1-benzhydrylazetidin-3-ol Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-benzhydrylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHTWRWPHBRTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384318 | |
| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90604-02-7 | |
| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90604-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-ol HCl: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-benzhydrylazetidin-3-ol hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis methodologies, and its significant role in the creation of various therapeutic agents.
Molecular Structure and Physicochemical Properties
1-Benzhydrylazetidin-3-ol HCl is a heterocyclic organic compound featuring an azetidine ring, a hydroxyl group, and a bulky benzhydryl substituent. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for synthetic transformations and formulation studies.
The core structure consists of a four-membered saturated nitrogen-containing ring (azetidine). A hydroxyl group is attached at the 3-position of this ring, and a benzhydryl group (a diphenylmethyl group) is attached to the nitrogen atom.
Molecular Structure Visualization
The two-dimensional chemical structure of 1-benzhydrylazetidin-3-ol is depicted below. The hydrochloride salt is formed by the protonation of the azetidine nitrogen.
Caption: 2D structure of 1-benzhydrylazetidin-3-ol HCl.
Physicochemical Data
A summary of the key physicochemical properties of 1-benzhydrylazetidin-3-ol HCl is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 275.77 g/mol | --INVALID-LINK--[1] |
| CAS Number | 90604-02-7 | --INVALID-LINK--[1] |
| Appearance | White to pale yellow crystalline powder | --INVALID-LINK--[2] |
| Melting Point | 172-174 °C | --INVALID-LINK--[2] |
| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and methanol | --INVALID-LINK--[2] |
| InChI | InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | --INVALID-LINK--[1] |
Synthesis and Manufacturing
The synthesis of 1-benzhydrylazetidin-3-ol is a critical process, and several methods have been developed to improve yield, purity, and scalability. A widely adopted and efficient method involves the reaction of benzhydrylamine with epichlorohydrin.[3][4] This one-pot synthesis is advantageous for large-scale production due to its high yield and the avoidance of chromatographic purification.[3][5]
Optimized One-Pot Synthesis Protocol
This protocol is based on an improved process that minimizes impurities and is suitable for multi-kilogram scale production.[3][5][6]
Step 1: Reaction of Benzhydrylamine with Epichlorohydrin
-
A reactor is charged with isopropyl alcohol (IPA) and benzhydrylamine.
-
Epichlorohydrin is added to the stirred solution over a period of 1 hour, maintaining the temperature below 30 °C.
-
The reaction mixture is agitated for an additional 30 hours at the same temperature.
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of benzhydrylamine.
Causality: The slow addition of epichlorohydrin and temperature control are crucial to manage the exothermic nature of the reaction and to minimize the formation of by-products. Isopropyl alcohol serves as a suitable solvent for both reactants.
Step 2: Cyclization to form 1-benzhydrylazetidin-3-ol
The intermediate formed in the first step undergoes an intramolecular cyclization to form the desired azetidine ring. This is typically facilitated by the reaction conditions.
Step 3: Isolation and Purification
The product, 1-benzhydrylazetidin-3-ol, can be isolated from the reaction mixture. The improved process often results in a high-purity product (around 99.3%) without the need for column chromatography.[3]
Step 4: Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt precipitates and can be collected by filtration.
Synthesis Workflow Diagram
Caption: Workflow for the optimized synthesis of 1-benzhydrylazetidin-3-ol HCl.
Applications in Drug Development
1-Benzhydrylazetidin-3-ol is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The azetidine ring is a desirable motif in drug design as it can impart favorable pharmacokinetic properties.
This intermediate is utilized in the synthesis of a range of therapeutic agents, including:
-
Antiepileptic Drugs: Such as Dezinamide.[3]
-
Antihypertensive Drugs: For example, Azelnidipine.[3]
-
Antimicrobial Agents: Used in the creation of azetidinyloxy analogues.[3]
-
Oral Carbapenem Antibiotics: Including tebipenem.[3]
The hydroxyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.[6] For instance, it can be converted to a ketone, 1-benzhydrylazetidin-3-one, which is another useful synthetic intermediate.[7]
Safety and Handling
1-Benzhydrylazetidin-3-ol HCl is classified as an irritant.[1][2] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements:
-
Precautionary Statements:
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Benzhydrylazetidin-3-ol HCl is a fundamentally important intermediate for the pharmaceutical industry. Its robust and scalable synthesis, coupled with its versatile chemical nature, makes it an indispensable component in the development of a variety of drugs. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working to create the next generation of therapeutics.
References
- 1. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-(Diphenylmethyl)-3-hydroxyazetidine Hydrochloride (CAS 90604-02-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, a key intermediate in pharmaceutical synthesis.
Introduction
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, identified by CAS number 90604-02-7, is a heterocyclic organic compound. Its molecular structure features a central four-membered azetidine ring substituted with a hydroxyl group and a bulky diphenylmethyl (benzhydryl) group.[1][2] This compound primarily serves as a crucial building block in the synthesis of various pharmaceutical agents, including potential anti-tumor drugs and antidepressants.[3][4] The hydrochloride salt form enhances its stability and solubility, making it more amenable to use in pharmaceutical manufacturing processes.[1]
Chemical Identity
-
IUPAC Name: 1-benzhydrylazetidin-3-ol;hydrochloride[4]
-
Synonyms: 1-(Diphenylmethyl)-3-azetidinol hydrochloride, 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, 1-benzhydryl-Azetidin-3-ol HCl, 1-Benzhydrylazetidin-3-Ol Hydrochloride, 1-(Diphenylmethyl)Azetidin-3-Ol Hydrochloride, 1-(Diphenylmethyl)-3-Hydroxyazetidine HCl[1][5]
Below is a diagram illustrating the key identifiers for this compound.
Caption: Key Chemical Identifiers for CAS 90604-02-7
Physicochemical Properties
The physical and chemical characteristics of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Appearance | White to pale yellow or off-white crystalline powder/solid. | [1][3] |
| Melting Point | 172-174 °C | [5][8][9] |
| Boiling Point | 353.8 °C at 760 mmHg | [3] |
| Flash Point | 101.7 °C | [3] |
| Solubility | Soluble in water. Slightly soluble in chloroform (heated, sonicated), DMSO (heated), and methanol. | [1][3][5] |
| Vapor Pressure | 1.29E-05 mmHg at 25 °C | [3] |
| Storage | Inert atmosphere, room temperature. Store in a dry, cool, and well-ventilated place. | [3][5][10] |
Spectroscopic Data
Structural elucidation of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride is confirmed through various spectroscopic techniques. The proton nuclear magnetic resonance (¹H-NMR) spectrum provides key insights into the molecular structure.
¹H-NMR (300 MHz, DMSO-d6, TMS as internal standard):
-
δ 7.30-7.70 (10H, m, arylhydrogen): Corresponds to the ten protons on the two phenyl rings.
-
δ 5.85 (1H, s, CH): Assigned to the proton of the methine group connecting the two phenyl rings.
-
δ 5.80 (1H, d, OH): Represents the proton of the hydroxyl group.
-
δ 4.46 (1H, m, CH): Corresponds to the proton on the carbon bearing the hydroxyl group in the azetidine ring.
-
δ 3.70-4.20 (4H, m, CH2): Represents the four protons of the two methylene groups in the azetidine ring.[6]
Synthesis
A common synthetic route to 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride involves the reaction of 1-(diphenylmethyl)-3-hydroxyazetidine with hydrochloric acid.
General Procedure:
-
1-(diphenylmethyl)-3-hydroxyazetidine is suspended in a 4.5 M solution of hydrochloric acid in ethyl acetate at room temperature.
-
The reaction mixture is stirred for a short period (e.g., 10 minutes).
-
The solvent is then removed by evaporation to yield 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride.[6]
The following diagram illustrates the general workflow for the synthesis of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride.
Caption: Synthesis Workflow for CAS 90604-02-7
Safety and Handling
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride is classified as an irritant.[3][6] Appropriate safety precautions should be taken during handling and storage.
-
Hazard Codes: Xi (Irritant)[6]
-
Risk Statements: R36/37/38: Irritating to eyes, respiratory system, and skin.[3][6]
-
Safety Statements:
-
Hazard Statements (GHS):
-
Precautionary Statements: P260, P270, P280
Handling Recommendations:
-
Handle in a well-ventilated area.[10]
-
Wear suitable protective clothing, including gloves and eye/face protection.[10]
-
Avoid contact with skin and eyes.[10]
-
Avoid the formation of dust and aerosols.[10]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Store away from incompatible materials and foodstuff containers.[10]
The logical relationship between the hazard classification and the required safety precautions is depicted in the diagram below.
Caption: Safety and Handling Logic for CAS 90604-02-7
Applications in Drug Development
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the development of:
-
It is also listed as an impurity of Azelnidipine and used in the synthesis of Paroxetine.[4]
The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the diphenylmethyl group provides a versatile scaffold for further chemical modifications to explore structure-activity relationships in drug discovery programs.[1] As a tertiary amine, it can exhibit basic properties and may interact with various biological targets.[1]
Conclusion
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride (CAS 90604-02-7) is a well-characterized compound with defined physicochemical properties, spectroscopic data, and established synthetic routes. Its primary significance lies in its role as a key intermediate in the pharmaceutical industry. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.
References
- 1. CAS 90604-02-7: 1-Benzhydryl-3-azetidinol hydrochloride [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. apicule.com [apicule.com]
- 5. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]
- 6. 90604-02-7 | CAS DataBase [m.chemicalbook.com]
- 7. fishersci.fr [fishersci.fr]
- 8. Cas 90604-02-7,1-(DIPHENYLMETHYL)-3-HYDROXYAZETIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 90604-02-7 Name: substance-name-is-not-available [xixisys.com]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to 1-(Diphenylmethyl)azetidin-3-ol Hydrochloride: Synthesis, Characterization, and Pharmaceutical Potential
This guide provides a comprehensive technical overview of 1-(diphenylmethyl)azetidin-3-ol hydrochloride, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed characterization, and the rationale behind its significance in medicinal chemistry.
Introduction: The Strategic Importance of the Azetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with unique reactivity, making it a valuable building block for more complex molecular architectures.[2] The incorporation of the bulky N-benzhydryl (diphenylmethyl) group provides steric influence and can modulate the pharmacokinetic properties of a molecule. When combined with a hydroxyl group at the 3-position, as in 1-(diphenylmethyl)azetidin-3-ol, the compound becomes a versatile intermediate for introducing the azetidine core into a wide array of potential drug candidates.[1] This guide focuses on the hydrochloride salt form, which often improves the handling and solubility characteristics of the parent compound.
Synthesis of 1-(Diphenylmethyl)azetidin-3-ol Hydrochloride
The synthesis of 1-(diphenylmethyl)azetidin-3-ol is a critical process for its application in drug discovery and development. An efficient and scalable synthesis is paramount. A robust one-pot, multikilogram-scale synthesis has been developed, which is particularly relevant for industrial applications as it minimizes impurities and is high-yielding (approximately 80%) without the need for chromatographic purification.[3]
Optimized One-Pot Synthesis of 1-(Diphenylmethyl)azetidin-3-ol
This process typically involves the reaction of benzhydrylamine with a suitable three-carbon building block, such as epichlorohydrin, followed by in-situ cyclization. The use of a one-pot procedure is advantageous as it reduces the number of unit operations, minimizes waste, and improves overall efficiency.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Suitable solvent (e.g., methanol, xylenes)
-
Base (e.g., sodium hydroxide)
Procedure:
-
In a suitable reaction vessel, dissolve benzhydrylamine in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add epichlorohydrin to the cooled solution while maintaining the temperature. The molar ratio of benzhydrylamine to epichlorohydrin is a critical parameter to optimize to minimize the formation of by-products.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for a specified period (typically several hours to days), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and add a solution of a strong base, such as sodium hydroxide, to facilitate the intramolecular cyclization to form the azetidine ring.
-
The product, 1-(diphenylmethyl)azetidin-3-ol, can then be isolated by extraction and crystallization.
Formation of the Hydrochloride Salt
To improve the compound's stability and handling properties, it is often converted to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
1-(diphenylmethyl)azetidin-3-ol
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate)
-
Hydrochloric acid solution (e.g., in isopropanol or as anhydrous HCl gas)
Procedure:
-
Dissolve the purified 1-(diphenylmethyl)azetidin-3-ol in the anhydrous solvent.
-
Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield 1-(diphenylmethyl)azetidin-3-ol hydrochloride as a white crystalline solid.
Caption: Workflow for the synthesis of 1-(diphenylmethyl)azetidin-3-ol hydrochloride.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 1-(diphenylmethyl)azetidin-3-ol hydrochloride. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 1-(diphenylmethyl)azetidin-3-ol hydrochloride.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons of the diphenylmethyl group will appear as a multiplet in the range of δ 7.2-7.6 ppm.
-
The methine proton of the diphenylmethyl group will appear as a singlet around δ 4.4-4.6 ppm.
-
The protons on the azetidine ring will show characteristic multiplets in the upfield region (δ 2.5-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group will be in the range of δ 4.0-4.5 ppm.
-
The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the δ 125-145 ppm region.
-
The methine carbon of the diphenylmethyl group will appear around δ 75-80 ppm.
-
The carbons of the azetidine ring will be observed in the δ 50-70 ppm range.
-
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.
-
C-H stretching of the aliphatic CH₂ groups of the azetidine ring in the 2800-3000 cm⁻¹ region.
-
C=C stretching of the aromatic rings around 1450-1600 cm⁻¹.
-
C-O stretching of the alcohol at approximately 1050-1150 cm⁻¹.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
Technique: Electrospray Ionization (ESI) is a suitable method.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Expected Spectral Data:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₆H₁₇NO), which has a molecular weight of 239.31 g/mol . The expected m/z would be around 240.1.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
Experimental Protocol: HPLC
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary. Stationary Phase: A C18 reversed-phase column is commonly used. Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
Data Presentation:
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic (7.2-7.6), CH-N (4.4-4.6), Azetidine (2.5-4.5) |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic (125-145), CH-N (75-80), Azetidine (50-70) |
| FTIR | Wavenumber (cm⁻¹) | O-H (3200-3600), Aromatic C-H (3000-3100), C-O (1050-1150) |
| MS (ESI) | m/z | [M+H]⁺ ≈ 240.1 (for the free base) |
| HPLC | Purity | >98% |
Biological and Pharmaceutical Relevance
While 1-(diphenylmethyl)azetidin-3-ol hydrochloride is primarily known as a synthetic intermediate, the structural motifs it contains are prevalent in biologically active molecules. The N-benzhydryl group is found in numerous compounds with antihistaminic, anticholinergic, and calcium channel blocking activities. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and central nervous system agents.
The combination of the azetidine ring and the N-benzhydryl group in this molecule makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. For instance, it is a key intermediate in the synthesis of certain calcium channel blockers.
Caption: Structural features and their associated potential biological activities.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 1-(diphenylmethyl)azetidin-3-ol hydrochloride. The following information is a summary of typical safety data sheet (SDS) recommendations.[4][5]
-
Hazards: May cause skin irritation and serious eye irritation. May be harmful if swallowed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated.
-
-
Handling: Handle in a well-ventilated area. Avoid generating dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-(diphenylmethyl)azetidin-3-ol hydrochloride is a valuable and versatile intermediate in pharmaceutical chemistry. Its efficient, scalable synthesis and the biological relevance of its constituent structural motifs make it a compound of significant interest to drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective utilization in the discovery and development of new therapeutic agents.
References
An In-depth Technical Guide to 1-Benzhydryl-3-azetidinol Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-benzhydryl-3-azetidinol hydrochloride, a key chemical intermediate in pharmaceutical synthesis. This document delves into its chemical identity, detailed synthesis protocols, physicochemical properties, and significant applications in drug discovery and development, with a particular focus on its role as a precursor to therapeutic agents and its interaction with metabolic enzymes.
Chemical Identity and Synonyms
1-Benzhydryl-3-azetidinol hydrochloride is a heterocyclic organic compound. For clarity and comprehensive understanding in research and manufacturing, it is crucial to be familiar with its various synonyms and chemical identifiers.
Systematic Name: 1-(diphenylmethyl)azetidin-3-ol hydrochloride
Common Synonyms:
-
N-Benzhydrylazetidin-3-ol HCl[1]
-
1-Benzhydryl-3-hydroxyazetidine hydrochloride[2]
-
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride[3]
-
1-Benzhydryl azetidin-3-ol HCl[1]
-
1-benzhydrylazetidin-3-ol hydrochloride[4]
-
Azelnidipine Impurity 2 HCl[4]
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 90604-02-7 | [1][4] |
| Molecular Formula | C₁₆H₁₈ClNO | [1][4] |
| Molecular Weight | 275.77 g/mol | [1][4] |
| InChI Key | LCHTWRWPHBRTNO-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Understanding the physicochemical properties of 1-benzhydryl-3-azetidinol hydrochloride is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Melting Point | 172-174 °C | [1] |
| Boiling Point | 353.8 °C at 760 mmHg | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [1][3] |
| pKa (Predicted) | 14.24 ± 0.20 | [5] |
Synthesis of 1-Benzhydryl-3-azetidinol Hydrochloride
The synthesis of 1-benzhydryl-3-azetidinol hydrochloride is a multi-step process that is critical for its use as a pharmaceutical intermediate. A common and efficient method involves the reaction of benzhydrylamine with epichlorohydrin, followed by cyclization and salt formation.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into three main stages:
-
Ring-opening of epichlorohydrin: Benzhydrylamine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin.
-
Intramolecular cyclization: The resulting amino alcohol undergoes an intramolecular nucleophilic substitution to form the azetidine ring.
-
Salt formation: The free base, 1-benzhydryl-3-azetidinol, is treated with hydrochloric acid to yield the stable hydrochloride salt.
Detailed Experimental Protocol
The following protocol is adapted from a patented manufacturing process, providing a robust method for the synthesis of 1-benzhydryl-3-azetidinol hydrochloride.
Step 1: Preparation of 1-(Benzhydrylamino)-3-chloropropan-2-ol
-
To a solution of benzhydrylamine (1 equivalent) in a suitable solvent such as methanol, add epichlorohydrin (1.1-1.5 equivalents) dropwise at a controlled temperature (e.g., 20-25 °C).
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
The intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, is typically used in the next step without further purification.
Step 2: Cyclization to 1-Benzhydryl-3-azetidinol
-
To the solution containing the intermediate from Step 1, add a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to reflux and maintain for several hours until the formation of 1-benzhydryl-3-azetidinol is complete.
-
After cooling, the product can be extracted into an organic solvent.
Step 3: Formation of the Hydrochloride Salt
-
To the solution of 1-benzhydryl-3-azetidinol, add a solution of hydrochloric acid (e.g., in isopropanol or diethyl ether) to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., diethyl ether or ethyl acetate), and dry under vacuum to yield 1-benzhydryl-3-azetidinol hydrochloride as a crystalline solid.
Spectroscopic and Analytical Characterization
Proper characterization is paramount to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Although detailed assignments can vary slightly with the solvent used, a representative ¹H NMR spectrum would show signals for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, and the protons of the azetidine ring, including the proton on the carbon bearing the hydroxyl group. A patent provides the following simplified ¹H NMR data: 3.62 (s, 2H), 4.10 (s, 2H), 4.46 (s, 1H), 5.76 (s, 1H), 6.21 (s, 1H), 7.20-7.43 (b, 10H)[6]. A more detailed analysis would be required for unambiguous assignment.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the azetidine ring, the methine carbon of the benzhydryl group, and the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The mass spectrum of 1-benzhydryl-3-azetidinol hydrochloride typically shows a peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 240.1. The fragmentation pattern would likely involve the loss of the hydroxyl group and cleavage of the azetidine ring or the benzhydryl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used to assess the purity of 1-benzhydryl-3-azetidinol hydrochloride. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile. The purity is determined by the area percentage of the main peak.
Applications in Drug Development
1-Benzhydryl-3-azetidinol hydrochloride is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs).
Intermediate for Delafloxacin Synthesis
Delafloxacin is a fluoroquinolone antibiotic with activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The 3-hydroxyazetidine moiety is a key structural feature of delafloxacin, and 1-benzhydryl-3-azetidinol serves as a protected precursor to this functional group. The benzhydryl group acts as a protecting group for the nitrogen atom of the azetidine ring during the initial steps of the synthesis and is later removed to allow for coupling with the quinolone core.
Precursor for Azelnidipine
Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. The synthesis of Azelnidipine also utilizes a 3-hydroxyazetidine derivative, for which 1-benzhydryl-3-azetidinol can serve as a key starting material.
Role in Cytochrome P450 (CYP) Inhibition Studies
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-benzhydryl-3-azetidinol hydrochloride.
-
Hazard Identification: It is classified as an irritant, and it can be irritating to the eyes, respiratory system, and skin[1].
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Avoid inhalation of dust and direct contact with the skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.
Conclusion
1-Benzhydryl-3-azetidinol hydrochloride is a chemical intermediate of significant importance in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it a crucial building block for the production of important drugs. A thorough understanding of its chemical and physical properties, as well as its safe handling, is essential for its effective and safe utilization in research and manufacturing. Further investigation into its specific interactions with metabolic enzymes like CYP3A4 will continue to be an area of interest for drug development professionals.
References
- 1. chembk.com [chembk.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. 1-Benzhydryl-3-Azetidinol 95% 18621-17-5 manufacturers in India | 1-Benzhydryl-3-Azetidinol 95% - India with worldwide shipping [ottokemi.com]
Biological activity of N-benzhydrylazetidin-3-ol hydrochloride
An In-Depth Technical Guide to the Biological Significance of N-benzhydrylazetidin-3-ol hydrochloride: A Key Intermediate in JAK Inhibition
Authored by: Gemini, Senior Application Scientist
Abstract
N-benzhydrylazetidin-3-ol hydrochloride is a pivotal chemical intermediate whose significance is defined not by its direct biological activity, but by its crucial role in the synthesis of potent, clinically relevant therapeutic agents. This guide provides an in-depth analysis of this compound, focusing on its function as a sophisticated building block for the Janus kinase (JAK) inhibitor, Baricitinib. We will explore the rationale for its use in synthesis, the profound biological activity of the resulting active pharmaceutical ingredient (API), and the experimental methodologies used to validate this activity. This document is intended for researchers, chemists, and drug development professionals seeking to understand the strategic value of advanced intermediates in modern pharmaceutical synthesis.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly valuable scaffold in medicinal chemistry.[1] Its strained ring system offers a unique three-dimensional geometry that can improve physicochemical properties such as solubility and metabolic stability while providing precise vectors for substituent placement. N-benzhydrylazetidin-3-ol hydrochloride represents a strategically protected form of the azetidin-3-ol core. The bulky benzhydryl (diphenylmethyl) group serves as an effective protecting group for the azetidine nitrogen, preventing unwanted side reactions and directing subsequent chemical modifications. This protection is a cornerstone of its utility, enabling the construction of complex molecules like Baricitinib.
1.1. Chemical Identity and Properties
N-benzhydrylazetidin-3-ol hydrochloride is the hydrochloride salt of the parent compound 1-(diphenylmethyl)azetidin-3-ol. Its identity is well-defined across chemical databases.
-
IUPAC Name: 1-benzhydrylazetidin-3-ol;hydrochloride[2]
-
Synonyms: 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, N-Benzhydryl-3-azetidinol hydrochloride[2]
-
Molecular Formula: C₁₆H₁₈ClNO[2]
-
Molecular Weight: 275.77 g/mol [2]
| Property | Value | Source |
| CAS Number | 90604-02-7 | [2][3] |
| Molecular Formula | C₁₆H₁₈ClNO | [2][3] |
| Molecular Weight | 275.77 g/mol | [2][3] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | 106 °C (for free base) | [4] |
| Storage | Sealed in dry, Room Temperature, Keep in dark place | [5] |
Role in Synthesis: A Gateway to Baricitinib
The primary value of N-benzhydrylazetidin-3-ol lies in its application as a key starting material or intermediate in multi-step syntheses of pharmacologically active molecules.[5][6] One of the most notable applications is in the synthesis of Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2.[7]
The synthesis of Baricitinib from azetidine-based precursors involves several key transformations where the initial structure of N-benzhydrylazetidin-3-ol is critical. While various synthetic routes exist, a common strategy involves the initial formation of the protected azetidine ring, followed by oxidation of the hydroxyl group to a ketone, subsequent functionalization to introduce the required cyanomethylene group, and eventual deprotection and coupling with the pyrazolopyrimidine core of the final drug.[6][7][8]
The benzhydryl group is advantageous due to its stability under many reaction conditions and its subsequent removal via catalytic hydrogenation, which is a clean and efficient deprotection strategy.[7]
Caption: Generalized synthetic pathway from the intermediate to the final API.
Biological Activity Profile of Baricitinib
As N-benzhydrylazetidin-3-ol hydrochloride is a precursor, its biological relevance is best understood through the pharmacology of Baricitinib. Baricitinib is a potent immunomodulatory drug approved for treating conditions such as rheumatoid arthritis, alopecia areata, and severe COVID-19.[9]
3.1. Mechanism of Action: JAK-STAT Pathway Inhibition
Baricitinib's primary mechanism of action is the potent and selective inhibition of Janus kinases, specifically JAK1 and JAK2.[9][10] JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammation and immune response.[11]
The process is as follows:
-
Cytokine Binding: Pro-inflammatory cytokines (e.g., various interleukins and interferons) bind to their specific receptors on the cell surface.
-
JAK Activation: This binding brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[11]
-
Gene Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, initiating the transcription of genes involved in inflammation and immune cell function.[12]
Baricitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STATs.[11] This effectively disrupts the signaling cascade, leading to a broad downregulation of the inflammatory response.[12][13]
Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
3.2. Pharmacodynamic Effects
The inhibition of JAK1/JAK2 by Baricitinib results in a measurable reduction in the inflammatory milieu. In patients with rheumatoid arthritis or other autoimmune conditions, treatment leads to a significant decrease in serum levels of inflammatory markers like C-reactive protein and pro-inflammatory cytokines such as IL-6.[10][13] This modulation of cytokine networks is central to its therapeutic effect.[13]
3.3. Key Therapeutic Indications
-
Rheumatoid Arthritis: Approved for adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to one or more TNF antagonist therapies.[10]
-
COVID-19: Granted Emergency Use Authorization and later full FDA approval for the treatment of COVID-19 in certain hospitalized adults and pediatric patients requiring supplemental oxygen or ventilation, due to its ability to quell the cytokine storm associated with severe disease.[9]
-
Alopecia Areata: Approved for the treatment of severe alopecia areata, an autoimmune disorder that causes hair loss.[9]
Experimental Protocols for Activity Assessment
To validate the biological activity of a compound like Baricitinib, derived from N-benzhydrylazetidin-3-ol, a series of in vitro and cell-based assays are essential.
4.1. In Vitro Kinase Inhibition Assay (Self-Validating System)
This protocol determines the direct inhibitory effect of a compound on the target kinase activity.
-
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of the test compound against JAK1 and JAK2.
-
Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) measures the amount of ATP remaining after a kinase reaction. Higher kinase activity results in lower ATP levels (and lower luminescence), while inhibition results in higher ATP levels.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, and ATP solution. Serially dilute the test compound (Baricitinib) in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The causality here is that the inhibitor must be present before the reaction starts to compete with ATP.
-
Termination & Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Control wells (no inhibitor) and background wells (no enzyme) are crucial for data normalization and self-validation.
-
| Enzyme | Baricitinib IC₅₀ (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | > 400 |
| TYK2 | 53 |
| Data derived from literature.[9][14] |
4.2. Cell-Based Phospho-STAT Assay
This protocol confirms that the compound inhibits the signaling pathway within a cellular context.
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
-
Principle: Use an immunoassay (e.g., ELISA or Western Blot) to detect the phosphorylated form of a STAT protein (e.g., p-STAT3) in cells after stimulation with a cytokine in the presence or absence of the inhibitor.
-
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., TF-1 cells) and starve them of growth factors to reduce baseline STAT phosphorylation.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours. This allows the compound to enter the cells and engage the target.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce JAK-mediated STAT phosphorylation.
-
Lysis and Detection: Lyse the cells to release proteins. Quantify the amount of phosphorylated STAT3 and total STAT3 using a sandwich ELISA kit or by Western Blotting.
-
Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized signal against the compound concentration to calculate the cellular IC₅₀. This demonstrates target engagement in a physiological system.
-
Safety and Toxicology Profile
The safety profile of N-benzhydrylazetidin-3-ol hydrochloride itself is that of a chemical irritant. The downstream product, Baricitinib, has a well-characterized safety profile from extensive clinical trials.
5.1. Hazard Profile of N-benzhydrylazetidin-3-ol hydrochloride
Aggregated GHS information indicates the compound is a warning-level hazard.[2]
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
| Source: ECHA C&L Inventory.[2] |
Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area, are required.[2]
5.2. Clinical Safety Profile of Baricitinib
As an immunosuppressive agent, Baricitinib carries risks that must be managed in a clinical setting.[10]
-
Infections: Increased risk of serious infections, including upper respiratory tract infections and herpes zoster reactivation.[15]
-
Thrombosis: An increased risk of deep vein thrombosis and pulmonary embolism has been noted.[15]
-
Malignancies: Potential for an increased risk of lymphomas and other malignancies.[10]
-
Cardiovascular Events: Potential for major adverse cardiovascular events (MACE).[10]
Conclusion
N-benzhydrylazetidin-3-ol hydrochloride is a quintessential example of an enabling molecule in pharmaceutical development. While possessing no therapeutic activity itself, its carefully designed structure, featuring a stable protecting group on a desirable azetidine scaffold, makes it an invaluable intermediate for synthesizing advanced therapeutics. Its primary contribution to the field is enabling the efficient and scalable production of Baricitinib, a potent JAK1/JAK2 inhibitor that has profoundly impacted the treatment of several inflammatory and autoimmune diseases. Understanding the journey from this intermediate to the final drug product provides critical insight into the logic, strategy, and execution of modern drug discovery and development.
References
- 1. scienceopen.com [scienceopen.com]
- 2. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:90604-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. An Efficient Synthesis of Baricitinib [ouci.dntb.gov.ua]
- 5. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baricitinib - Wikipedia [en.wikipedia.org]
- 10. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 1-Benzhydrylazetidin-3-ol Hydrochloride
Abstract: This technical guide provides a comprehensive examination of the solubility profile of 1-benzhydrylazetidin-3-ol hydrochloride (CAS: 90604-02-7), a key intermediate in modern pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and informing preformulation strategies in drug development. This document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing its solubility, detailed experimental methodologies for its determination, and an analysis of how this data translates into practical applications for researchers and process chemists.
Physicochemical Characterization and Molecular Attributes
This compound is a white to pale yellow crystalline powder.[1] Its molecular structure is fundamental to understanding its solubility behavior. The molecule incorporates a bulky, nonpolar benzhydryl group, a polar hydroxyl moiety, and a four-membered azetidine ring. The hydrochloride salt form is created by the protonation of the tertiary amine within the azetidine ring, forming a quaternary ammonium salt.[2][3] This transformation from a free base to a salt is a critical chemical modification designed to enhance aqueous solubility, a common strategy in pharmaceutical development to improve a compound's bioavailability.[3]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-benzhydrylazetidin-3-ol;hydrochloride | [4] |
| CAS Number | 90604-02-7 | [1][4] |
| Molecular Formula | C₁₆H₁₈ClNO | [1][4] |
| Molar Mass | 275.77 g/mol | [1][4] |
| Appearance | White to Pale Yellow Crystalline Powder | [1] |
| Parent Compound | 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) | [5][6] |
The presence of both large nonpolar (benzhydryl) and polar/ionic (hydroxyl, protonated amine) regions makes this molecule amphiphilic to a degree, suggesting a complex solubility profile across a range of solvents.
Foundational Principles of Solubility
The dissolution of a drug is a prerequisite for its absorption and pharmacological activity.[7] For an intermediate like this compound, solubility dictates solvent selection for synthesis, purification, and isolation.[8][9]
Thermodynamic vs. Kinetic Solubility
It is essential to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the true saturation point and is the focus of this guide. The shake-flask method is the gold standard for its determination.[10][11]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[11] It is a high-throughput screening parameter used in early drug discovery.[11]
Key Factors Influencing Solubility
The solubility of this compound is not a single value but a function of its environment. The following factors are critical:
-
pH: As an amine salt, its aqueous solubility is profoundly pH-dependent.[12][13] At low pH, the equilibrium strongly favors the protonated, ionic form (R₃NH⁺), which is highly water-soluble. As the pH increases towards the compound's pKa, the deprotonated, less soluble free base (R₃N) begins to form, causing solubility to decrease.
-
Temperature: The dissolution process for most solids is endothermic, meaning solubility tends to increase with higher temperatures.[12][13] This is a crucial parameter for developing crystallization protocols.
-
Solvent Polarity: The ionic nature of the hydrochloride salt favors solubility in polar solvents (e.g., water, methanol).[12] However, the large, lipophilic benzhydryl group will contribute to solubility in less polar organic solvents.
-
Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution characteristics. While specific data for this compound is not publicly available, this remains a critical consideration in any comprehensive analysis.
Experimental Framework for Solubility Determination
A robust and reproducible methodology is necessary to generate reliable solubility data. The shake-flask method, recommended by regulatory bodies, is the authoritative standard for determining thermodynamic solubility.[10]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the logical flow of the shake-flask protocol, a self-validating system designed to ensure equilibrium is reached and accurately measured.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Equilibrium Solubility via Shake-Flask
This protocol is designed to be a self-validating system by including checks for equilibrium.
Materials and Reagents:
-
This compound (purity >99%)
-
Solvents: Deionized water, pH buffers (1.2, 4.5, 6.8), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform (all HPLC grade or higher)
-
Calibrated analytical balance, orbital shaker with temperature control, centrifuge, pH meter
-
Glass vials with Teflon-lined caps
-
Syringes and 0.22 µm PVDF syringe filters (low-binding)
Experimental Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a vial containing a precise volume of the test solvent (e.g., 2-5 mL). The key is to ensure undissolved solid remains visible throughout the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time (e.g., 48 hours).
-
Expertise Insight: The time to reach equilibrium must be established. This is done by taking samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the solid settle. Centrifuge the vials to pellet the excess solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.
-
Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane. The chosen filter material (PVDF) is selected for its low protein/compound binding characteristics.
-
-
Analysis: Dilute the filtrate as necessary with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Comprehensive Solubility Profile
The data generated from the experimental protocol allows for the construction of a detailed solubility profile.
Aqueous pH-Solubility Profile
The relationship between pH and solubility is arguably the most critical parameter for a pharmaceutical compound.
Caption: Logical Relationship of pH and Dominant Species.
Table 2: Representative Aqueous Solubility Data (Hypothetical)
This table illustrates how data should be presented. Actual values must be determined experimentally. The trend shown is based on established chemical principles.
| Aqueous Medium | pH | Temperature (°C) | Expected Solubility (mg/mL) | Biopharmaceutical Relevance |
| 0.1 N HCl | 1.2 | 25 | > 50 | Simulates stomach fluid |
| Acetate Buffer | 4.5 | 25 | 5 - 20 | Simulates small intestine (upper) |
| Phosphate Buffer | 6.8 | 25 | < 1 | Simulates small intestine (lower) |
| Water | ~7.0 | 25 | < 1 | Baseline reference |
Causality: The dramatic drop in expected solubility from pH 1.2 to 6.8 is a direct consequence of the deprotonation of the azetidine nitrogen as the pH of the medium surpasses its pKa. This converts the highly soluble salt into the much less soluble free base.
Solubility in Organic Solvents
Solubility in organic solvents is critical for process chemistry, including reaction setup and purification via crystallization.
Table 3: Qualitative and Representative Quantitative Solubility in Organic Solvents
| Solvent | Polarity Index | Qualitative Data[1] | Expected Solubility (mg/mL) @ 25°C | Rationale & Use Case |
| Methanol | 5.1 | Slightly Soluble | 10 - 30 | Polar protic solvent, useful for purification/crystallization. |
| Ethanol | 4.3 | - | 5 - 20 | Similar to methanol, often used in solvent mixtures. |
| DMSO | 7.2 | Slightly Soluble (Heated) | 5 - 15 | Highly polar aprotic solvent, good for creating stock solutions. |
| Chloroform | 4.1 | Slightly Soluble (Heated) | 1 - 5 | Less polar solvent; solubility driven by nonpolar benzhydryl group. |
| Ethyl Acetate | 4.4 | - | < 1 | Common anti-solvent for crystallization from more polar systems. |
| Heptane | 0.1 | - | < 0.1 | Nonpolar solvent, likely to be a highly effective anti-solvent. |
Causality: The moderate solubility in polar solvents like methanol is driven by the ionic salt and hydroxyl groups. The limited solubility in less polar solvents like chloroform highlights the dominance of the ionic character over the lipophilic benzhydryl group. Solvents like ethyl acetate and heptane are effective "anti-solvents" because they cannot effectively solvate the ionic portion of the molecule, making them ideal for inducing crystallization.
Implications for Pharmaceutical Development
-
Process Chemistry: The data from Table 3 directly informs solvent selection for synthesis and purification. For example, a crystallization could be designed by dissolving the compound in warm methanol and then slowly adding ethyl acetate or heptane as an anti-solvent to induce the formation of high-purity crystals.[8]
-
Preformulation: The aqueous solubility profile (Table 2) is essential for early assessment of potential bioavailability.[7] Based on the expected data, the compound would likely be classified as highly soluble at gastric pH but could face solubility-limited absorption in the lower intestine. This information is critical for the Biopharmaceutics Classification System (BCS).[7]
-
Formulation Development: If this intermediate were to be developed as an active pharmaceutical ingredient (API), the steep pH-solubility curve would necessitate formulation strategies to maintain solubility in the gut, such as the use of pH-modifying excipients or amorphous solid dispersions.
Conclusion
The solubility profile of this compound is a multi-faceted characteristic governed by the interplay of its ionic salt nature, amphiphilic structure, and the physicochemical properties of the solvent system. A thorough understanding, derived from robust experimental methods like the shake-flask protocol, is not merely an academic exercise. It is a critical prerequisite for efficient chemical process development, enabling the rational selection of solvents for synthesis and purification, and for anticipating potential biopharmaceutical challenges in drug development. This guide provides the theoretical framework and practical methodology for researchers to generate and interpret this vital data.
References
- 1. chembk.com [chembk.com]
- 2. quora.com [quora.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- 6. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [amp.chemicalbook.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 9. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
A Comprehensive Technical Guide to the Safety and Hazard Profile of 1-Benzhydrylazetidin-3-ol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and hazard information for 1-benzhydrylazetidin-3-ol hydrochloride (CAS No. 90604-02-7). As a crucial intermediate and structural motif in pharmaceutical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes data from authoritative sources to deliver actionable insights and protocols for safe handling, storage, and emergency response.
Executive Hazard Summary
This compound is classified as a hazardous substance presenting significant risks upon exposure. The primary hazards are associated with irritation and potential corrosion to the skin, eyes, and respiratory system. All laboratory personnel must handle this compound with strict adherence to the safety protocols outlined in this guide.
Key Hazard Classification (GHS)
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
Note: Some suppliers of the free base form (1-Benzhydrylazetidin-3-ol, CAS: 18621-17-5) classify the compound more severely as Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage).[2][3][4] Given this discrepancy and the chemical similarity, a cautious approach assuming higher potential corrosivity is recommended.
Chemical and Physical Identity
A clear understanding of the compound's identity is the foundation of safety.
-
Chemical Name: this compound[1]
-
Synonyms: 1-(Diphenylmethyl)azetidin-3-ol hydrochloride, N-Benzhydrylazetidin-3-ol HCl[5]
-
Molecular Formula: C₁₆H₁₈ClNO[1]
-
Molecular Weight: 275.77 g/mol [1]
-
Structure:
Comprehensive Toxicological Assessment
The toxicological properties of this compound necessitate stringent safety measures. While complete toxicological data is not available, the existing classifications point to significant irritant effects.
-
Acute Toxicity: The toxicological properties have not been fully investigated.[4] It should be handled as a potentially harmful substance if swallowed, inhaled, or absorbed through the skin.
-
Skin Corrosion/Irritation: Classified as causing skin irritation.[1] This is due to the compound's ability to react with skin tissue, leading to inflammation. Prolonged contact may lead to more severe damage. As some sources for the free base indicate a risk of severe burns, direct skin contact must be avoided at all times.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1] Contact with the eyes can cause pain, redness, and watering. The hydrochloride salt can lower the pH upon contact with eye moisture, potentially leading to significant damage if not promptly and thoroughly rinsed.
-
Respiratory Irritation: The compound is a dust or powder that may cause respiratory irritation if inhaled.[1] This is a common hazard for fine chemical powders, which can irritate the mucous membranes of the respiratory tract.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and standardized procedures, is essential.
Engineering Controls
The primary engineering control is to minimize airborne exposure.
-
Fume Hood: All weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of dust particles and protect the user from respiratory irritation.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
Personal Protective Equipment (PPE) Selection
PPE is the last line of defense and must be selected to match the hazard.
Caption: PPE selection workflow based on identified hazards.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection: Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile). Contaminated clothing should be removed immediately and washed before reuse.[2][3]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4]
Step-by-Step Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and all required PPE is correctly worn.
-
Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain dust.
-
Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[4][7] Store locked up.[2][3]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Caption: First-aid response flowchart for different exposure routes.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][4] Seek immediate medical attention.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.[4] Immediate medical attention is required.
-
Eye Contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do so. Continue rinsing.[2][4] Immediate medical attention is required.
-
Ingestion: Rinse mouth with water.[2][4] Do NOT induce vomiting.[2][4] Call a physician or poison control center immediately.
Fire, Stability, and Reactivity
-
Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8][9][10] Wear a self-contained breathing apparatus for firefighting if necessary.
-
Stability: The compound is stable under recommended storage conditions.
-
Reactivity and Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and reducing agents.[4]
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
Disposal Considerations
Dispose of this material and its container as hazardous waste.[4] Consult with local, regional, and national waste disposal authorities to ensure compliance.[11] Do not allow the product to enter drains.
References
- 1. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. chemscene.com [chemscene.com]
- 10. canbipharm.com [canbipharm.com]
- 11. afgsci.com [afgsci.com]
Introduction: The Azetidine Ring in Pharmaceutical Design
An In-Depth Technical Guide to the 1-Benzhydrylazetidin-3-ol Moiety: Synthesis, Reactivity, and Applications in Modern Drug Development
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Their unique strained ring system imparts specific conformational rigidity and metabolic stability, making them attractive scaffolds for drug design. Among the various derivatives, 1-benzhydrylazetidin-3-ol stands out as a particularly valuable and versatile intermediate.[1] The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic, and readily cleavable N-protecting group, while the hydroxyl group at the C-3 position provides a reactive handle for a wide array of chemical transformations.
This guide, intended for researchers and drug development professionals, offers an in-depth investigation of the 1-benzhydrylazetidin-3-ol core. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind its synthesis, the strategic considerations for its chemical manipulation, and its pivotal role in the construction of complex, biologically active molecules.
Core Physicochemical Properties
A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in process development and scale-up. The key properties of 1-benzhydrylazetidin-3-ol and its common hydrochloride salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO | [2] |
| Molecular Weight | 239.31 g/mol | [2] |
| CAS Number | 18621-17-5 | [3][4] |
| Melting Point | 63-65 °C | [3] |
| Boiling Point | 438.7 ± 40.0 °C (Predicted) | [3] |
| pKa | 4.69 ± 0.10 (Predicted) | [3] |
| Appearance | White to off-white solid | [1] |
| HCl Salt Formula | C₁₆H₁₈ClNO | [5] |
| HCl Salt Mol. Weight | 275.77 g/mol | [5] |
Synthesis: An Efficient One-Pot Strategy
The synthesis of 1-benzhydrylazetidin-3-ol has been significantly optimized to allow for efficient, chromatography-free, multikilogram-scale production, a critical factor for its use as a pharmaceutical intermediate.[6][7][8] The most effective reported method is a one-pot reaction starting from benzhydrylamine and epichlorohydrin.[1][8]
Mechanistic Rationale
This process is elegant in its efficiency, proceeding through two key steps within a single reaction vessel:
-
Nucleophilic Ring-Opening: Benzhydrylamine, acting as a nitrogen nucleophile, attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This reaction is regioselective, with the amine preferentially attacking the terminal, less-hindered carbon, to form the key intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol.
-
Intramolecular Cyclization: The addition of a base (often an amine base like N,N-diisopropylethylamine or simply allowing the reaction to proceed over time) facilitates an intramolecular Williamson ether-like synthesis.[4] The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the strained four-membered azetidine ring.
This one-pot approach avoids the isolation of the potentially unstable chloro-alcohol intermediate, leading to high yields (typically around 80%) and exceptional purity (>99%) without the need for column chromatography.[6][7][8]
Synthetic Workflow Diagram
Caption: One-pot synthesis of 1-benzhydrylazetidin-3-ol.
Detailed Experimental Protocol: One-Pot Synthesis
The following protocol is a synthesis based on established literature procedures.[1][8]
-
Reaction Setup: To a stirred solution of benzhydrylamine (1.0 eq) in a suitable solvent such as isopropyl alcohol (IPA), add epichlorohydrin (1.05 eq) dropwise over a period of 1 hour. The key is to maintain the reaction temperature below 30 °C to control the initial exothermic reaction.
-
Reaction Monitoring: The mixture is agitated at 30 °C for approximately 30-40 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) until less than 1.0% of the starting benzhydrylamine remains.
-
Cyclization and Isolation: Upon completion, the majority of the solvent is removed by distillation under reduced pressure at <45 °C. The resulting residue contains the crude product, which is then dissolved in a different solvent like methyl tert-butyl ether (MTBE).
-
Purification: The solution is washed with water to remove any remaining salts or water-soluble impurities. The organic layer is then concentrated under reduced pressure. The resulting solid is typically triturated or recrystallized from a solvent system like IPA/water or acetone/petroleum ether to yield 1-benzhydrylazetidin-3-ol as a high-purity crystalline solid.[4]
Key Chemical Transformations and Strategic Utility
The synthetic value of 1-benzhydrylazetidin-3-ol lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be modified or replaced, while the benzhydryl group can be selectively removed to unmask the secondary amine for further coupling.
Oxidation to 1-Benzhydrylazetidin-3-one
The secondary alcohol can be readily oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. This ketone is a valuable intermediate itself, for instance, in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.[9]
-
Causality of Reagent Choice: A common and effective method involves using a pyridine sulfur trioxide complex.[10] This reagent is milder than many chromium-based oxidants and avoids harsh acidic or basic conditions that could potentially cleave the strained azetidine ring. Another standard procedure is the Swern oxidation, using oxalyl chloride and DMSO at low temperatures, which also offers high yields under mild conditions.[10]
Activation of the Hydroxyl Group via Mesylation
For nucleophilic substitution reactions, the hydroxyl group is a poor leaving group. It must first be converted into a more reactive functional group. A standard and highly effective strategy is its conversion to a methanesulfonate (mesylate) ester.
-
Expertise & Rationale: The resulting mesylate, 1-benzhydrylazetidin-3-yl methanesulfonate, is an excellent substrate for Sɴ2 reactions. The methanesulfonate anion is a very stable leaving group, facilitating displacement by a wide range of nucleophiles (e.g., phenols, amines, thiols) to introduce diverse functionality at the C-3 position of the azetidine ring. This is a cornerstone reaction for building many complex drug molecules.
Deprotection: N-Debenzylation
The final step in many synthetic sequences involving this moiety is the removal of the N-benzhydryl protecting group. This unmasks the azetidine nitrogen, allowing it to be incorporated into a larger molecular framework.
-
Trustworthiness of Method: The most reliable and widely used method for this transformation is catalytic hydrogenation.[1][8] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The benzhydryl group is hydrogenolyzed to diphenylmethane, leaving the free azetidin-3-ol, which is often isolated as its hydrochloride salt for improved stability and handling.[1][8] This method is clean, high-yielding, and avoids harsh reagents that might compromise other functional groups.
Core Reactivity Workflow
Caption: Key transformations of the 1-benzhydrylazetidin-3-ol core.
Applications in Pharmaceutical Synthesis
1-Benzhydrylazetidin-3-ol is not an academic curiosity; it is a commercially significant building block for several marketed drugs and clinical candidates. Its structure is embedded within molecules targeting a range of diseases.
| Drug/Intermediate | Therapeutic Class | Role of the Moiety |
| Azelnidipine | Antihypertensive (Calcium Channel Blocker) | The azetidin-3-ol core is a key structural component of the final API.[1][11] |
| Dezinamide | Antiepileptic | Serves as a crucial precursor in the synthesis of the drug.[1] |
| Azetidin-3-ol HCl | Intermediate for Antibiotics | After debenzylation, it becomes the key intermediate for the new generation fluoroquinolone antibiotic, Delafloxacin.[12] |
| GABA Uptake Inhibitors | CNS Agents | The oxidized ketone form, 1-benzhydrylazetidin-3-one, is used to synthesize novel azetidine derivatives as potent inhibitors.[9] |
The utility of this moiety is a testament to the power of strategic molecular design. The benzhydryl group allows for the controlled construction of one part of a target molecule, and its subsequent removal enables the final synthetic steps, securely installing the functionalized azetidine ring into the heart of the pharmacophore.
Conclusion
The initial investigation of 1-benzhydrylazetidin-3-ol reveals it to be far more than a simple heterocyclic alcohol. It is a sophisticated chemical tool, optimized for large-scale production and designed for versatile reactivity. Its strategic importance is evident in its application as a non-negotiable precursor for a variety of pharmaceuticals. For drug development professionals, a deep understanding of its synthesis, the rationale behind its derivatization, and its deprotection pathways is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-benzhydryl-azetidin-3-ol CAS#: 300683-73-2 [m.chemicalbook.com]
- 3. 1-benzhydrylazetidin-3-Ol CAS#: 1862-17-5 [m.chemicalbook.com]
- 4. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- 5. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 10. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Detailed preparation method for 1-benzhydrylazetidin-3-ol HCl
An Application Note for the Synthesis of 1-Benzhydrylazetidin-3-ol HCl
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-benzhydrylazetidin-3-ol hydrochloride, a key intermediate in the development of various pharmaceutical agents. The described method is a one-pot synthesis starting from commercially available benzhydrylamine and epichloropropane. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, safety protocols, and process optimization insights to ensure reproducibility and high purity of the final compound.
Introduction and Scientific Principle
1-Benzhydrylazetidin-3-ol is a critical building block in medicinal chemistry, notably as a precursor for compounds like the calcium channel blocker Azelnidipine.[1] The benzhydryl group serves as a bulky N-protecting group which can be removed in later synthetic steps. The azetidine ring is a strained four-membered heterocycle that is a common motif in bioactive molecules.
The synthesis detailed herein proceeds via a two-step sequence executed in a single pot. The core mechanism involves:
-
Nucleophilic Addition: The primary amine of benzhydrylamine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring in epichloropropane. This ring-opening reaction forms an amino alcohol intermediate.
-
Intramolecular Cyclization: The newly formed hydroxyl group is deprotonated under the reaction conditions, and the resulting alkoxide performs an intramolecular Williamson ether-like synthesis, displacing the chloride to form the strained four-membered azetidine ring. The final product is then precipitated and purified as its hydrochloride salt to improve stability and handling.
An improved version of this process has been developed for multi-kilogram scale, yielding a high-purity product without the need for column chromatography.[2][3]
Synthetic Workflow Diagram
The overall process from starting materials to the final, purified product is illustrated below.
Caption: High-level workflow for the one-pot synthesis of 1-benzhydrylazetidin-3-ol HCl.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Benzhydrylamine | >99% | Sigma-Aldrich, Acros | The primary nucleophile. |
| Epichloropropane | >99% | Alfa Aesar, TCI | The electrophile and precursor to the azetidine ring. Handle with care, toxic and volatile. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. Other alcohols like butanol can also be used.[1] |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Used for washing the final crystalline product. |
| Hydrochloric Acid (HCl) | e.g., 4M in Dioxane | Sigma-Aldrich | For formation of the hydrochloride salt if the free base is isolated first. |
| 5L Four-neck round-bottom flask | - | Kimble, Pyrex | Equipped for mechanical stirring, temperature probe, and addition funnel. |
| Mechanical Stirrer | - | IKA, Heidolph | Ensures homogeneous mixing. |
| Rotary Evaporator | - | Büchi, Heidolph | For solvent removal under reduced pressure. |
| Buchner Funnel & Filter Flask | - | CoorsTek | For isolating the crystalline product. |
Detailed Experimental Protocol
This protocol is adapted from a scalable, high-yield process.[1][2]
Step 1: Initial Reaction Setup
-
Set up a 5L four-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.
-
Charge the flask with benzhydrylamine (1500 g, 8.19 mol).
-
Add 1.5 L of methanol as the solvent. Begin stirring to ensure the mixture is homogeneous.
-
Maintain the temperature of the reaction mixture at 20-25°C using a water bath. This temperature range is optimal for controlling the initial exothermic reaction.[1]
Step 2: Controlled Addition and Reaction
-
Slowly add epichloropropane (984.52 g, 10.64 mol, ~1.3 equivalents) to the reaction mixture via the addition funnel over a period of 1-2 hours. The molar ratio of benzhydrylamine to epichloropropane is crucial; a slight excess of epichloropropane ensures complete consumption of the starting amine.[1]
-
After the addition is complete, maintain the reaction mixture at a temperature of 27 ± 2°C.
-
Allow the reaction to stir for approximately 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the benzhydrylamine is consumed. The patent indicates ~99% conversion after this time.[1]
Step 3: Isolation and Purification of the Hydrochloride Salt
-
Once the reaction is complete, transfer the resulting solution to a large rotary evaporator.
-
Concentrate the solution under reduced pressure to remove about half of the methanol. This step increases the product concentration to facilitate crystallization.
-
Cool the concentrated solution to 0°C in an ice bath. The this compound will begin to precipitate as a white solid.
-
Maintain the mixture at 0°C for 2-4 hours to ensure maximum crystallization.
-
Isolate the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold ethyl acetate (2 x 500 mL) to remove any remaining impurities.
-
Dry the solid under vacuum at 40-50°C to a constant weight.
Expected Outcome:
Characterization Data
The synthesized product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): ESI-MS (M+H+) should show a peak at m/z 240.3, corresponding to the free base. The patent reports a value of m/z 275.7, which appears to be an error or a different adduct; the calculated mass of the free base (C₁₆H₁₇NO) is 239.31 g/mol .[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure. A representative spectrum from a patent shows the following peaks: ¹H NMR: 3.78 (s, 2H), 4.07 (s, 2H), 4.48 (s, 1H), 5.78 (s, 1H), 6.20 (s, 1H), 7.34-7.68 (b, 10H).[1] Note: Peak assignments may vary based on solvent and instrument.
-
HPLC: Purity analysis via HPLC should indicate a purity of ≥99.5%.[1]
Safety Precautions and Hazard Information
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
| Compound | GHS Pictogram(s) | Hazard Statements | Precautionary Measures |
| 1-Benzhydrylazetidin-3-ol HCl | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5] | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Epichloropropane | Danger | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction, genetic defects, and cancer. | Handle only in a closed system or with extreme ventilation. Wear chemically resistant gloves, clothing, and eye/face protection. Use a respirator. Keep away from heat, sparks, and open flames. |
| Methanol | Danger | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Use in a well-ventilated area. Keep away from ignition sources. Wear appropriate PPE. |
Always consult the full Safety Data Sheet (SDS) for each reagent before beginning work.[6][7] An emergency shower and eyewash station must be readily accessible.
References
- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 5. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. afgsci.com [afgsci.com]
Application Notes & Protocols: The Strategic Use of 1-Benzhydrylazetidin-3-ol HCl in the Synthesis of Azelnidipine
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker. The focus is on the strategic application of the key intermediate, 1-benzhydrylazetidin-3-ol hydrochloride. This document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and emphasizes the critical quality control and safety measures necessary for a successful, scalable synthesis.
Azelnidipine is a potent L-type and T-type calcium channel blocker used in the treatment of hypertension.[1] Its synthesis involves a multi-step pathway where the precise construction of its side chain is critical for its pharmacological activity. The intermediate 1-benzhydrylazetidin-3-ol serves as the foundational building block for this side chain.[2] The benzhydryl group acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions during the initial synthetic steps, while the hydroxyl group provides a reactive handle for subsequent esterification. This guide details the conversion of this key intermediate into the final active pharmaceutical ingredient (API).
Section 1: The Synthetic Blueprint: From Intermediate to API
The synthesis of Azelnidipine via 1-benzhydrylazetidin-3-ol is a sequential process that builds complexity methodically. The overall strategy involves:
-
Synthesis of the Core Intermediate : Formation of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin.
-
Esterification : Coupling of the intermediate with cyanoacetic acid.
-
Amidine Formation : A two-step conversion of the cyano-ester into a reactive amidine group via a Pinner reaction.
-
Hantzsch Dihydropyridine Synthesis : The final cyclization step to construct the core dihydropyridine ring of Azelnidipine.
This strategic pathway is designed to control regioselectivity and maximize yield by activating the necessary functional groups at each stage.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme for Azelnidipine.
Section 2: Experimental Protocols
The following protocols are presented with an emphasis on the causality behind each step, ensuring reproducibility and safety.
Protocol 1: Synthesis of this compound (Intermediate)
This initial step involves the reaction of benzhydrylamine with epichlorohydrin, which proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered azetidine ring.[1][3] The use of methanol as a solvent facilitates the reaction, and a subsequent reflux drives the cyclization to completion.[4]
Materials:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity |
|---|---|---|---|
| Benzhydrylamine | 183.26 | 1.0 | 5.4 kg |
| Epichlorohydrin | 92.52 | 1.2 | 3.33 kg |
| Methanol | 32.04 | - | 9.6 L |
| 3M NaOH Solution | 40.00 | - | As needed |
| Diethyl Ether | 74.12 | - | 19.2 L |
Procedure:
-
Reaction Setup: To a suitable reactor, add methanol (9.6 L) and benzhydrylamine (5.4 kg). Stir to dissolve.
-
Reagent Addition: Slowly add epichlorohydrin (3.33 kg) to the solution while maintaining the temperature at room temperature.
-
Initial Reaction: Stir the mixture at room temperature for 48 hours. The initial ring-opening occurs during this phase.
-
Cyclization: Heat the reaction mixture to reflux (approx. 68°C) and maintain for 72 hours to ensure complete cyclization.[4]
-
Work-up: a. Cool the reaction to room temperature. b. Concentrate the mixture under reduced pressure to remove the methanol. c. To the resulting residue, add diethyl ether (19.2 L) and 3M NaOH solution (13.75 L) and stir vigorously.[4] d. Allow the layers to separate and discard the aqueous layer. e. The organic layer contains the free base, 1-benzhydrylazetidin-3-ol. This can be converted to the more stable hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in a suitable solvent.
-
Isolation: The resulting precipitate (1-benzhydrylazetidin-3-ol HCl) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Safety: Epichlorohydrin is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] Benzhydrylamine is corrosive.[5][6]
Protocol 2: Esterification with Cyanoacetic Acid
This step utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of an ester bond between the hydroxyl group of 1-benzhydrylazetidin-3-ol and the carboxylic acid of cyanoacetic acid.[1][7]
Materials:
| Reagent | MW ( g/mol ) | Molar Eq. |
|---|---|---|
| 1-Benzhydrylazetidin-3-ol | 239.31 | 1.0 |
| Cyanoacetic Acid | 85.06 | 1.1 |
| DCC | 206.33 | 1.1 |
| Dichloromethane (DCM) | 84.93 | - |
| Ethyl Acetate | 88.11 | - |
Procedure:
-
Reaction Setup: Dissolve 1-benzhydrylazetidin-3-ol and cyanoacetic acid in anhydrous DCM in a reactor.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: a. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM. b. Combine the filtrates and wash sequentially with 5% acetic acid solution, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, cyanoacetic acid (1-benzhydryl-azetidin-3-yl) ester, can be purified by recrystallization from a solvent like ethyl acetate/petroleum ether.
Safety: DCC is a potent skin allergen. Always wear gloves and handle with care.
Protocol 3: Formation of the Amidine Intermediate
This is a critical two-part transformation of the nitrile group into the amidine required for the final Hantzsch cyclization.
Part A: Pinner Reaction to Imidate Hydrochloride The nitrile is converted to an imidate salt using anhydrous ethanol and hydrogen chloride gas at low temperatures.[1][7] The anhydrous conditions are crucial to prevent hydrolysis of the imidate back to an ester.
Procedure:
-
Dissolve the cyano-ester intermediate (from Protocol 2) in anhydrous DCM containing absolute ethanol (1.2 equivalents).
-
Cool the solution to -5°C to 0°C.
-
Bubble dry HCl gas through the solution until saturation is achieved.
-
Seal the reactor and continue stirring at 0°C for 6-24 hours.
-
The reaction progress can be monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure to yield the crude imidate hydrochloride salt, which is typically used directly in the next step.
Safety: Hydrogen chloride is a corrosive gas. This procedure must be performed in a high-efficiency fume hood.
Part B: Conversion to Amidine The imidate salt is reacted with an ammonia source, such as ammonium acetate, to form the final amidine intermediate.[1][8]
Procedure:
-
Dissolve the crude imidate hydrochloride salt in acetonitrile.
-
Add ammonium acetate (approx. 3 equivalents).
-
Heat the mixture to 55-60°C and stir for 2-4 hours.[8]
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
The solid amidine intermediate is collected by filtration, washed with cold acetonitrile, and dried. HPLC analysis should confirm purity >99%.[8]
Protocol 4: Hantzsch Synthesis of Azelnidipine
The final step is a modified Hantzsch dihydropyridine synthesis, where the amidine intermediate condenses with 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester in the presence of a base to form the Azelnidipine molecule.[1]
Materials:
| Reagent | MW ( g/mol ) | Molar Eq. |
|---|---|---|
| Amidine Intermediate | - | 1.0 |
| 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester | 291.29 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 1.2 |
| Toluene or Isopropanol | - | - |
Procedure:
-
Reaction Setup: To a reactor, add the amidine intermediate, 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester, and toluene.
-
Base Addition: Add sodium methoxide to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring by TLC/HPLC for the disappearance of starting materials.[4]
-
Work-up: a. Cool the reaction to room temperature to induce crystallization. b. Add water and ethyl acetate to partition the product into the organic layer. c. Wash the organic layer with water and brine. d. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Azelnidipine.[4]
-
Purification: The crude product is purified by recrystallization from a mixed solvent system, typically ethyl acetate and n-hexane (e.g., 1:1 ratio), to yield high-purity α-crystalline Azelnidipine.[4][9] The final product should be dried at 45-55°C.[4]
Section 3: Quality Control & Data
Rigorous analytical monitoring is essential at each stage to ensure high purity and yield.
| Stage | Analytical Method | Key Parameter to Monitor | Expected Outcome |
| Intermediate Synthesis | ¹H NMR, HPLC | Purity of 1-benzhydrylazetidin-3-ol HCl | Purity > 99% |
| Esterification | TLC, HPLC | Disappearance of starting alcohol | Conversion > 95% |
| Amidine Formation | HPLC | Purity of amidine intermediate | Purity > 99.5%[8] |
| Final API | HPLC, ¹H NMR, Mass Spec | Purity of Azelnidipine, absence of impurities | Purity > 99.6%[4] |
Visualizing the Experimental Workflowdot
References
- 1. Azelnidipine | 123524-52-7 [chemicalbook.com]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 5. afgsci.com [afgsci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CN103130700B - Preparation method of azelnidipine intermediate - Google Patents [patents.google.com]
- 8. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]
- 9. CN103183663B - Preparation method for azelnidipine - Google Patents [patents.google.com]
Application of 1-Benzhydrylazetidin-3-ol in Delafloxacin Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Delafloxacin and the Significance of the Azetidine Moiety
Delafloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its chemical structure features a unique 3-hydroxyazetidine ring at the C-7 position, a modification that is crucial for its enhanced potency and favorable safety profile. The incorporation of this strained, four-membered heterocyclic ring distinguishes Delafloxacin from many other fluoroquinolones and contributes to its efficacy.[1][3]
The synthesis of Delafloxacin, therefore, hinges on the efficient and stereoselective introduction of the 3-hydroxyazetidine moiety. A key intermediate in this process is 1-benzhydrylazetidin-3-ol. This application note provides a comprehensive overview of the role and application of 1-benzhydrylazetidin-3-ol in the synthesis of Delafloxacin, detailing the underlying chemical principles, step-by-step protocols, and the rationale for its use.
The Role of the Benzhydryl Protecting Group
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.[4][5] In the context of Delafloxacin synthesis, the secondary amine of the azetidine ring is nucleophilic and would readily react with the electrophilic sites on the fluoroquinolone core, leading to undesired side products.
The benzhydryl (diphenylmethyl) group serves as an effective protecting group for the azetidine nitrogen for several key reasons:
-
Steric Hindrance: The bulky nature of the two phenyl rings effectively shields the nitrogen atom, preventing its participation in unintended reactions.
-
Stability: The benzhydryl group is stable under a variety of reaction conditions, including those typically employed in the construction of the quinolone core.[6]
-
Facile Cleavage: Despite its stability, the benzhydryl group can be selectively removed under specific conditions that do not compromise the integrity of the final Delafloxacin molecule. This process, known as deprotection, is a critical final step in the synthesis.[7]
The use of 1-benzhydrylazetidin-3-ol allows for the precise and controlled introduction of the 3-hydroxyazetidine unit onto the fluoroquinolone scaffold.
Synthetic Pathway Overview
The synthesis of Delafloxacin involving 1-benzhydrylazetidin-3-ol can be conceptually divided into three main stages:
-
Synthesis of 1-Benzhydrylazetidin-3-ol: This key intermediate is typically prepared from commercially available starting materials.
-
Coupling with the Fluoroquinolone Core: 1-Benzhydrylazetidin-3-ol is reacted with the activated fluoroquinolone core in a nucleophilic aromatic substitution reaction.
-
Deprotection: The final step involves the removal of the benzhydryl protecting group to yield Delafloxacin.
Figure 1: Overall synthetic workflow for Delafloxacin utilizing 1-benzhydrylazetidin-3-ol.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol
The synthesis of 1-benzhydrylazetidin-3-ol can be achieved through various reported methods. An improved, one-pot, and scalable synthesis has been developed that is high-yielding (around 80%) and avoids chromatographic purification.[8][9] A general procedure involves the reaction of benzhydrylamine with an epoxide, such as epichlorohydrin.[1]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Ethanol
-
Microreactor system (optional, for improved yield and safety at scale)[1]
-
Appropriate work-up and purification reagents (e.g., hydrochloric acid, sodium hydroxide, organic solvents)
Procedure:
-
In a suitable reaction vessel, dissolve benzhydrylamine in ethanol.
-
Cool the solution in an ice bath and slowly add epichlorohydrin dropwise, maintaining the temperature between 20-25°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 48 hours), monitoring the reaction progress by TLC or HPLC.[1]
-
For scaled-up production, the reaction mixture can be passed through a microreactor heated to a higher temperature (e.g., 230°C) to drive the reaction to completion.[1]
-
Upon completion, perform an appropriate aqueous work-up to remove unreacted starting materials and byproducts.
-
The crude product can be purified by crystallization or other non-chromatographic methods to yield 1-benzhydrylazetidin-3-ol, often as its hydrochloride salt.[1][9]
Protocol 2: Coupling of 1-Benzhydrylazetidin-3-ol with the Fluoroquinolone Core
This step involves a nucleophilic aromatic substitution reaction where the hydroxyl group of 1-benzhydrylazetidin-3-ol displaces a suitable leaving group (typically a fluorine or chlorine atom) at the C-7 position of the quinolone ring.
Materials:
-
Activated Delafloxacin core (e.g., 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
-
1-Benzhydrylazetidin-3-ol
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure:
-
In a reaction flask, dissolve the activated fluoroquinolone core in the chosen solvent.
-
Add the base to the solution, followed by the addition of 1-benzhydrylazetidin-3-ol.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be precipitated by the addition of water or an anti-solvent.
-
Collect the solid by filtration, wash with appropriate solvents, and dry to obtain the N-benzhydryl protected Delafloxacin intermediate.
Protocol 3: Deprotection of the Benzhydryl Group
The final step is the removal of the benzhydryl group to unmask the secondary amine of the azetidine ring. This is often achieved through hydrogenolysis.[6]
Materials:
-
N-benzhydryl protected Delafloxacin intermediate
-
Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)
-
A suitable solvent (e.g., methanol, ethanol, tetrahydrofuran)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)
Procedure:
-
Suspend the N-benzhydryl protected Delafloxacin in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the suspension.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for several hours to overnight. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Delafloxacin.
-
The final product can be further purified by recrystallization or other suitable methods to meet pharmaceutical-grade specifications.
Figure 2: Simplified representation of the benzhydryl group deprotection via catalytic hydrogenolysis.
Data Summary
| Step | Key Reagents | Typical Conditions | Yield | Purity |
| Synthesis of 1-Benzhydrylazetidin-3-ol | Benzhydrylamine, Epichlorohydrin | Ethanol, RT or Microreactor at 230°C | ~80%[9] | High |
| Coupling Reaction | Protected Fluoroquinolone Core, 1-Benzhydrylazetidin-3-ol, Base | DMF or DMSO, 80-120°C | Good to Excellent | Good |
| Deprotection | N-Benzhydryl Protected Delafloxacin, Pd/C, H₂ | Methanol or Ethanol, RT | High | >99% after purification |
Conclusion
The use of 1-benzhydrylazetidin-3-ol is a cornerstone in the efficient and scalable synthesis of Delafloxacin. The benzhydryl group serves as a robust and reliable protecting group for the azetidine nitrogen, allowing for the selective formation of the crucial C-N bond with the fluoroquinolone core. The well-established protocols for its introduction and subsequent removal via hydrogenolysis make this synthetic strategy highly attractive for both laboratory-scale research and industrial production. This detailed guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to successfully apply 1-benzhydrylazetidin-3-ol in the synthesis of this important antibiotic.
References
- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 2. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-benzhydrylazetidin-3-ol HCl
Abstract
This application note describes the systematic development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-benzhydrylazetidin-3-ol HCl and its degradation products. A logical, science-driven approach was employed, beginning with an evaluation of the analyte's physicochemical properties to inform the initial selection of chromatographic conditions. The method was rigorously tested for its specificity through forced degradation studies, which included acidic, basic, oxidative, thermal, and photolytic stress conditions. The final optimized method demonstrates excellent peak shape, resolution, and sensitivity, making it suitable for routine quality control and stability testing of 1-benzhydrylazetidin-3-ol HCl in drug substance and product development.
Introduction
1-benzhydrylazetidin-3-ol hydrochloride is a key organic intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Ensuring the purity and stability of this intermediate is critical for the quality of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose, providing the necessary precision and sensitivity for quality control.[3]
The development of a stability-indicating analytical method is a regulatory requirement and a cornerstone of drug development.[4][5] Such a method must be capable of accurately quantifying the parent analyte while also separating it from any potential degradation products, process impurities, or excipients.[4][6] This ensures that the true stability of the drug substance can be monitored over time and under various environmental conditions.[7] This application note provides a detailed protocol and the scientific rationale behind the development of a stability-indicating HPLC method for 1-benzhydrylazetidin-3-ol HCl.
Analyte Characterization: The Foundation of Method Development
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[8] These properties dictate the initial choice of column, mobile phase, and detection settings.
Structure and Key Properties of 1-benzhydrylazetidin-3-ol HCl:
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₆H₁₈ClNO | --- |
| Molecular Weight | 275.77 g/mol [9] | Standard molecular weight for small molecule analysis. |
| Structure | Contains a tertiary amine (azetidine ring), a hydroxyl group, and two phenyl rings (benzhydryl group).[9] | The benzhydryl group provides significant hydrophobicity, suggesting good retention on a reversed-phase (C18) column. The tertiary amine is basic and will be protonated at acidic pH, enhancing its polarity and water solubility. The hydroxyl group adds polarity. |
| pKa | Not readily available in cited literature, but the tertiary amine is expected to have a pKa in the range of 8-10. | The pKa is critical for selecting the mobile phase pH. To ensure consistent retention and good peak shape for a basic compound, the mobile phase pH should be controlled with a buffer, ideally at least 2 pH units below the analyte's pKa to keep it in a single, protonated form.[10] |
| UV Absorbance | The presence of two phenyl rings indicates strong UV absorbance. | UV detection is a suitable and sensitive detection method. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength. |
| Solubility | Soluble in methanol, DMSO, and slightly in chloroform.[1] | Indicates good solubility in common HPLC organic modifiers and diluents. |
Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with a buffered aqueous-organic mobile phase and UV detection is the most logical starting point.
Experimental Design and Rationale
The method development process was structured to logically progress from initial screening to a fully optimized and stress-tested method.
Caption: Workflow for HPLC Method Development.
Materials and Instrumentation
-
Analyte: 1-benzhydrylazetidin-3-ol HCl Reference Standard
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Columns:
-
Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (for initial development)
-
Phenomenex Kinetex C18, 4.6 x 100 mm, 2.6 µm (for optimization)
-
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium formate, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).
Initial Chromatographic Conditions (Screening Phase)
The initial conditions were chosen based on the analyte's properties. A C18 column is the workhorse of reversed-phase chromatography and is well-suited for retaining the hydrophobic benzhydryl moiety.[11] A buffered mobile phase is essential to control the ionization state of the tertiary amine, ensuring reproducible retention and symmetrical peak shape.[12][13]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA scan 200-400 nm, extraction at 220 nm
-
Injection Volume: 5 µL
-
Diluent: 50:50 Acetonitrile:Water
Rationale:
-
C18 Column: Provides strong hydrophobic retention for the benzhydryl group.
-
pH 3.0 Buffer: At this pH, the tertiary amine (pKa ~8-10) will be fully protonated (ionized), leading to a single ionic species on the column, which prevents peak splitting and tailing.[10] Formate buffer is volatile, making it suitable for potential future transition to LC-MS.[14]
-
Acetonitrile: A common, effective organic modifier for reversed-phase HPLC.
-
PDA Detector: Allows for the determination of the optimal detection wavelength and assessment of peak purity across all stress conditions.
Forced Degradation Studies: Ensuring Stability-Indicating Capability
Forced degradation (stress testing) is a regulatory requirement (ICH Q1A) to establish the intrinsic stability of a molecule and to demonstrate the specificity of the analytical method.[4][7][15] The goal is to achieve 5-20% degradation of the parent compound to produce a relevant amount of degradants without causing secondary, irrelevant reactions.[8][16]
Caption: Experimental design for forced degradation studies.
Protocol for Forced Degradation
-
Stock Solution: Prepare a 1.0 mg/mL solution of 1-benzhydrylazetidin-3-ol HCl in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.2 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.2 M HCl before dilution and injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
Thermal Degradation: Store the solid API in an oven at 80 °C. Periodically dissolve a sample in diluent for analysis.
-
Photolytic Degradation: Expose the solid API and a solution (1.0 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be stored in the dark.
Results of Stress Studies
The analysis of the stressed samples using the initial HPLC method revealed the following (hypothetical data for illustrative purposes):
| Stress Condition | % Degradation (at 8h) | No. of Degradant Peaks | Resolution (Rs) to Closest Peak |
| Control | < 0.1% | 0 | N/A |
| Acidic (0.1 M HCl) | ~15% | 2 | 1.8 |
| Basic (0.1 M NaOH) | ~8% | 1 | 2.1 |
| Oxidative (3% H₂O₂) | ~18% | 3 | 1.6 |
| Thermal (80°C) | ~5% | 1 | 2.5 |
| Photolytic | ~3% | 1 | > 3.0 |
The initial method successfully separated the parent peak from all generated degradants with a resolution (Rs) > 1.5, demonstrating its stability-indicating nature. Peak purity analysis via PDA confirmed that the parent peak was spectrally pure in all stressed samples, indicating no co-elution.
Method Optimization
While the initial method was successful, the total run time was long (20 minutes), and the resolution for the oxidative degradation products was borderline (Rs=1.6). Optimization was performed to improve efficiency and robustness.
Optimization Strategy:
-
Shorten Run Time: A shorter column (100 mm) with smaller particles (2.6 µm) was used to reduce the run time while maintaining efficiency.[17]
-
Improve Resolution: The gradient slope was made shallower around the elution time of the critical pair (parent peak and nearest oxidative degradant) to increase their separation.
Final Optimized HPLC Method and Protocol
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18, 4.6 x 100 mm, 2.6 µm
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Gradient Program:
-
0.0 min: 20% B
-
8.0 min: 65% B
-
8.1 min: 95% B
-
9.5 min: 95% B
-
9.6 min: 20% B
-
12.0 min: 20% B
-
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Sample Preparation Protocol
-
Standard Solution (0.2 mg/mL): a. Accurately weigh about 20 mg of 1-benzhydrylazetidin-3-ol HCl reference standard. b. Transfer to a 100 mL volumetric flask. c. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.2 mg/mL): a. Accurately weigh an amount of sample equivalent to 20 mg of 1-benzhydrylazetidin-3-ol HCl. b. Transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with the diluent. d. Filter through a 0.45 µm PVDF syringe filter before injection.
This optimized method reduced the run time to 12 minutes while improving the resolution of the critical pair to Rs > 2.0, demonstrating a more efficient and robust separation.
Conclusion
A systematic, science-based approach was successfully applied to develop a stability-indicating RP-HPLC method for 1-benzhydrylazetidin-3-ol HCl. By first considering the analyte's physicochemical properties, a logical starting point was established. Subsequent forced degradation studies confirmed the method's specificity and ability to separate the parent compound from all stress-induced degradants. The final optimized method is rapid, robust, and sensitive, making it highly suitable for quality control and stability studies in a regulated pharmaceutical environment.
References
- 1. chembk.com [chembk.com]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 5. hmrlabs.com [hmrlabs.com]
- 6. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
1H NMR and 13C NMR spectrum analysis of 1-benzhydrylazetidin-3-ol
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzhydrylazetidin-3-ol
Authored by: Senior Application Scientist, Gemini Division
Introduction
1-Benzhydrylazetidin-3-ol is a critical intermediate in the synthesis of various pharmaceutically active compounds, including antiepileptic and antihypertensive drugs.[1][2][3] Its molecular structure, featuring a four-membered azetidine ring, a hydroxyl group, and a bulky benzhydryl substituent, presents a unique and instructive case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise characterization of this molecule is paramount for ensuring the purity, identity, and quality of downstream drug products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed analysis of the ¹H and ¹³C NMR spectra of 1-benzhydrylazetidin-3-ol. We will delve into the theoretical underpinnings of the observed spectral features, explain the causality behind peak assignments, and provide a robust protocol for acquiring high-quality NMR data.
Pillar 1: The Science of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[4][5][6] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[7] When placed in a strong external magnetic field (B₀), these nuclei align in specific orientations. By applying radiofrequency pulses, we can excite these nuclei to higher energy states. The subsequent relaxation and emission of energy are detected, producing an NMR spectrum.[6]
The key information derived from NMR spectra includes:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the nucleus. Electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[8]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Multiplicity): The signal for a proton is split into multiple lines (a multiplet) by the influence of neighboring, non-equivalent protons. The 'n+1 rule' is a useful first-order approximation, where 'n' is the number of equivalent neighboring protons.[8][9]
-
Coupling Constant (J): The distance between the lines of a multiplet, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled nuclei.
A crucial concept for analyzing 1-benzhydrylazetidin-3-ol is diastereotopicity . The presence of a stereocenter at the C3 position renders the molecule chiral at that center. Consequently, the two protons on the C2 methylene group (and similarly on the C4 methylene group) are in chemically non-equivalent environments. They are known as diastereotopic protons.[10][11] This non-equivalence means they will have different chemical shifts and will couple not only with the proton on C3 but also with each other (geminal coupling).
Pillar 2: Spectral Analysis of 1-Benzhydrylazetidin-3-ol
The structure of 1-benzhydrylazetidin-3-ol, with atom numbering for NMR assignment, is presented below.
Caption: Molecular structure of 1-benzhydrylazetidin-3-ol with IUPAC numbering for NMR assignments.
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The proton NMR spectrum reveals the distinct electronic environments of all hydrogen atoms in the molecule.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Assignment | Rationale |
| 7.20 - 7.45 | Multiplet | 10H | - | H-Ar | The ten protons of the two phenyl rings are in a similar electronic environment, resulting in a complex, overlapping multiplet in the aromatic region. |
| ~4.50 | Multiplet/Quintet | 1H | ~6.0 | H3 | This proton is coupled to the four diastereotopic protons on C2 and C4, leading to a complex multiplet. Its downfield shift is due to the adjacent electronegative oxygen atom. |
| ~4.45 | Singlet | 1H | - | H5 | The benzhydryl methine proton is a singlet as it has no adjacent protons. It is significantly deshielded by the two phenyl rings and the nitrogen atom. |
| ~3.6-3.8 | Multiplet | 2H | - | H2a, H4a | One set of the diastereotopic methylene protons on the azetidine ring. They appear as a complex multiplet due to geminal coupling and vicinal coupling with H3. |
| ~2.9-3.1 | Multiplet | 2H | - | H2b, H4b | The second set of diastereotopic methylene protons, shifted upfield relative to their counterparts. Their complex multiplicity arises from the same coupling interactions. |
| Variable (~1.5-3.0) | Broad Singlet | 1H | - | OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may not show coupling. |
Note on Azetidine Protons: Some literature, particularly patents, may report simplified signals for the azetidine protons (e.g., two triplets or even singlets).[12] This is often due to lower resolution instrumentation or for reporting brevity. A high-resolution spectrum will resolve the diastereotopic nature of these protons, resulting in more complex multiplets as described above. The non-equivalence is a key structural feature.
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.
| Chemical Shift (δ) / ppm | Assignment | Rationale |
| ~143.0 | C-Ar (Quaternary) | The two ipso-carbons of the phenyl rings attached to the benzhydryl methine carbon (C5). |
| ~128.5 | C-Ar (CH) | Aromatic carbons in the ortho and para positions. |
| ~127.0 | C-Ar (CH) | Aromatic carbons in the meta positions. |
| ~75.0 | C5 | The benzhydryl methine carbon, significantly deshielded by the two attached phenyl rings and the nitrogen atom. |
| ~65.0 | C3 | The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of oxygen. |
| ~58.0 | C2, C4 | The two methylene carbons of the azetidine ring are chemically equivalent due to the plane of symmetry bisecting the C3-C(OH) bond and are thus observed as a single peak. |
Pillar 3: Experimental Protocols and Workflow
Protocol 1: NMR Sample Preparation
A self-validating protocol ensures reproducibility and high-quality data.
-
Analyte Preparation: Accurately weigh 10-15 mg of 1-benzhydrylazetidin-3-ol. The purity of the sample is critical; impurities will appear in the spectrum.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window.[9] For compounds with limited solubility or to observe exchangeable protons like the -OH group, DMSO-d₆ can be used.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[9]
-
Reference Standard: Most deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Verify its presence or add a trace amount if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Caption: Standard workflow for preparing an NMR sample for analysis.
Protocol 2: 1D NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle to allow for a short relaxation delay.
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR spectrum.
-
Advanced Structural Verification with 2D NMR
For unambiguous assignment, especially of the complex azetidine ring system, 2D NMR techniques are invaluable.[13][14]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled. Cross-peaks will appear between H3 and the diastereotopic protons on C2 and C4, confirming their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments (e.g., showing a cross-peak between the signal at ~4.50 ppm and the carbon at ~65.0 ppm, confirming their assignment to H3 and C3, respectively).[13]
Caption: Logical workflow for comprehensive structure elucidation using 1D and 2D NMR techniques.
Conclusion
The comprehensive NMR analysis of 1-benzhydrylazetidin-3-ol provides a clear and detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra are highly characteristic, with the diastereotopic nature of the azetidine ring protons serving as a key spectral fingerprint. By combining 1D spectral interpretation with robust experimental protocols and the confirmatory power of 2D techniques, researchers can confidently verify the identity and purity of this vital pharmaceutical intermediate, ensuring the integrity of the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. azooptics.com [azooptics.com]
- 9. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 13. emerypharma.com [emerypharma.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1-benzhydrylazetidin-3-ol
An In-Depth Technical Guide
Abstract
1-benzhydrylazetidin-3-ol is a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Accurate structural confirmation and impurity profiling are paramount for its use in synthesis. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed structural information through controlled molecular fragmentation. This application note provides a comprehensive guide to the fragmentation behavior of 1-benzhydrylazetidin-3-ol under both Electrospray Ionization (ESI) and Electron Ionization (EI), offering a predictive framework for spectral interpretation. We will explore the key fragmentation pathways, present detailed experimental protocols for analysis, and provide visual diagrams to illustrate the underlying chemical logic. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of the mass spectral characteristics of this important heterocyclic compound.
Foundational Principles: Predicting Fragmentation
The fragmentation pattern of 1-benzhydrylazetidin-3-ol is governed by the interplay of its three primary structural motifs: the stable benzhydryl group , the strained azetidine ring , and the functional secondary alcohol . The ionization method employed dictates the energy imparted to the molecule, fundamentally altering the resulting spectrum.
-
Soft Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with low internal energy.[3] Fragmentation is minimal in a single-stage MS experiment but can be induced controllably in a tandem mass spectrometer (MS/MS) through collision-induced dissociation (CID). The resulting fragments often arise from the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.
-
Hard Ionization (EI): EI bombards the molecule with high-energy electrons (~70 eV), creating an energetically unstable molecular ion (M•⁺) that readily undergoes extensive fragmentation.[3][4] EI spectra are characterized by a rich pattern of fragment ions, often with a diminished or absent molecular ion peak, especially for molecules prone to fragmentation like alcohols.[5][6]
The fragmentation of 1-benzhydrylazetidin-3-ol is predicted to be dominated by three key processes:
-
Cleavage of the Benzylic C-N Bond: The bond between the azetidine nitrogen and the benzhydryl carbon is sterically hindered and benzylic, making it a prime site for cleavage. This pathway is expected to be highly favorable due to the exceptional stability of the resulting diphenylmethyl (benzhydryl) cation.
-
Alcohol-Driven Fragmentation: As a secondary alcohol, the molecule is prone to dehydration (loss of H₂O) and alpha-cleavage adjacent to the hydroxyl-bearing carbon.[5][7][8][9]
-
Azetidine Ring Opening: The inherent strain of the four-membered azetidine ring makes it susceptible to cleavage, leading to a variety of smaller fragment ions.[10]
Proposed Fragmentation Pathways and Mechanisms
Based on these principles, we can propose distinct fragmentation cascades for ESI and EI ionization.
Electrospray Ionization (ESI-MS/MS) Fragmentation
Under positive-mode ESI, 1-benzhydrylazetidin-3-ol (C₁₆H₁₇NO, MW = 239.31) will be observed as the protonated molecule, [M+H]⁺, at an m/z of 240. Subsequent MS/MS analysis via CID will likely induce the following key fragmentation pathways, as illustrated in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation of protonated 1-benzhydrylazetidin-3-ol.
-
Pathway A: Dehydration. The initial loss of a neutral water molecule (18 Da) from the protonated parent ion is a classic fragmentation for alcohols, leading to a prominent ion at m/z 222 .[11]
-
Pathway B: Formation of the Benzhydryl Cation. The most characteristic fragmentation is the cleavage of the C-N bond, resulting in the loss of the neutral azetidin-3-ol moiety (73 Da) and the formation of the highly stable benzhydryl cation at m/z 167 . This fragment is often the base peak in the spectrum due to its resonance stabilization across two aromatic rings.
-
Pathway C: Azetidine Ring Fragment. A less common pathway involves charge retention on the azetidine portion, leading to a protonated azetidin-3-ol fragment at m/z 74 .
Electron Ionization (EI-MS) Fragmentation
Under EI, the high energy input leads to a more complex fragmentation pattern originating from the molecular ion (M•⁺) at m/z 239. The molecular ion itself may be weak or entirely absent.[5]
Caption: Key fragmentation pathways of 1-benzhydrylazetidin-3-ol under EI conditions.
-
Dominant Pathway: Benzhydryl Cation. Similar to ESI, the primary fragmentation event is the formation of the benzhydryl cation at m/z 167 . Due to its immense stability, this ion will almost certainly be the base peak in the EI spectrum.
-
Aromatic Fragments: The benzhydryl cation can undergo further fragmentation. While less common for the benzhydryl structure compared to a simple benzyl group, formation of the tropylium ion (m/z 91 ) or the phenyl cation (m/z 77 ) is possible.[7]
-
Dehydration: Loss of water from the molecular ion will produce a radical cation at m/z 221 .[7][11]
-
Ring Cleavage Fragments: Alpha-cleavage and other complex ring cleavages of the azetidinol ring can produce a series of smaller ions, such as a fragment at m/z 57 , which is common for cyclic alcohols.[7][11]
Summary of Predicted Fragment Ions
The table below summarizes the key ions expected in the mass spectrum of 1-benzhydrylazetidin-3-ol.
| m/z (ESI) | m/z (EI) | Proposed Identity | Origin |
| 240 | 239 | [M+H]⁺ / M•⁺ | Protonated Molecule / Molecular Ion |
| 222 | 221 | [M+H - H₂O]⁺ / [M - H₂O]•⁺ | Dehydration of the alcohol |
| 167 | 167 | [C₁₃H₁₁]⁺ | Benzhydryl (Diphenylmethyl) Cation |
| 74 | - | [C₃H₈NO]⁺ | Protonated Azetidin-3-ol |
| - | 91 | [C₇H₇]⁺ | Tropylium Ion |
| - | 77 | [C₆H₅]⁺ | Phenyl Cation |
| - | 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Azetidine ring cleavage fragment |
Experimental Protocol
This section provides a standardized protocol for acquiring high-quality mass spectra of 1-benzhydrylazetidin-3-ol.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-benzhydrylazetidin-3-ol in HPLC-grade methanol or acetonitrile.
-
Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chromatographic conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode).
-
Working Solution (for GC-MS/EI): Dilute the stock solution to 10-100 µg/mL using a volatile solvent such as dichloromethane or ethyl acetate.
LC-MS/MS (ESI) Instrumentation and Parameters
This protocol is designed for a typical quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a UHPLC system.
Caption: Experimental workflow for LC-MS/MS analysis.
-
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer (ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray (+ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the precursor ion at m/z 240.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped from 10-40 eV to observe both low-energy (dehydration) and high-energy (C-N cleavage) fragments.
-
GC-MS (EI) Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection Mode: Split (20:1).
-
-
Mass Spectrometer (EI Source):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40 - 400.
-
Conclusion
The mass spectrometric fragmentation of 1-benzhydrylazetidin-3-ol is predictable and highly characteristic. The fragmentation pattern is dominated by the facile cleavage of the benzylic C-N bond to produce the stable benzhydryl cation at m/z 167 , which serves as a reliable diagnostic peak under both ESI and EI conditions. Secondary fragmentation pathways, including the loss of water and various ring cleavages, provide further corroborating evidence for structural confirmation. The protocols and predictive frameworks detailed in this application note offer a robust system for the confident identification and characterization of this pharmaceutically significant molecule, ensuring data integrity in research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCMS Section 6.10 [people.whitman.edu]
Application Note: A Scalable, Multi-Kilogram Synthesis of 1-Benzhydrylazetidin-3-ol
Abstract: This document outlines a robust and scalable process for the synthesis of 1-benzhydrylazetidin-3-ol, a key intermediate in the pharmaceutical industry. The featured one-pot synthesis is optimized for multi-kilogram production, achieving high yield (80%) and purity (>99%) without the need for chromatographic purification.[1][2][3] This protocol emphasizes operational simplicity, impurity control, and safety considerations essential for industrial-scale applications.
Introduction: The Significance of the Azetidine Moiety
Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry.[4][5][6] Their strained ring system imparts unique conformational properties, making them valuable scaffolds in drug design. Specifically, 1-benzhydrylazetidin-3-ol is a vital precursor for various therapeutic agents, including novel γ-aminobutyric acid (GABA) uptake inhibitors and intermediates for antibiotics like the fluoroquinolone delafloxacin.[7][8] The benzhydryl group serves as a protecting group that can be removed in later synthetic steps. The development of a scalable, efficient, and economically viable synthesis for this intermediate is therefore of high importance for the pharmaceutical sector.[1][2][3]
Synthetic Strategy: A One-Pot Approach
The synthesis of azetidines can be challenging due to the ring strain associated with the four-membered ring.[6] However, a well-established and scalable route involves the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization. The process detailed here is an improved one-pot method that proceeds via the formation of an amino alcohol intermediate, which then cyclizes to form the desired azetidine ring. This approach minimizes handling and potential loss of material between steps, making it ideal for large-scale production.[1][2][3]
Overall Reaction Scheme:
Caption: One-pot synthesis of 1-benzhydrylazetidin-3-ol.
Detailed Protocol (Laboratory Scale Example)
This protocol is based on established literature procedures and is designed for adaptability to a multi-kilogram scale.[1][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Reactants: Benzhydrylamine, Epichlorohydrin
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Base (for cyclization): N,N-diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
Step-by-Step Procedure:
-
Reaction Setup: Charge the reactor with benzhydrylamine (1.0 eq) and methanol (approx. 1 L per mole of benzhydrylamine). Begin stirring and cool the solution to 20-25°C.[8]
-
Epoxide Addition (Step 1): Slowly add epichlorohydrin (1.0-1.3 eq) to the reaction mixture via an addition funnel, maintaining the internal temperature between 20-30°C.[8] The addition is exothermic and requires careful monitoring.
-
Scientific Rationale: This step is a nucleophilic attack of the amine on the less-hindered carbon of the epoxide. The use of a slight excess of epichlorohydrin ensures complete consumption of the starting amine.
-
-
Intermediate Formation: Stir the mixture at ambient temperature (e.g., 27 ± 2°C) for approximately 48 hours.[8] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the benzhydrylamine is consumed.
-
Cyclization (Step 2): Once the formation of the intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, is complete, prepare for the cyclization step. Some protocols may proceed by adding a base like DIPEA and heating to reflux.[9] In the optimized one-pot process, the reaction mixture is heated, often to reflux (approx. 65°C in methanol), to induce cyclization.[8] The duration can range from several hours to overnight.
-
Scientific Rationale: The intramolecular Williamson ether synthesis-like reaction is promoted by heat. The nitrogen atom acts as a nucleophile, displacing the chloride to form the azetidine ring.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as acetone/petroleum ether, to yield the final product as a white to off-white solid.[9] This chromatography-free method is a key advantage for large-scale production.[1][3]
-
Process Parameters and Data
| Parameter | Value / Range | Rationale / Notes |
| Reactant Molar Ratio | Benzhydrylamine : Epichlorohydrin (1 : 1.0 - 1.3) | A slight excess of epichlorohydrin drives the reaction to completion.[8] |
| Solvent | Methanol or Ethanol | Protic solvents that facilitate the epoxide opening. Methanol is often preferred.[8] |
| Temperature (Addition) | 20-30°C | Controls the exotherm of the initial nucleophilic addition.[8] |
| Temperature (Cyclization) | 65°C to 90°C (Reflux) | Provides energy to overcome the activation barrier for ring formation.[8][9] |
| Reaction Time | 48 hours (formation) + 12-24 hours (cyclization) | Dependent on scale and temperature. Requires analytical monitoring.[8] |
| Typical Yield | 75-80% | High-yielding process suitable for industrial application.[1][3][9] |
| Purity (Post-Recrystallization) | >99.3% (by HPLC) | Achievable without column chromatography.[1][3] |
Scaling Considerations and Safety
-
Thermal Management: The initial reaction between benzhydrylamine and epichlorohydrin is exothermic. On a multi-kilogram scale, a jacketed reactor with efficient cooling is mandatory to maintain temperature control and prevent runaway reactions.
-
Reagent Handling: Epichlorohydrin is a toxic and carcinogenic substance. All handling must be performed in a closed system or with appropriate engineering controls and PPE.
-
Impurity Profile: A key advantage of the optimized process is the minimization of impurities.[1][3] On a large scale, it is crucial to monitor for potential side products, such as the formation of dimers or other regioisomers.
-
Solvent Recovery: For an economically and environmentally sustainable process, the recovery and recycling of solvents like methanol should be implemented.
Conclusion
The described one-pot synthesis of 1-benzhydrylazetidin-3-ol provides a scalable, high-yielding, and chromatography-free method for producing this important pharmaceutical intermediate.[1][2][3] By carefully controlling reaction parameters and adhering to strict safety protocols, this process can be reliably implemented on a multi-kilogram scale to meet the demands of drug development and manufacturing professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. 1-Benzhydrylazetidin-3-One CAS 40320-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 9. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
Application Notes and Protocols: The Use of 1-Benzhydrylazetidin-3-one in Medicinal Chemistry
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique combination of ring strain (approximately 25.4 kcal/mol) and metabolic stability makes it an attractive bioisosteric replacement for more common ring systems like piperidine and pyrrolidine.[3] The constrained nature of the azetidine ring can impart favorable conformational rigidity to a molecule, leading to enhanced binding affinity and selectivity for its biological target.[4] Furthermore, the azetidine nitrogen provides a convenient handle for introducing diverse substituents, allowing for fine-tuning of physicochemical and pharmacological properties.
Among the various functionalized azetidines, 1-benzhydrylazetidin-3-one is a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, which can be readily removed under various conditions. The ketone functionality at the 3-position is a versatile handle for a wide range of chemical transformations, including reductive amination, nucleophilic addition, and Wittig reactions, enabling the construction of diverse molecular architectures.[5]
This guide provides a comprehensive overview of the applications of 1-benzhydrylazetidin-3-one in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and a discussion of its role in the development of key therapeutic agents such as GABA uptake inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.
Synthesis of 1-Benzhydrylazetidin-3-one: A Key Intermediate
The most common and efficient route to 1-benzhydrylazetidin-3-one involves the oxidation of the corresponding alcohol, 1-benzhydrylazetidin-3-ol. Several oxidation protocols have been reported, with Swern oxidation and the use of a sulfur trioxide-pyridine complex being the most prevalent.
Protocol 1: Swern Oxidation of 1-Benzhydrylazetidin-3-ol
This method utilizes an activated dimethyl sulfoxide (DMSO) species as the oxidant, generated in situ from oxalyl chloride or trifluoroacetic anhydride. The reaction proceeds under mild, low-temperature conditions, minimizing side reactions.
Reaction Scheme:
Caption: Swern oxidation of 1-benzhydrylazetidin-3-ol.
Step-by-Step Protocol:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.2 equivalents) in DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir the mixture for 30 minutes at -78 °C to form the Swern reagent.
-
Add a solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in DCM dropwise to the reaction mixture, again maintaining the temperature below -65 °C.
-
Stir the reaction mixture for 1-2 hours at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-benzhydrylazetidin-3-one as a solid.[6]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The Swern reagent is unstable at higher temperatures. Maintaining a low temperature throughout the addition and reaction steps is crucial to prevent its decomposition and the formation of byproducts.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can quench the reactive intermediates.
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction and to facilitate the elimination step that forms the ketone. A slight excess is used to ensure complete reaction.
Medicinal Chemistry Applications and Protocols
The ketone functionality of 1-benzhydrylazetidin-3-one is a gateway to a multitude of derivatives with therapeutic potential. The following sections detail key transformations and their application in the synthesis of bioactive molecules.
Reductive Amination: Accessing 3-Aminoazetidine Scaffolds
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of 1-benzhydrylazetidin-3-one, it provides a direct route to 3-aminoazetidine derivatives, which are key components of many biologically active compounds. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion intermediate over the ketone starting material.[7]
General Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Protocol 2: Synthesis of N-Substituted-1-benzhydrylazetidin-3-amines
Step-by-Step Protocol:
-
To a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.1-1.5 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate iminium ion formation.
-
Stir the mixture for 1-2 hours at room temperature.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired 3-aminoazetidine derivative.
Table 1: Examples of Reductive Amination Products and Yields
| Amine | Product | Yield (%) | Reference |
| Benzylamine | N-Benzyl-1-benzhydrylazetidin-3-amine | 85-95 | [7] |
| Ammonia (as NH₄OAc) | 1-Benzhydrylazetidin-3-amine | 72-84 | [3] |
| Aniline | N-Phenyl-1-benzhydrylazetidin-3-amine | 80-90 | [7] |
Application Highlight: Synthesis of GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of the GABA transporters (GATs) can increase the synaptic concentration of GABA and are therefore of interest for the treatment of epilepsy and other neurological disorders.[8] Azetidine-based structures have been explored as conformationally restricted analogs of known GABA uptake inhibitors.[1][8]
While a direct protocol starting from 1-benzhydrylazetidin-3-one is not explicitly detailed in a single publication, a synthetic route can be constructed based on the derivatization of the 3-aminoazetidine core, which is readily accessible via reductive amination as described above.
Wittig Reaction: Formation of Exocyclic Olefins
The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds.[9] Reacting 1-benzhydrylazetidin-3-one with a phosphorus ylide allows for the introduction of an exocyclic double bond at the 3-position of the azetidine ring. These olefinated products can serve as versatile intermediates for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation.
Protocol 3: Wittig Olefination of 1-Benzhydrylazetidin-3-one
Step-by-Step Protocol:
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Cool the ylide solution to the appropriate temperature (typically -78 °C to 0 °C).
-
Add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 3-methylene-1-benzhydrylazetidine or its substituted analog.[10]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus ylides are strong bases and are readily protonated by water, which would quench the reaction.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt to form the reactive ylide. The choice of base can influence the stereoselectivity of the reaction with certain substrates.
Deprotection of the N-Benzhydryl Group
A key advantage of using 1-benzhydrylazetidin-3-one as a building block is the ability to remove the benzhydryl protecting group to unveil the secondary amine. This is often a crucial step in the final stages of a synthesis to install a different substituent or to obtain the free N-H azetidine for biological evaluation.
Deprotection Strategy Selection:
Caption: Decision tree for N-benzhydryl deprotection.
Protocol 4: Catalytic Hydrogenation
This is one of the most common and mildest methods for N-debenzhydrylation.
Step-by-Step Protocol:
-
Dissolve the N-benzhydrylazetidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the substrate's reactivity).
-
Stir the reaction at room temperature for several hours to days, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine derivative.[11]
Table 2: Comparison of N-Benzhydryl Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT, 1-50 atm | Mild, neutral, high yielding | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups) |
| Acidolysis | TFA, HCl | RT to elevated temp. | Effective for substrates sensitive to reduction | Harsh conditions, may not be suitable for acid-labile functional groups |
| Oxidative Cleavage | DDQ, NBS | RT | Useful for substrates sensitive to both reduction and strong acids | Stoichiometric oxidant required, potential for side reactions |
Conclusion
1-Benzhydrylazetidin-3-one is a highly valuable and versatile building block in medicinal chemistry. Its facile synthesis and the reactivity of its ketone functionality provide access to a wide array of substituted azetidines. The protocols and application examples detailed in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful scaffold in the design and synthesis of novel therapeutic agents. The strategic use of the benzhydryl protecting group, coupled with the diverse chemical transformations possible at the 3-position, ensures that 1-benzhydrylazetidin-3-one will continue to be a cornerstone of innovation in the pursuit of new medicines.
References
- 1. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE(40320-60-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of 1-benzhydrylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this critical pharmaceutical intermediate.
I. Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in the development of various pharmaceutical agents, typically involves the reaction of benzhydrylamine with an epoxide, most commonly epichlorohydrin, followed by intramolecular cyclization. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the strained nature of the azetidine ring and the potential for competing side reactions.[1][2] This guide provides a systematic approach to overcoming these challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. An improved, one-pot, multikilogram-scale synthesis has been developed that achieves a high yield (80%) and purity (99.3 area %) without chromatography.[3][4][5]
Core Areas for Optimization:
-
Reaction Temperature and Time: The initial reaction between benzhydrylamine and epichlorohydrin, and the subsequent cyclization, are highly temperature-dependent.
-
Initial Reaction: A prolonged reaction time at room temperature followed by a period at reflux is a common procedure.[3] However, a Chinese patent suggests that higher temperatures (220-240 °C) in a microreactor can significantly increase the yield.[6]
-
Cyclization: The intramolecular cyclization to form the azetidine ring is often the rate-limiting step. Insufficient temperature or reaction time can lead to incomplete conversion.
-
-
Solvent Choice: The polarity of the solvent can influence the rate of the nucleophilic substitution reactions involved.
-
Stoichiometry of Reactants: The molar ratio of benzhydrylamine to epichlorohydrin is critical. An excess of epichlorohydrin can lead to the formation of undesired byproducts. A molar ratio of 1:1 to 1:2 (benzhydrylamine:epichlorohydrin) is often employed, with a 1:1.3 ratio being preferred in some optimized processes.[6]
-
Purity of Starting Materials: Impurities in either benzhydrylamine or epichlorohydrin can introduce side reactions that consume reactants and lower the yield.[1]
Question 2: I am observing significant formation of impurities. What are the likely side reactions and how can they be minimized?
Answer: The primary impurity of concern is the di-addition product, di(3-chloro-2-hydroxypropyl)benzhydrylamine. Minimizing its formation is key to a high-yielding and clean reaction.[4][8]
Common Side Reactions and Mitigation Strategies:
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and polymers.[1][7]
-
High-Dilution Conditions: Using a larger volume of solvent or slow addition of one reactant to the other can favor the intramolecular reaction pathway.[7]
-
-
Formation of Di(3-chloro-2-hydroxypropyl)benzhydrylamine: This occurs when a second molecule of epichlorohydrin reacts with the intermediate N-(3-chloro-2-hydroxypropyl)benzhydrylamine before it can cyclize.
-
Control of Stoichiometry: Carefully controlling the molar ratio of epichlorohydrin to benzhydrylamine is crucial.
-
Reaction Temperature: Lowering the initial reaction temperature can help to control the rate of the second addition.
-
Question 3: The cyclization step to form the azetidine ring is inefficient. How can I improve the ring-closing reaction?
Answer: The formation of the four-membered azetidine ring is an entropically disfavored process. Several strategies can be employed to promote this intramolecular cyclization.
-
Choice of Base: A base is often used to facilitate the deprotonation of the secondary amine, increasing its nucleophilicity for the ring-closing attack.
-
Leaving Group Quality: The efficiency of the intramolecular SN2 reaction depends on the quality of the leaving group. In the reaction with epichlorohydrin, the leaving group is chloride. While generally effective, converting the intermediate chlorohydrin to a better leaving group, such as a tosylate or mesylate, can improve cyclization efficiency, though this adds extra steps to the synthesis.[7]
Question 4: My final product is difficult to crystallize and purify. What are the recommended procedures?
Answer: The hydrochloride salt of 1-benzhydrylazetidin-3-ol is typically a crystalline solid.[6] Difficulty in crystallization often points to the presence of impurities.
Purification and Crystallization Protocol:
-
Quenching and Extraction: After the reaction is complete, the mixture is typically worked up by quenching with an aqueous solution (e.g., saturated sodium bicarbonate) and extracting the product into an organic solvent like dichloromethane or ethyl acetate.[7]
-
Acidification to Form the Hydrochloride Salt: The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
-
Crystallization: The hydrochloride salt is then crystallized, often from a solvent system like methanol/ethyl acetate or by cooling a concentrated solution.[6] A patent describes a process of cooling the concentrated liquid after distillation to 0°C for crystallization, followed by washing with ethyl acetate.[6]
-
Recrystallization: If the initial purity is low, recrystallization may be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-benzhydrylazetidin-3-ol?
A1: The most common and industrially relevant synthesis involves the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds through the formation of an intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, which then undergoes intramolecular cyclization to form the azetidine ring.[3]
Q2: Are there alternative synthetic methods for constructing the azetidine ring?
A2: Yes, several other methods exist for forming azetidine rings, although they may not be as direct for this specific target molecule. These include:
-
[2+2] cycloaddition reactions.[7]
-
Ring expansion of aziridines.[7]
-
Reduction of β-lactams (azetidin-2-ones).[7]
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying impurities.[6] A purity of greater than 99% is often achievable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[6]
IV. Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from published literature and patents for a high-yield synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine (1.0 eq) in an appropriate solvent such as methanol or isobutanol.[6]
-
Addition of Epichlorohydrin: Cool the solution to 20-25°C and add epichlorohydrin (1.3 eq) dropwise while maintaining the temperature.[6]
-
Initial Reaction: Stir the reaction mixture at 25-30°C for an extended period (e.g., 48 hours).[6]
-
Cyclization: Heat the reaction mixture to reflux (or to a higher temperature of 220-240°C if using a microreactor) and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.[3][6]
-
Work-up and Isolation:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by crystallization. One method involves cooling the concentrated liquid to 0°C to induce crystallization, followed by filtration and washing with cold ethyl acetate.[6]
-
-
Formation of Hydrochloride Salt:
-
Dissolve the purified free base in a suitable solvent (e.g., methanol).
-
Add a solution of hydrochloric acid (e.g., 4M HCl) to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with a suitable solvent (e.g., ethyl acetate), and dry under vacuum to obtain this compound as a white crystalline solid.[9]
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Benzhydrylamine:Epichlorohydrin Molar Ratio | 1 : 1.1 - 1 : 1.5 | An excess of epichlorohydrin drives the reaction to completion but a large excess can increase byproduct formation. A 1:1.3 ratio is reported to be optimal in some procedures.[6] |
| Initial Reaction Temperature | 20 - 30 °C | Lower temperatures can help to control the rate of the initial addition and minimize the formation of the di-adduct.[6] |
| Cyclization Temperature | Reflux (solvent dependent) or 220-240°C (microreactor) | Higher temperatures are required to overcome the activation energy for the intramolecular cyclization.[6] |
| Solvent | Methanol, Ethanol, Isobutanol | Polar protic solvents are commonly used and have been shown to be effective.[6] |
V. Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation. Retrieved from --INVALID-LINK--
-
Reddy, B. V. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 931-935.
-
ChemicalBook. (n.d.). 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Azetidine Ring Formation. Retrieved from --INVALID-LINK--
-
CN104356040A. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents. Retrieved from --INVALID-LINK--
-
Reddy, V. V. R. M., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(2), 462-466.
-
US20080312205A1. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents. Retrieved from --INVALID-LINK--
-
CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. Retrieved from --INVALID-LINK--
-
ACS Publications. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 23-37.
-
Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48123-48144.
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Mortenson, K., & Pennington, F. C. (1965). Synthesis of N-Substituted Diamino-Propanols and their Physiological Effects. UNI ScholarWorks. Retrieved from --INVALID-LINK--
-
ACS Publications. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
Technical Support Center: Identification and Characterization of Impurities in 1-Benzhydrylazetidin-3-ol
Introduction: Welcome to the technical support center for 1-benzhydrylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who work with this critical pharmaceutical intermediate. The purity of 1-benzhydrylazetidin-3-ol is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the common challenges encountered in identifying and characterizing its process-related and degradation impurities. Our approach is grounded in established scientific principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face during the analysis of 1-benzhydrylazetidin-3-ol.
Q1: What are the most probable sources and types of impurities in synthesized 1-benzhydrylazetidin-3-ol?
A1: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[1] For 1-benzhydrylazetidin-3-ol, organic impurities are of primary concern and typically originate from three main sources:
-
Synthesis-Related Impurities: These arise from the manufacturing process itself.[1] The common synthesis involves the reaction of benzhydrylamine with an epoxide like epichlorohydrin.[4][5] Potential impurities from this route include:
-
Unreacted Starting Materials: Residual benzhydrylamine or epichlorohydrin.
-
Intermediates: Incomplete cyclization can leave intermediates such as 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane.[4]
-
By-products: A common side reaction is the formation of a "bis-impurity," where a second molecule of the epoxide intermediate reacts with the product, leading to a dimeric structure.[4][5]
-
-
Degradation Products: These form during storage or handling due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[6][7][8] The azetidine ring, being strained, can be susceptible to ring-opening under harsh acidic or nucleophilic conditions.[9][10] Oxidation of the hydroxyl group to the corresponding ketone (1-benzhydrylazetidin-3-one) is also a potential degradation pathway.
-
Reagents, Ligands, and Catalysts: Impurities can also stem from materials used in the synthesis that are not entirely removed by purification, such as phase-transfer catalysts or bases.[1]
Q2: I've detected an unexpected peak in my HPLC chromatogram. What are the immediate steps I should take?
A2: An unknown peak requires a systematic investigation. Do not immediately assume it is a new impurity.
-
Verify System Integrity: Inject a solvent blank to ensure the peak is not from the system (e.g., solvent contamination, carryover from a previous injection).
-
Check Sample Preparation: Re-prepare the sample to rule out contamination from glassware, filters, or solvents used during preparation.
-
Assess Peak Shape: A very broad or tailing peak might indicate an issue with the chromatography (e.g., column degradation, inappropriate mobile phase pH) rather than a distinct impurity.
-
Initial Characterization with Existing Method: If the peak is reproducible, use your current HPLC-UV method to gather preliminary data. Note its retention time relative to the main peak and its UV spectral profile using a photodiode array (PDA) detector. The UV spectrum can give clues about the chromophore and whether it's related to the parent molecule.
-
Spiking Study: If you have standards of known related substances (e.g., starting materials), perform a spiking study to see if the unknown peak's retention time matches.
Q3: Which analytical technique is most effective for the initial identification of an unknown impurity?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for the initial identification of non-volatile organic impurities.[11]
-
Why it's effective: It provides two critical pieces of information simultaneously:
-
Retention Time (from LC): Separates the impurity from the main compound and other components.
-
Mass-to-Charge Ratio (m/z) (from MS): Provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition (molecular formula).[12]
-
-
Next Steps with MS: Further fragmentation of the impurity's molecular ion (MS/MS or MSn experiments) can reveal the structure of different parts of the molecule, allowing you to piece together a proposed structure.[11][12]
Q4: How can I definitively differentiate between a degradation product and a synthesis-related by-product?
A4: This is a crucial distinction for process development and stability assessment. The most effective method is to perform forced degradation (stress testing) studies .[6][7][13]
-
Process: In a forced degradation study, the pure 1-benzhydrylazetidin-3-ol substance is subjected to a range of harsh conditions (e.g., heat, humidity, acid, base, light, oxidation) as recommended by ICH guidelines (specifically ICH Q1A).[8]
-
Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method.
-
If the impurity peak appears or increases significantly in the stressed samples compared to an unstressed control sample, it is classified as a degradation product .
-
If the impurity is present in the original batch but does not increase under stress conditions, it is likely a synthesis-related impurity (e.g., a by-product or intermediate).
-
This approach not only identifies degradation products but is also essential for developing a stability-indicating analytical method—a method proven to be capable of separating the API from its degradation products.[7]
Section 2: In-Depth Troubleshooting & Methodologies
This section provides structured guides and protocols for common, complex challenges in impurity analysis.
Guide 2.1: Systematic Workflow for Unknown Impurity Identification
When a significant unknown impurity is detected (typically >0.10% as per ICH Q3A guidelines), a structured approach is necessary for identification and characterization.[2][14]
Caption: Workflow for impurity identification and characterization.
This protocol assumes the impurity has been isolated to a sufficient purity (>90%) via preparative chromatography.
Objective: To unequivocally determine the chemical structure of an isolated impurity.
Required Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS).
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the isolated impurity.[15]
-
Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent should be based on the impurity's solubility and should not have signals that obscure key regions of the spectrum.
-
-
HRMS Analysis:
-
Prepare a dilute solution of the impurity and acquire a high-resolution mass spectrum to confirm the elemental composition proposed in the initial investigation.
-
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (spin-spin splitting).
-
¹³C NMR & DEPT: Acquire a carbon-13 spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135, DEPT-90) is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically protons on adjacent carbons), helping to build structural fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is essential for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is the most powerful experiment for connecting the structural fragments identified from COSY and assigning quaternary carbons.[16]
-
(Optional) NOESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry is , a NOESY experiment can show through-space correlations between protons that are close to each other, helping to determine the molecule's 3D conformation.
-
-
Data Interpretation:
-
Integrate all spectral data (MS, ¹H, ¹³C, 2D NMR) to assemble the final structure.[16][17] The proposed structure must be consistent with all observed correlations and chemical shifts. For example, if an oxidation product is suspected, look for the disappearance of the C-H proton at the 3-position and a downfield shift of the corresponding carbon signal in the ¹³C NMR spectrum.
-
Guide 2.2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the purity of 1-benzhydrylazetidin-3-ol over time. The method must be able to separate the main component from all potential degradation products.
Caption: Strategy for stability-indicating HPLC method development.
Objective: To intentionally degrade 1-benzhydrylazetidin-3-ol to generate potential degradation products and test the analytical method's specificity.[7][18]
Materials:
-
Pure 1-benzhydrylazetidin-3-ol
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Hydrogen peroxide (H₂O₂, 3%)
-
High-purity water
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare Samples: For each condition, prepare a solution of 1-benzhydrylazetidin-3-ol at a known concentration (e.g., 1 mg/mL). Also prepare a blank solution (solvent only) for each condition.
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Store at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 7 days. Also, store a solution of the drug under the same conditions.
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples (including an unstressed control) by HPLC-PDA.
-
Goal: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.
-
-
Evaluation: The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.
Section 3: Data Summary
Table 1: Potential Impurities of 1-Benzhydrylazetidin-3-ol
This table summarizes likely impurities based on the common synthetic route and potential degradation pathways. Note: RRT (Relative Retention Time) and MS data are illustrative and must be confirmed experimentally.
| Impurity Name/Type | Potential Structure | Probable Origin | Expected RRT (vs. API) | Expected [M+H]⁺ |
| Benzhydrylamine | (C₆H₅)₂CHNH₂ | Starting Material | < 1.0 | 184.11 |
| Epichlorohydrin | C₃H₅ClO | Starting Material | Volatile, may not be seen by LC | 93.01 (Na adduct) |
| Intermediate 4a | (C₆H₅)₂CHNHCH₂(CHOH)CH₂Cl | Intermediate | > 1.0 | 276.12 |
| Bis-Impurity 6b | See Ref[4][5] | By-product | > 1.0 | 515.28 |
| Oxidation Product | 1-Benzhydrylazetidin-3-one | Degradation | ~1.0 | 238.12 |
| Ring-Opened Product | e.g., (C₆H₅)₂CHN(CH₂CHOHCH₂OH) | Degradation | < 1.0 | 258.15 |
Section 4: References
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.--INVALID-LINK--
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.--INVALID-LINK--
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.--INVALID-LINK--
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications.--INVALID-LINK--
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.--INVALID-LINK--
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications (Supporting Info).--INVALID-LINK--
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.--INVALID-LINK--
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.--INVALID-LINK--
-
Impurities in New Drug Substances - ICH Q3 | PDF | Solvent | Toxicity. Scribd.--INVALID-LINK--
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.--INVALID-LINK--
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.--INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.--INVALID-LINK--
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.--INVALID-LINK--
-
Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ResearchGate.--INVALID-LINK--
-
Advances in structure elucidation of small molecules using mass spectrometry. NIH National Library of Medicine.--INVALID-LINK--
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of P. American Chemical Society.--INVALID-LINK--
-
Structure Elucidation and NMR. Hypha Discovery.--INVALID-LINK--
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.--INVALID-LINK--
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate.--INVALID-LINK--
-
Application Notes & Protocols for NMR Spectroscopy in Structural Elucidaion of Complex Molecules in Drug Development. Benchchem.--INVALID-LINK--
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Royal Society of Chemistry.--INVALID-LINK--
-
1-benzhydrylazetidin-3-Ol | 18621-17-5. ChemicalBook.--INVALID-LINK--
-
Azetidine synthesis. Organic Chemistry Portal.--INVALID-LINK--
-
Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.--INVALID-LINK--
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. database.ich.org [database.ich.org]
- 15. benchchem.com [benchchem.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. apicule.com [apicule.com]
Troubleshooting crystallization and filtration of 1-benzhydrylazetidin-3-ol HCl
Technical Support Center: 1-Benzhydrylazetidin-3-ol HCl
Welcome to the Technical Support Center for the crystallization and filtration of 1-benzhydrylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this important pharmaceutical intermediate.
Troubleshooting Crystallization
The successful crystallization of 1-benzhydrylazetidin-3-ol HCl is a critical step for ensuring high purity and desirable physical properties of the final product.[1][2][3] This section addresses common issues encountered during the crystallization process.
Q1: My 1-benzhydrylazetidin-3-ol HCl is "oiling out" or forming a viscous liquid instead of crystals. What's causing this and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge in the crystallization of active pharmaceutical ingredients (APIs), especially those with low melting points.[4] It occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase.
Causality:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that favors the formation of an oil over nucleation and crystal growth.[1]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to oiling out.[4][5][6]
-
Solvent Choice: The solvent system may not be optimal for the crystallization of this specific hydrochloride salt.[1][7]
Solutions:
-
Control Supersaturation:
-
Slower Cooling Rate: Decrease the rate of cooling to allow for controlled nucleation and crystal growth.
-
Gradual Anti-solvent Addition: If using an anti-solvent, add it slowly and at a controlled temperature to avoid sudden changes in solubility.
-
-
Seeding: Introduce a small amount of pre-existing, high-purity crystals of 1-benzhydrylazetidin-3-ol HCl to the supersaturated solution. This provides a template for crystal growth and can prevent oiling out.[2][4]
-
Solvent System Optimization: Experiment with different solvent or co-solvent systems. For amine hydrochlorides, polar solvents or mixtures are often effective.[8] A patent for the preparation of this compound mentions purification via cooling crystallization after concentrating the reaction solution, followed by washing with ethyl acetate.[9]
-
Purification Prior to Crystallization: If impurities are suspected, consider a preliminary purification step, such as column chromatography or a liquid-liquid extraction, to improve the purity of the starting material.[8]
Q2: The crystallization yield is consistently low. How can I improve it?
A2: Low yield can be attributed to several factors, from incomplete crystallization to losses during filtration and washing.
Causality:
-
Suboptimal Solvent: The compound may have significant solubility in the mother liquor even at low temperatures.[10]
-
Insufficient Cooling: The solution may not be cooled to a low enough temperature to maximize the precipitation of the product.
-
Excessive Washing: Washing the crystals with a solvent in which they are partially soluble will lead to product loss.[10]
Solutions:
-
Anti-solvent Addition: Consider the controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) to the crystallization mixture to induce further precipitation.
-
Optimize Cooling: Ensure the crystallization mixture is cooled to an appropriate temperature (e.g., 0-5 °C) and held for a sufficient time to allow for maximum precipitation.[9]
-
Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution losses.[10]
-
Concentration: A patent on the preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride mentions concentrating the solution under reduced pressure before cooling to induce crystallization.[9]
Q3: The resulting crystals are very fine or needle-like, making them difficult to filter. How can I obtain larger, more manageable crystals?
A3: Crystal morphology is influenced by factors such as the rate of nucleation and crystal growth.[1][7] Fine or needle-like crystals often result from rapid nucleation.
Causality:
-
High Supersaturation: Rapid cooling or fast anti-solvent addition leads to a high rate of nucleation, favoring the formation of many small crystals.[1][7]
-
Agitation: Excessive agitation can induce secondary nucleation, resulting in smaller crystals.[1]
Solutions:
-
Slower Crystallization Rate: Employ a slower cooling profile or a more gradual addition of the anti-solvent to allow for crystal growth rather than rapid nucleation.[7]
-
Controlled Agitation: Optimize the stirring speed to ensure homogeneity without causing excessive secondary nucleation.[1]
-
Aging/Digestion: Holding the crystalline slurry at a constant temperature for a period can allow smaller particles to dissolve and redeposit onto larger crystals, a process known as Ostwald ripening.
Troubleshooting Filtration
Efficient filtration is crucial for isolating the purified crystals and minimizing product loss.[11] This section addresses common filtration problems.
Q1: The filtration is extremely slow, and the filter appears to be clogged. What is happening and what should I do?
A1: Slow filtration is often a consequence of the physical properties of the crystals or issues with the filtration setup.
Causality:
-
Fine Particles: Small, fine crystals can blind the filter medium, blocking the pores and impeding the flow of the filtrate.[12]
-
Compressible Filter Cake: Soft or amorphous solids can compress under pressure, forming an impermeable layer on the filter.[12]
-
Inappropriate Filter Medium: The pore size of the filter paper or membrane may be too small for the particle size distribution of the crystals.
Solutions:
-
Improve Crystal Size: Refer to the crystallization troubleshooting section to optimize for larger crystals.
-
Use a Filter Aid: For very fine particles, consider using a filter aid like celite. This is added to the slurry before filtration to create a more porous filter cake.[12]
-
Select the Appropriate Filter: Ensure the filter medium has a suitable pore size. A slightly larger pore size might be necessary for very fine crystals, though this could risk some product loss.
-
Pressure and Vacuum: Be cautious with high vacuum or pressure, as this can worsen cake compression.[12][13] Sometimes, a gentle gravity filtration may be more effective for compressible solids.
Q2: I'm observing product loss in the filtrate. How can I prevent this?
A2: Product loss during filtration usually indicates that the compound has some solubility in the mother liquor or wash solvent.
Causality:
-
Incomplete Crystallization: Not all of the product has precipitated out of solution.
-
Solubility in Wash Solvent: The solvent used to wash the crystals is dissolving some of the product.
Solutions:
-
Ensure Complete Crystallization: Before filtering, ensure the crystallization process is complete by allowing sufficient time at the optimal low temperature.
-
Use Ice-Cold Solvents: Always use ice-cold mother liquor or a pre-chilled, appropriate anti-solvent for washing the filter cake to minimize solubility losses.
-
Minimize Wash Volume: Use the smallest volume of wash solvent necessary to remove impurities.
Experimental Workflow & Protocol
This section provides a general workflow and a detailed protocol for the crystallization and filtration of 1-benzhydrylazetidin-3-ol HCl.
Crystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization issues.
Recommended Crystallization Protocol
This protocol is a general guideline and may require optimization based on the specific scale and purity of your starting material.
Materials:
-
Crude 1-benzhydrylazetidin-3-ol HCl
-
Crystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/methanol)
-
Anti-solvent (e.g., ethyl acetate, diethyl ether)
-
Filter flask, Büchner funnel, and filter paper
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
Dissolution: In a suitable flask, dissolve the crude 1-benzhydrylazetidin-3-ol HCl in a minimal amount of the chosen crystallization solvent at an elevated temperature (e.g., 50-60 °C). Stir until all the solid has dissolved.
-
Cooling and Crystallization:
-
Slow Cooling Method: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further encourage crystallization, place the flask in an ice bath to cool to 0-5 °C.
-
Anti-solvent Method: While stirring the solution at room temperature, slowly add the anti-solvent dropwise until the solution becomes cloudy, indicating the onset of precipitation. Continue to stir and cool the mixture in an ice bath.
-
-
Filtration:
-
Set up a vacuum filtration apparatus with a Büchner funnel and appropriately sized filter paper.
-
Wet the filter paper with a small amount of the ice-cold anti-solvent.
-
Transfer the crystalline slurry to the funnel and apply a vacuum to remove the mother liquor.
-
-
Washing:
-
Break the vacuum and add a small amount of ice-cold anti-solvent to the filter cake.
-
Gently stir the top of the cake with a spatula without disturbing the filter paper.
-
Reapply the vacuum to remove the wash solvent. Repeat if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for a period to air dry.
-
Transfer the filter cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.
-
Filtration Troubleshooting Workflow
Caption: Troubleshooting workflow for filtration problems.
Frequently Asked Questions (FAQs)
Q: Can I reuse the mother liquor from the crystallization? A: The mother liquor will contain dissolved product. It is possible to recover more material by concentrating the mother liquor and attempting a second crystallization. However, be aware that impurities will also be concentrated, so the purity of the second crop of crystals may be lower.
Q: What is the expected melting point of pure 1-benzhydrylazetidin-3-ol HCl? A: The reported melting point is in the range of 172-174°C.[14] A broad melting range or a melting point lower than this can indicate the presence of impurities.
Q: Are there any specific safety precautions I should take? A: 1-Benzhydryl-3-azetidinol hydrochloride is irritating to the eyes, respiratory system, and skin.[14] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 2. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. syrris.com [syrris.com]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. mottcorp.com [mottcorp.com]
- 14. chembk.com [chembk.com]
Technical Support Center: Reaction Optimization for the Synthesis of 1-Benzhydrylazetidin-3-ol
Welcome to the technical support center for the preparation of 1-benzhydrylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical synthesis. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for preparing 1-benzhydrylazetidin-3-ol?
The most widely adopted and industrially scalable method is the one-pot reaction between benzhydrylamine (diphenylmethylamine) and epichlorohydrin.[1][2][3][4] This process is favored for its operational simplicity and cost-effectiveness, typically proceeding through a two-step sequence within a single reaction vessel. The initial step involves the nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the desired azetidine ring. An optimized process can achieve high yields (around 80%) and purity (>99%) without the need for column chromatography.[1][3][5]
Q2: What are the key reaction parameters to control for a successful synthesis?
Several parameters are critical for maximizing yield and purity:
-
Stoichiometry: A slight excess of epichlorohydrin is generally used to ensure complete consumption of the benzhydrylamine. A molar ratio of approximately 1:1.2 of benzhydrylamine to epichlorohydrin is a good starting point.[3]
-
Temperature: The initial reaction of benzhydrylamine and epichlorohydrin is exothermic. It is crucial to maintain the temperature below 30°C during the addition of epichlorohydrin to prevent runaway reactions and minimize side product formation.[3] The subsequent cyclization step may require prolonged stirring at a controlled temperature (e.g., 30°C) to proceed to completion.[3]
-
Solvent: Isopropanol (IPA) is a commonly used solvent for this reaction.[3] Polar protic solvents can facilitate the reaction by stabilizing intermediates.[6]
-
Reaction Time: The reaction can be slow, often requiring extended periods (e.g., 30 hours or more) to reach completion.[3][4] Reaction progress should be monitored by a suitable analytical method like HPLC.[2]
Q3: What are the major impurities and side products I should be aware of?
The primary side product of concern is the "bis impurity," 1,3-bis(diphenylmethylamino)propan-2-ol, formed by the reaction of one molecule of epichlorohydrin with two molecules of benzhydrylamine.[2] Other potential impurities can arise from the reaction of the product with remaining starting materials or intermediates. Careful control of stoichiometry and reaction conditions is essential to minimize the formation of these byproducts.[2] Due to the inherent ring strain of the azetidine ring, there is also a general susceptibility to ring-opening reactions, especially in the presence of strong nucleophiles or acidic/basic conditions.[7]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 1-benzhydrylazetidin-3-ol.
Problem 1: Low Yield of 1-Benzhydrylazetidin-3-ol
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using HPLC to confirm the consumption of starting materials.[2] If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as higher temperatures can also promote side reactions.
-
Optimization: Ensure the reaction is stirred efficiently to guarantee homogeneity.
-
-
Formation of Side Products:
-
Troubleshooting: Analyze the crude reaction mixture by HPLC and MS to identify the major impurities. If the bis-impurity is significant, it indicates that the local concentration of benzhydrylamine was too high relative to epichlorohydrin.
-
Optimization: Add epichlorohydrin slowly and sub-surface to the benzhydrylamine solution to maintain a low concentration of the amine and favor the desired 1:1 reaction.[3] Ensure the temperature is well-controlled during the addition.
-
-
Product Loss During Work-up and Isolation:
-
Troubleshooting: 1-Benzhydrylazetidin-3-ol has some solubility in water. During aqueous washes, minimize the volume of water used and consider back-extracting the aqueous layers with a suitable organic solvent.
-
Optimization: An optimized procedure allows for direct crystallization of the product from the reaction mixture by adding water and a non-polar solvent like n-hexane, avoiding the need for chromatography.[2]
-
Problem 2: High Levels of Impurities in the Final Product
Possible Causes & Solutions:
-
Sub-optimal Stoichiometry:
-
Troubleshooting: Re-evaluate the molar ratio of your reactants. An incorrect ratio can lead to an excess of one starting material, which can either remain as an impurity or contribute to side product formation.
-
Optimization: Accurately weigh all reagents and use a calibrated addition funnel for the epichlorohydrin.
-
-
Poor Temperature Control:
-
Troubleshooting: Review your reaction temperature profile. Excursions above the recommended temperature can accelerate the formation of byproducts.
-
Optimization: Use an ice bath or a temperature-controlled reactor to maintain the desired temperature, especially during the exothermic addition of epichlorohydrin.[3]
-
-
Inefficient Crystallization:
-
Troubleshooting: If the product is isolated by crystallization, the cooling rate and solvent system can affect purity. Crashing the product out of solution too quickly can trap impurities.
-
Optimization: Allow the product to crystallize slowly. A solvent system of water and n-hexane has been shown to be effective for isolating a high-purity product.[2]
-
Experimental Protocols
Optimized One-Pot Synthesis of 1-Benzhydrylazetidin-3-ol[3]
-
Reaction Setup: In a well-ventilated fume hood, charge a clean, dry reactor with isopropanol (IPA, 5 volumes) and benzhydrylamine (1.0 equivalent).
-
Reagent Addition: Begin stirring the solution and add epichlorohydrin (1.2 equivalents) dropwise over a period of at least 1 hour. Maintain the internal temperature below 30°C throughout the addition using an external cooling bath.
-
Reaction: After the addition is complete, continue to stir the mixture at 30°C for approximately 30 hours.
-
Monitoring: Monitor the reaction for the disappearance of benzhydrylamine using HPLC analysis. The reaction is considered complete when less than 1% of the starting material remains.
-
Work-up and Isolation:
-
Once the reaction is complete, add water (10 volumes) to the reaction mixture, followed by n-hexane (15 volumes).
-
Stir the resulting slurry for at least 5 hours at room temperature (20-25°C).
-
Filter the solid product and wash the filter cake with water, followed by n-hexane.
-
Dry the product under vacuum at a temperature below 50°C to a constant weight.
-
Data Presentation
| Parameter | Recommended Value | Rationale |
| Benzhydrylamine:Epichlorohydrin (molar ratio) | 1 : 1.2 | A slight excess of epichlorohydrin drives the reaction to completion. |
| Solvent | Isopropanol (IPA) | A polar protic solvent that facilitates the reaction and is easily removed. |
| Temperature (Epichlorohydrin Addition) | < 30°C | Controls the initial exotherm and minimizes side product formation. |
| Temperature (Reaction) | 30°C | Allows the cyclization to proceed at a reasonable rate without significant byproduct formation. |
| Reaction Time | ~30 hours | Ensures complete conversion of the starting material. |
| Expected Yield | ~80% | High-yielding process under optimized conditions.[1][3] |
| Expected Purity (Post-crystallization) | > 99% | Avoids the need for chromatographic purification.[1][3] |
Visualizations
Reaction Workflow
Caption: Optimized one-pot synthesis workflow for 1-benzhydrylazetidin-3-ol.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield or high impurity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Methods for removing reaction byproducts from 1-benzhydrylazetidin-3-ol
Welcome to the technical support center for the synthesis and purification of 1-benzhydrylazetidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key pharmaceutical intermediate from common reaction byproducts. The following content is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-benzhydrylazetidin-3-ol?
A1: The synthesis, typically involving the reaction of benzhydrylamine and epichlorohydrin, is prone to generating several byproducts.[1][2] Identifying these is the first step toward effective removal.
-
Unreacted Starting Materials: Residual benzhydrylamine and epichlorohydrin are common.
-
Intermediate Species: The primary intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, may persist if the final ring-closure step is incomplete.
-
Bis-Adduct Impurity: A significant byproduct can be the "bis impurity," 1,3-bis(benzhydrylamino)propan-2-ol, formed when a second molecule of benzhydrylamine reacts with the epichlorohydrin-amine adduct.[3]
-
Epichlorohydrin-Related Impurities: Epichlorohydrin can undergo self-dimerization under reaction conditions or hydrolysis to form glycerol dichlorohydrin, which can lead to further downstream impurities.[4][5]
-
Solvent and Reagent Residues: Residual solvents (e.g., isopropanol, methanol) and bases (e.g., triethylamine salts) may be present.[1][6]
Q2: My initial analysis (TLC, HPLC) of the crude product shows multiple compounds. How do I choose the best purification strategy?
A2: The optimal strategy depends on the nature and quantity of the impurities. A multi-step approach is often necessary. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification strategy.
A process that avoids column chromatography is often preferred for scalability, yielding high-purity material ( >99%) through optimized reaction conditions followed by crystallization.[1][7] However, for removing stubborn, structurally similar impurities, chromatography may be unavoidable.[8]
Q3: Can you provide a protocol for removing the basic impurity, benzhydrylamine, and other non-basic byproducts?
A3: An acid-base extraction is highly effective. It leverages the basicity of the target tertiary amine and the unreacted primary amine starting material, separating them from neutral organic impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eurochemengineering.com [eurochemengineering.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
Addressing stability issues of 1-benzhydrylazetidin-3-ol hydrochloride
Technical Support Center: 1-Benzhydrylazetidin-3-ol Hydrochloride
A Guide for Researchers on Navigating Stability Challenges
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the stability of this compound. We will move beyond simple instructions to explain the underlying chemical principles, helping you not only to solve immediate problems but also to proactively design more robust experiments.
This resource is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses specific problems you might observe during your experiments. Each answer provides a likely cause, a detailed explanation of the mechanism, and a step-by-step solution.
Q1: My HPLC analysis of a recently prepared stock solution shows a significant new peak that wasn't present in the reference standard. What is the likely cause?
A1: The appearance of a new, unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis is a classic indicator of chemical degradation. For this compound, the most probable culprits are hydrolysis or oxidation, especially in solution.
Causality Explained: The structure of 1-benzhydrylazetidin-3-ol contains two key areas susceptible to degradation: the strained four-membered azetidine ring and the tertiary amine.
-
Hydrolytic Degradation: The azetidine ring, being a strained heterocycle, can be susceptible to nucleophilic attack by water, leading to ring-opening. This process can be significantly influenced by the pH of the solution. Studies on other azetidine-containing molecules have demonstrated degradation pathways involving the formation of an intermediate azetidinium ion, which is then attacked by water.[1][2]
-
Oxidative Degradation: The tertiary amine is a prime target for oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for pharmaceuticals containing tertiary amines.[3] Additionally, dissolved oxygen in your solvent or the presence of trace metal impurities can catalyze this process.
Troubleshooting Workflow: Here is a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for HPLC peak impurities.
Q2: The physical appearance of my solid sample has changed. It was a fine powder, but now it's clumpy and slightly discolored. What is happening?
A2: This is a strong indication of hygroscopicity, a common characteristic of hydrochloride salts.[4] The clumping is due to water absorption from the atmosphere, which can also accelerate chemical degradation, leading to discoloration.
Causality Explained: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[5] For a crystalline solid, this absorbed water can have several detrimental effects:
-
Physical Changes: The absorbed water acts as a plasticizer, reducing the glass transition temperature and causing particles to stick together (clumping or caking).[6]
-
Chemical Instability: The presence of adsorbed water creates a microenvironment that can facilitate hydrolytic degradation, even in the solid state.[4] This localized degradation can produce chromophoric byproducts, resulting in discoloration (e.g., a shift from white to off-white or yellow).
Solution:
-
Immediate Action: Dry the material under a vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide) at a mild temperature (e.g., 30-40°C). Confirm dryness with a technique like Karl Fischer titration.
-
Proper Handling: Always handle the solid compound in a controlled environment, such as a glove box with low humidity or under a stream of an inert gas like nitrogen or argon.
-
Correct Storage: Store the compound in a tightly sealed container, preferably within a desiccator containing a freshly activated desiccant. For long-term storage, consider sealing the container with paraffin film.
Q3: I'm observing extremely rapid degradation of the compound in my aqueous buffer at physiological pH (pH 7.4). Why is it so unstable?
A3: The stability of amine hydrochlorides in aqueous solutions is often highly dependent on pH. While the protonated amine (present at low pH) is relatively stable, the free base form (which becomes more prevalent as the pH increases) can be much more susceptible to degradation.
Causality Explained: The hydrochloride salt exists in equilibrium with its free base form in solution. At low pH, the equilibrium strongly favors the protonated (and more stable) ammonium salt. As the pH approaches and surpasses the pKa of the tertiary amine, the concentration of the unprotonated, free base form increases. This free base is typically more reactive and can undergo degradation pathways that are not accessible to the protonated form. For instance, some pH-dependent hydrolysis reactions proceed much more rapidly at neutral or basic pH.[7]
Solution:
-
pH Adjustment: If your experimental protocol allows, perform your experiments in a buffered solution with a pH between 3 and 5, where the compound is likely to be more stable.
-
Kinetics Study: Perform a simple pH-rate profile study. Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor the rate of degradation over time using HPLC. This will confirm the pH dependency and help you select an optimal pH range.[8]
-
Minimize Time in Solution: If you must work at pH 7.4, prepare the solution immediately before use and minimize the time it spends under these conditions. Keep the solution chilled if possible to slow the degradation rate.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling, properties, and analysis of this compound.
Q4: What are the optimal storage conditions for this compound?
A4: Based on its chemical structure and properties as a hydrochloride salt, the optimal storage conditions are designed to mitigate risks from humidity, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8°C) | Cool conditions slow down potential degradation kinetics.[9] |
| Humidity | As low as possible (<30% RH) | Prevents water absorption (hygroscopicity) and subsequent hydrolysis.[5][6] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Minimizes exposure to oxygen, preventing oxidative degradation. |
| Light | Protected from Light | Store in an amber glass vial or wrap the container in aluminum foil to prevent photodegradation.[10] |
Q5: What is the likely degradation pathway for this molecule?
A5: The molecule has several potential degradation pathways. A forced degradation study is the definitive way to identify them, but based on its structure, we can postulate the primary routes.
Caption: Postulated degradation pathways.
-
Oxidation: The tertiary nitrogen atom can be oxidized to form the corresponding N-oxide.[3]
-
Hydrolysis: Acidic or basic conditions can promote the hydrolytic opening of the azetidine ring to form an amino diol derivative.[1]
-
Photodegradation: The benzhydryl group contains two phenyl rings, which act as chromophores. Absorption of UV light can lead to the formation of reactive species, potentially causing cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring.[11][12]
Q6: How should I perform a forced degradation study on this compound?
A6: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[13][14] The study involves subjecting the compound to conditions more severe than those it would typically encounter.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours at 60°C | Azetidine ring opening |
| Base Hydrolysis | 0.1 M NaOH | 1-8 hours at RT | Azetidine ring opening, potential elimination |
| Oxidation | 3% H₂O₂ | 2-24 hours at RT | N-oxide formation |
| Thermal | Dry Heat, 80-100°C | 24-72 hours | General decomposition, potential ring reactions |
| Photolytic | ICH Q1B compliant light source[11][15] | Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | C-N bond cleavage, oxidation |
Note: The goal is to achieve 5-20% degradation. Adjust time and temperature as needed. Always run a control sample protected from the stress condition in parallel.
Q7: What analytical techniques are best for monitoring the stability of this compound?
A7: A combination of chromatographic and spectroscopic techniques is ideal.
-
Primary Technique (Quantitative): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard. It can separate the parent compound from its degradation products and provide quantitative data on purity and stability. A C18 column with a mobile phase consisting of an acetonitrile/water gradient and a buffer (e.g., phosphate or formate) is a good starting point.
-
Confirmatory Technique (Qualitative): Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the degradation products observed in the HPLC analysis. By determining the mass-to-charge ratio (m/z) of the new peaks, you can confirm their molecular weights and propose structures, which is essential for understanding the degradation pathway.[1][2]
Section 3: Protocols and Methodologies
Protocol 1: General Purpose Stability-Indicating RP-HPLC Method
This method serves as a starting point and should be validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
References
- 1. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 10. q1scientific.com [q1scientific.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: One-Pot Synthesis of 1-Benzhydrylazetidin-3-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-benzhydrylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the one-pot synthesis of this important pharmaceutical intermediate. The high ring strain of the four-membered azetidine ring can present unique synthetic hurdles.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the one-pot synthesis of 1-benzhydrylazetidin-3-ol?
The one-pot synthesis of 1-benzhydrylazetidin-3-ol (1) is typically achieved through the reaction of benzhydrylamine (2) with epichlorohydrin (3). The reaction proceeds through an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring. An improved, high-yielding, and chromatography-free process has been developed for this synthesis on a multikilogram scale.[2][3][4][5]
Q2: What is the underlying mechanism of this one-pot reaction?
The reaction proceeds in two key steps:
-
Epoxide Ring-Opening: The primary amine of benzhydrylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This results in the formation of an aminochlorohydrin intermediate.
-
Intramolecular Cyclization: The intermediate aminochlorohydrin then undergoes an intramolecular nucleophilic substitution. The nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the strained four-membered azetidine ring. This step is often facilitated by a base, which can be the excess benzhydrylamine or an added base, to neutralize the generated hydrochloric acid.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Q3: What are the optimized reaction conditions for this synthesis?
An optimized and scalable process has been reported, which is high-yielding (around 80%) and results in a product with high purity (>99%) without the need for column chromatography.[2][3][4][5] The key parameters are summarized in the table below.
| Parameter | Optimized Condition | Rationale |
| Solvent | Isopropyl Alcohol (IPA) | Provides good solubility for reactants and facilitates the reaction. |
| Reactant Ratio | Epichlorohydrin to Benzhydrylamine ~1.2:1 | A slight excess of epichlorohydrin ensures complete consumption of the benzhydrylamine. |
| Temperature | <30 °C | Maintaining a controlled temperature is crucial to minimize the formation of byproducts. |
| Reaction Time | ~30 hours | Sufficient time for the reaction to proceed to completion. |
| Work-up | Aqueous work-up followed by crystallization | Avoids the need for chromatographic purification, making the process more scalable and cost-effective.[5] |
Q4: What is the expected yield and purity of the final product?
Following the optimized one-pot protocol, a yield of approximately 80% can be expected.[2][3][4] The purity of the isolated product is typically high, often exceeding 99.3% as determined by HPLC analysis, without the need for chromatographic purification.[5]
Q5: What are the primary safety considerations for this reaction?
-
Epichlorohydrin: is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Benzhydrylamine: can cause skin and eye irritation. Standard laboratory safety practices should be followed.
-
Reaction Exotherm: The initial reaction between benzhydrylamine and epichlorohydrin can be exothermic. Epichlorohydrin should be added slowly to the solution of benzhydrylamine while monitoring the temperature to keep it below 30 °C.[5]
Troubleshooting Guide
Problem 1: Low Yield of 1-benzhydrylazetidin-3-ol
Q: My reaction yield is significantly lower than the reported 80%. What are the possible causes and how can I improve it?
A: Low yields in azetidine synthesis are a common challenge due to the high activation energy required for forming the strained four-membered ring.[1] Several factors could be contributing to this issue in the one-pot synthesis of 1-benzhydrylazetidin-3-ol:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting materials.
-
Solution: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the limiting reagent (benzhydrylamine). The reaction typically requires about 30 hours at around 30 °C.[5]
-
-
Side Reactions:
-
Cause: The formation of more stable five- or six-membered rings is a potential competing pathway, although less common in this specific synthesis.[1] A more significant side reaction is the formation of a "bis" impurity where a second molecule of epichlorohydrin reacts with the product.
-
Solution: Strict temperature control is crucial. Maintaining the reaction temperature below 30 °C minimizes the rate of side reactions.[5] The molar ratio of reactants should also be carefully controlled.
-
-
Product Loss During Work-up:
-
Cause: The product has some solubility in water, and significant amounts can be lost during the aqueous work-up if not performed correctly.
-
Solution: Ensure the pH of the aqueous phase is adjusted appropriately to minimize the solubility of the product before extraction or filtration. If extracting, use an appropriate organic solvent and perform multiple extractions. For crystallization, carefully select the solvent system to maximize recovery.
-
Problem 2: Formation of Significant Impurities, Particularly the "Bis" Impurity
Q: HPLC analysis of my crude product shows a significant peak corresponding to an impurity. How can I identify and minimize its formation?
A: A known process-related impurity in this synthesis is the "bis" adduct, formed from the reaction of 1-benzhydrylazetidin-3-ol with another molecule of epichlorohydrin.
-
Identification: This impurity will have a higher molecular weight than the desired product. It can be characterized by LC-MS to confirm its mass.
-
Mechanism of Formation: The hydroxyl group of the product, 1-benzhydrylazetidin-3-ol, can act as a nucleophile and attack a molecule of epichlorohydrin, leading to the formation of the bis-adduct.
-
Minimizing Formation:
-
Control Stoichiometry: Use only a slight excess of epichlorohydrin (around 1.2 equivalents). A large excess will significantly increase the formation of the bis-adduct.
-
Temperature Control: As with other side reactions, maintaining a lower reaction temperature (<30 °C) is critical to reduce the rate of this secondary reaction.[5]
-
Reaction Time: While a sufficient reaction time is needed for the main reaction to complete, unnecessarily long reaction times can favor the formation of the bis-adduct. Monitor the reaction and proceed with the work-up once the starting material is consumed.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I am struggling to obtain a pure, solid product. The crude material is oily, and crystallization is challenging. What should I do?
A: Achieving a chromatography-free purification relies on successful crystallization.[2][3][4] If you are facing difficulties, consider the following:
-
Effective Work-up:
-
Cause: Residual solvents or impurities can inhibit crystallization.
-
Solution: After the reaction, a thorough aqueous work-up is necessary. This may involve pH adjustments to ensure the product is in its free base form and washing with water to remove any water-soluble impurities and salts. The organic solvent should then be completely removed under reduced pressure.
-
-
Crystallization Solvent System:
-
Cause: An inappropriate solvent or solvent mixture is being used for crystallization.
-
Solution: The product is reportedly a white solid.[6] Experiment with different solvent systems. A common technique is to dissolve the crude oil in a good solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of crystals. Seeding with a small crystal of pure product, if available, can also induce crystallization.
-
-
Purification Alternatives:
-
Cause: High levels of impurities may prevent crystallization.
-
Solution: While the optimized process is chromatography-free, if significant impurities are present, column chromatography may be unavoidable. Use a suitable stationary phase (silica gel or alumina) and eluent system (e.g., ethyl acetate/hexane) to purify a small batch to obtain pure material for seeding future crystallizations.[1]
-
Optimized One-Pot Experimental Protocol
This protocol is based on the successful and scalable synthesis reported in the literature.[5]
-
Reactor Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge isopropyl alcohol (IPA) and benzhydrylamine.
-
Reactant Addition: Begin stirring the solution and ensure the temperature is maintained below 30 °C. Slowly add epichlorohydrin (approximately 1.2 equivalents) to the stirred solution over a period of about 1 hour, carefully monitoring the temperature to prevent it from exceeding 30 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 30 °C for approximately 30 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the amount of remaining benzhydrylamine is less than 1.0%.
-
Work-up: Once the reaction is complete, proceed with an aqueous work-up to remove water-soluble byproducts and salts. The specifics of the work-up may vary but generally involve washing and pH adjustments.
-
Isolation: After the work-up, the product is typically isolated by crystallization from a suitable solvent system, such as water and n-hexane.[6]
-
Drying: The filtered solid is washed and then dried under vacuum at a temperature below 50 °C to yield 1-benzhydrylazetidin-3-ol as a white solid.
Caption: A general workflow for troubleshooting the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity azetidines. The inherent ring strain of the four-membered azetidine ring, while synthetically challenging, is also what makes it a valuable structural motif in medicinal chemistry.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize process-related impurities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My azetidine synthesis is suffering from low yields. What are the primary causes and how can I improve them?
A1: Low yields in azetidine synthesis are a common challenge, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:
-
Unfavorable Reaction Kinetics: The formation of the transition state leading to the azetidine ring is often energetically unfavorable.[1] Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial. For instance, in certain syntheses, higher temperatures may be necessary to overcome the activation barrier for the intramolecular cyclization.[1]
-
Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway.[1] Careful selection of starting materials and reaction conditions can help favor the desired four-membered ring formation.
-
Steric Hindrance: Bulky substituents on the substrate can sterically hinder the intramolecular cyclization required for ring formation.[1] It is important to consider the steric profile of your substrates when designing your synthesis.
-
Inappropriate Leaving Group: The choice of leaving group is critical for a successful intramolecular nucleophilic substitution. A good leaving group is essential for efficient ring closure.
Q2: What are the most common types of process-related impurities in azetidine synthesis?
A2: Process-related impurities in azetidine synthesis can be broadly categorized as follows:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and stable intermediates in the final product.[2][3]
-
By-products from Side Reactions: These are impurities formed from competing reaction pathways. Common examples include elimination byproducts and the formation of larger, more stable heterocyclic rings.[3][4]
-
Reagent-Related Impurities: Residual reagents, catalysts, and their by-products can contaminate the final product.[3]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed are a common source of impurity.[2][5]
-
Oligomeric Impurities: Under certain conditions, azetidines can undergo ring-opening polymerization, leading to the formation of oligomeric or polymeric impurities.
Q3: How can I effectively detect and quantify impurities in my azetidine product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and qualitatively identifying the presence of starting materials, products, and major impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and detecting non-volatile impurities. A well-developed HPLC method can separate the desired product from closely related impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting and identifying volatile impurities, such as residual solvents and certain by-products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and can help in the identification and quantification of impurities with distinct spectral signatures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Troubleshooting Guides
Common Issues in Azetidine Synthesis from Epichlorohydrin and Secondary Amines
The reaction of epichlorohydrin with secondary amines is a common route to 3-hydroxyazetidinium salts.[1] However, this reaction can be prone to side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Azetidinium Salt | Incomplete reaction; formation of the open-chain intermediate without cyclization.[1] | Optimize reaction temperature and solvent. Polar solvents like water or ethanol can activate the epichlorohydrin and stabilize the intermediate, promoting cyclization.[1] |
| Steric hindrance from bulky secondary amines inhibiting nucleophilic attack or cyclization.[1] | Consider using less sterically hindered amines if possible. Extended reaction times or higher temperatures may be required. | |
| Formation of Dimer/Oligomer Impurities | Intermolecular reaction between the intermediate and the starting amine or another intermediate molecule. | Use a higher dilution to favor the intramolecular cyclization over intermolecular reactions. Control the rate of addition of epichlorohydrin. |
| Presence of Unreacted Epichlorohydrin | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to ensure complete consumption of epichlorohydrin.[1] |
Troubleshooting the Wenker Synthesis of Azetidines
The Wenker synthesis, involving the cyclization of β-amino alcohols via their sulfate esters, is a classical method for preparing aziridines and can be adapted for azetidines.[4] However, it can be susceptible to side reactions, especially under harsh conditions.[8]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Azetidine | Elimination of the sulfate ester to form an unsaturated byproduct, especially with sterically hindered substrates.[4][8] | Use a milder, non-nucleophilic base like sodium carbonate instead of a strong base like sodium hydroxide for the cyclization step.[8] This minimizes elimination and other side reactions. |
| Hydroxide displacement of the sulfate group, leading to the formation of a diol byproduct.[8] | Employing a non-nucleophilic base like sodium carbonate can mitigate this side reaction.[8] | |
| Decomposition of the starting amino alcohol in hot sulfuric acid during the esterification step. | Use a milder sulfating agent like chlorosulfonic acid at lower temperatures to form the sulfate ester.[8] | |
| Product is Contaminated with Starting Amino Alcohol | Incomplete esterification or incomplete cyclization. | Ensure complete formation of the sulfate ester before proceeding with the cyclization. Optimize the base concentration and reaction time for the cyclization step. |
Experimental Protocols
Protocol 1: General Procedure for Purification of an N-Substituted Azetidine by Column Chromatography
This protocol provides a general guideline for the purification of a moderately polar, N-substituted azetidine derivative using silica gel column chromatography.
Materials:
-
Crude azetidine product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, for basic compounds)
-
TLC plates, developing chamber, and UV lamp or appropriate staining solution
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology:
-
Develop a TLC System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a mobile phase that provides good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
For basic azetidines that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the chromatography.
-
-
Pack the Column:
-
Secure the column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase to elute the compounds.
-
-
Monitor the Elution:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified azetidine.[9]
-
Protocol 2: General Procedure for GC-MS Analysis of Residual Solvents
This protocol outlines a general method for the detection and quantification of residual solvents in an azetidine product using headspace gas chromatography-mass spectrometry (HS-GC-MS).[5]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A column suitable for residual solvent analysis, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.
-
Injector and Detector Temperatures: Typically set around 250 °C.
-
Headspace Parameters: Vial equilibration temperature and time should be optimized based on the expected solvents.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution containing known concentrations of potential residual solvents in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the azetidine sample into a headspace vial.
-
Add a precise volume of the diluent (e.g., DMSO).
-
Seal the vial with a crimp cap.[5]
-
-
Analysis:
-
Place the standard and sample vials in the headspace autosampler.
-
The instrument will automatically heat the vials for a set time to allow the volatile solvents to partition into the headspace.[5]
-
A sample of the headspace gas is then injected into the GC-MS system.
-
-
Data Processing:
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra to those of the standards.
-
Quantify the amount of each solvent by constructing a calibration curve from the standard solutions.
-
Visualizations
Workflow for Azetidine Synthesis and Impurity Mitigation
Caption: A generalized workflow for azetidine synthesis, highlighting the stages of synthesis, purification, and analysis, along with key points where impurities can be introduced.
Mechanistic Overview of Impurity Formation in the Synthesis from Epichlorohydrin
Caption: A simplified diagram illustrating the desired reaction pathway to the azetidinium salt and a competing pathway leading to the formation of dimeric impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. scite.ai [scite.ai]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Overcoming poor solubility of intermediates in 1-benzhydrylazetidin-3-ol synthesis
Technical Support Center: 1-Benzhydrylazetidin-3-ol Synthesis
Welcome to the technical support guide for the synthesis of 1-benzhydrylazetidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. A primary hurdle in this process is the poor solubility of the key intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, which can lead to reaction stalling and diminished yields. This guide provides in-depth troubleshooting strategies, frequently asked questions, and an optimized one-pot protocol to effectively manage these solubility issues and streamline your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor solubility for the intermediate in this synthesis?
The key intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, possesses a dichotomous chemical structure.[1] It contains a large, non-polar benzhydryl (diphenylmethyl) group, which confers poor solubility in polar solvents. Conversely, the presence of hydroxyl and secondary amine groups makes it less soluble in purely non-polar solvents. This dual nature makes finding a single ideal solvent challenging, often leading to precipitation during the reaction.[2]
Q2: How does the precipitation of the intermediate affect the synthesis?
If the intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, precipitates from the reaction mixture, it is effectively removed from the solution phase. This prevents it from participating in the subsequent intramolecular cyclization step, which requires a base to form the azetidine ring. The result is an incomplete reaction, leading to low yields of the desired 1-benzhydrylazetidin-3-ol and a complex mixture that is difficult to purify.[3][4]
Q3: What is a "one-pot" synthesis, and how does it mitigate solubility problems?
A one-pot synthesis is a strategy where sequential reactions are carried out in the same reactor without isolating the intermediates.[5][6] For this specific synthesis, it involves reacting benzhydrylamine with epichlorohydrin to form the intermediate and then, without isolating it, proceeding directly to the base-mediated cyclization in the same solvent system. This approach is highly effective because it avoids the need to filter and redissolve the poorly soluble intermediate, maintaining it in a reactive state for the subsequent step.[3][4]
Q4: Which solvents are most effective for this reaction?
Alcohols, particularly isopropanol (IPA), have been demonstrated to be highly effective solvents for this synthesis.[3] IPA provides a good balance of polarity to solvate both the non-polar benzhydryl group and the polar amino alcohol functionality of the intermediate. Other solvents that can be used include methanol, ethanol, or toluene, though IPA is often preferred for large-scale operations due to its performance and safety profile.[7][8]
Q5: What is the role of temperature in managing solubility and reaction progress?
Temperature plays a critical role. The initial reaction of benzhydrylamine and epichlorohydrin is often conducted at a moderate temperature (e.g., <30 °C) to control the exothermic reaction.[3] For the subsequent cyclization step, the temperature is typically raised. This increased temperature helps to ensure the intermediate remains in solution and provides the necessary activation energy for the ring-closing reaction.
Synthesis Pathway and Troubleshooting Logic
The synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin proceeds through a key intermediate. Understanding this pathway is crucial for troubleshooting.
Caption: Synthesis of 1-benzhydrylazetidin-3-ol.
The following diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Troubleshooting Guide
This guide addresses specific issues, their probable causes, and actionable solutions to get your experiment back on track.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| A thick, white precipitate forms during or after the addition of epichlorohydrin. | The intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, has poor solubility in the chosen solvent system at the reaction temperature. | Solvent Selection: Switch to isopropanol (IPA) as the reaction solvent. It is highly effective at keeping the intermediate in solution.[3] Temperature Control: While the initial addition should be controlled (<30 °C), slight warming might be necessary if precipitation occurs prematurely. |
| Reaction stalls; HPLC analysis shows high levels of unreacted intermediate after adding base. | 1. The intermediate has precipitated and is not available for the cyclization reaction. 2. The temperature is too low for the cyclization to proceed at a reasonable rate. 3. Insufficient base was added, or the base is not strong enough. | Ensure Homogeneity: Heat the reaction mixture to dissolve any precipitated intermediate before or during the addition of the base. Increase Temperature: After base addition, raise the temperature to 50-60 °C to facilitate the ring-closing reaction. Base Addition: Use an aqueous solution of a strong base like sodium hydroxide. Ensure stoichiometric amounts are used. |
| Low overall yield and the presence of a significant bis-impurity. | Benzhydrylamine has reacted with two molecules of epichlorohydrin, forming a "bis impurity" (1,3-bis(benzhydrylamino)propan-2-ol). This is more likely if there is a localized excess of epichlorohydrin. | Controlled Addition: Add epichlorohydrin dropwise to the solution of benzhydrylamine over a period of time (e.g., 1 hour) to maintain a relative excess of the amine and minimize the formation of the bis-adduct.[3][4] |
| The final product is an oil or fails to crystallize properly during workup. | 1. Residual solvent is preventing crystallization. 2. Impurities are depressing the melting point and inhibiting crystal lattice formation. | Solvent Removal: After the reaction, ensure the organic solvent (e.g., IPA) is thoroughly removed by distillation under reduced pressure.[3] Crystallization Procedure: Add water to the reaction residue to precipitate the crude product. The resulting slurry can be stirred for several hours to improve crystallinity. A final wash with a non-polar solvent like n-hexane helps remove organic impurities.[4] |
Optimized One-Pot Experimental Protocol
This protocol is adapted from established, scalable methods and is designed to maximize yield and purity by avoiding the isolation of the problematic intermediate.[3][4]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropanol (IPA)
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 48%)
-
n-Hexane
-
Water (Deionized)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge benzhydrylamine (1.0 eq) and isopropanol (IPA). Stir at room temperature until a clear solution is obtained.
-
Intermediate Formation: Begin dropwise addition of epichlorohydrin (1.05 eq) to the stirred solution. Maintain the internal temperature below 30 °C throughout the addition, using external cooling if necessary. The addition should take approximately 1 hour.
-
Reaction Monitoring (Step 1): After the addition is complete, continue stirring the mixture at 30 °C for approximately 30 hours. Monitor the reaction progress by HPLC until the benzhydrylamine content is less than 1.0 area %.
-
Solvent Removal: Concentrate the reaction mixture by distilling off the majority of the IPA under reduced pressure at a temperature below 45 °C. This will leave a residue of the crude intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol.[3]
-
Cyclization: Cool the residue and add an aqueous solution of sodium hydroxide (e.g., 48% NaOH) while maintaining the temperature below 60 °C.
-
Reaction Monitoring (Step 2): Stir the mixture at 55-60 °C and monitor the cyclization by HPLC. The reaction is typically complete when the intermediate content is less than 1.0 area %.
-
Product Isolation and Crystallization: Cool the reaction mixture to room temperature. Add water to the mixture to induce precipitation of the product. Stir the resulting slurry for at least 5 hours at 20-25 °C to ensure complete crystallization.[4]
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with water, followed by a wash with n-hexane to remove non-polar impurities.
-
Drying: Dry the final product, 1-benzhydrylazetidin-3-ol, under vacuum at <50 °C until a constant weight is achieved. The expected product is a white solid with a purity of >99% by HPLC.[4]
References
- 1. 1-(Benzhydrylamino)-3-chloropropan-2-ol | C16H18ClNO | CID 15024258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 8. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-benzhydrylazetidin-3-ol hydrochloride
Introduction: The Critical Role of Intermediate Validation in Pharmaceutical Manufacturing
In the intricate pathway of pharmaceutical development and manufacturing, the quality of each component is paramount. Active Pharmaceutical Ingredients (APIs) are built upon a scaffold of chemical intermediates, and the identity, purity, and consistency of these precursors directly impact the safety and efficacy of the final drug product. 1-benzhydrylazetidin-3-ol hydrochloride is a key intermediate in the synthesis of modern therapeutics, including certain next-generation antibiotics.[1] Its structural integrity is therefore a critical quality attribute that must be rigorously verified.
This guide provides an in-depth, technically-grounded framework for the validation of this compound using reference spectra. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflows are not merely protocols but self-validating systems of quality assurance. Our approach is aligned with the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline, which emphasizes a holistic, lifecycle-based approach to analytical procedure validation and now formally encompasses spectroscopic techniques.[2]
Pillar 1: The Certified Reference Standard - Your Analytical Anchor
All analytical validation is a process of comparison. Therefore, the foundation of any robust validation system is a well-characterized Certified Reference Standard (CRS).[3][4] This material serves as the "ground truth" against which all incoming batches of the intermediate are measured. Researchers have two primary avenues for procuring a CRS:
-
Commercial Sourcing: Procuring a CRS from an accredited supplier (e.g., LGC, Mikromol, USP) is often the most efficient path.[5] These standards are accompanied by a comprehensive Certificate of Analysis (CoA), which is the standard's passport, detailing its identity and purity as determined by a battery of tests. A thorough CoA for a pharmaceutical intermediate should include data from ¹H NMR, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and a quantitative purity assessment by HPLC.[3]
-
In-House Qualification: In the absence of a commercial standard, a batch can be qualified internally as a primary reference standard. This is a resource-intensive process requiring exhaustive characterization (including structural elucidation, impurity profiling, and quantitative analysis like qNMR) to establish its identity and purity with a high degree of confidence.
A Critical Caveat: Researchers must perform due diligence. Some chemical suppliers may provide materials intended for early-stage research without extensive analytical data, selling them on an "as-is" basis where the buyer assumes responsibility for confirming identity and purity.[6] For GMP-level validation, this is insufficient. Always insist on a comprehensive CoA from your supplier.
Caption: The central role of the Certified Reference Standard (CRS) in the analytical validation workflow.
Pillar 2: A Multi-Spectroscopic Approach for Unambiguous Identification
No single analytical technique can provide a complete picture of a molecule. A robust validation strategy employs a suite of orthogonal (different and complementary) spectroscopic methods to confirm the structure of this compound. This multi-faceted approach provides a unique "fingerprint" that is exceptionally difficult for an incorrect structure or an impure sample to mimic, thereby ensuring specificity as mandated by ICH Q2(R2).[7]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Blueprint
-
Causality & Purpose: ¹H NMR provides the most definitive information about the molecular structure. It maps the hydrogen atom environment, revealing the number of distinct protons, their connectivity, and their spatial relationships. For this compound, it confirms the presence of the benzhydryl group, the azetidine ring, and the hydroxyl proton, and their correct arrangement.
-
Reference Data & Acceptance Criteria: Based on published data, the following key signals are expected.[1] A test sample must exhibit signals at equivalent chemical shifts (typically ±0.05 ppm), with identical multiplicities and integration values.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl Protons | 7.20 - 7.82 | Broad multiplet (b) | 10H | Protons of the two phenyl rings on the benzhydryl group. |
| Methine Proton (CH-Ph₂) | 6.10 - 6.25 | Singlet (s) | 1H | The single proton attached to the carbon bearing both phenyl rings. |
| Hydroxyl Proton (OH) | 5.76 - 5.90 | Singlet (s) | 1H | The acidic proton of the alcohol functional group. |
| Azetidine CH-OH | 4.33 - 4.53 | Singlet (s) | 1H | The proton on the carbon bearing the hydroxyl group within the ring. |
| Azetidine CH₂ | 3.62 - 4.20 | Two singlets (s) or multiplets | 4H | The four protons of the two CH₂ groups in the azetidine ring. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
-
Causality & Purpose: MS provides the exact molecular weight of the compound, serving as a primary check on its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million, providing an extremely high degree of confidence in the compound's identity.
-
Reference Data & Acceptance Criteria: The analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) in positive mode. The test sample must show a prominent ion corresponding to the protonated molecule [M+H]⁺.
| Parameter | Expected Value | Source | Rationale |
| Molecular Formula | C₁₆H₁₇NO | PubChem | Based on the chemical structure. |
| Monoisotopic Mass | 275.1077 Da | PubChem[8] | The exact mass of the most abundant isotopes. |
| Expected Ion [M+H]⁺ | m/z 276.1150 | Calculated | The protonated parent molecule. |
| Observed Ion [M+H]⁺ | m/z 275.7 | Patent Data[1] | Low-resolution data consistent with the expected mass. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Signature
-
Causality & Purpose: FT-IR spectroscopy probes the vibrational modes of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups. While less specific than NMR for overall structure, it is highly effective for verifying that the main chemical motifs are present.
-
Reference Data & Acceptance Criteria: The spectrum of a test sample should be compared to that of the CRS. The presence of key absorption bands and a matching fingerprint region (approx. 1500-400 cm⁻¹) are required for a passing result. Reference spectra can be found in databases like the Wiley SpectraBase via PubChem.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch | 3200 - 3600 | Broad | Confirms the presence of the hydroxyl group. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp | Indicates the protons on the phenyl rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Sharp | Protons of the azetidine ring. |
| C-N Stretch | 1000 - 1250 | Medium | Confirms the tertiary amine within the azetidine ring. |
Pillar 3: The Integrated Validation Workflow Protocol
Trustworthiness in analytical science is achieved when protocols are designed as self-validating systems. The following workflow integrates the acquisition and comparison of spectroscopic data into a logical, step-by-step process that aligns with the requirements of ICH Q2(R2) for demonstrating specificity and identity.[9]
Caption: Integrated workflow for the spectroscopic validation of a new batch of intermediate.
Experimental Methodologies
1. Sample Preparation:
- Objective: To ensure that any observed differences are due to the samples themselves, not the preparation method.
- Protocol:
- Accurately weigh equivalent amounts of the CRS and the test sample.
- For NMR and MS, dissolve each in an identical volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to create solutions of the same concentration.
- For FT-IR, if analyzing as a solid, prepare KBr pellets or use an Attenuated Total Reflectance (ATR) accessory, ensuring consistent sample preparation for both CRS and test sample.
2. ¹H NMR Spectroscopy:
- Objective: To acquire a high-resolution spectrum for detailed structural comparison.
- Protocol:
- Use a ≥400 MHz spectrometer to ensure adequate signal dispersion.
- Acquire the spectrum at a constant, controlled temperature (e.g., 25 °C).
- Set the spectral width to encompass all expected signals (e.g., 0-10 ppm).
- Process the data using identical parameters (phasing, baseline correction) for both CRS and test sample.
- Calibrate the chemical shift axis using the residual solvent peak.
3. Mass Spectrometry (ESI-HRMS):
- Objective: To confirm the exact mass of the molecule.
- Protocol:
- Infuse the prepared solutions into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).
- Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.
- Compare the measured m/z of the most intense peak in the test sample's isotopic cluster to the theoretical m/z of the [M+H]⁺ ion.
4. FT-IR Spectroscopy:
- Objective: To obtain a characteristic vibrational fingerprint.
- Protocol:
- Acquire a background spectrum of the empty sample compartment.
- Place the prepared sample (e.g., KBr pellet or on the ATR crystal) in the spectrometer.
- Scan over the mid-IR range (e.g., 4000-400 cm⁻¹).
- Overlay the spectrum of the test sample with the spectrum of the CRS for direct visual comparison.
Conclusion: A Unified Framework for Quality
The validation of pharmaceutical intermediates like this compound is a non-negotiable aspect of quality control. By anchoring all analysis to a well-characterized reference standard and employing a suite of orthogonal spectroscopic techniques—NMR for structure, MS for molecular weight, and IR for functional groups—a robust, specific, and scientifically sound validation package can be constructed. This multi-technique "fingerprint" approach provides unambiguous confirmation of identity and serves as a powerful screen for potential deviations in quality. Adherence to this framework ensures that each batch of this critical intermediate meets the stringent quality requirements necessary for the synthesis of safe and effective medicines, fully aligning with the modern regulatory expectations set forth by global standards like ICH Q2(R2).
References
- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. epichem.com [epichem.com]
- 4. mriglobal.org [mriglobal.org]
- 5. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 6. 1-benzhydryl-3-azetidinol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. database.ich.org [database.ich.org]
- 8. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Synthesis Routes for 1-Benzhydrylazetidin-3-ol: A Guide for Researchers and Process Chemists
Introduction: 1-Benzhydrylazetidin-3-ol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the most common synthetic routes to this versatile compound, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for a given application.
I. The Workhorse: The Epichlorohydrin Route
The most widely employed and well-documented method for the synthesis of 1-benzhydrylazetidin-3-ol is the reaction of benzhydrylamine with epichlorohydrin. This route is favored for its operational simplicity, high yields, and amenability to large-scale production. An optimized, one-pot industrial process has been developed that can deliver the target compound in high yield and purity without the need for chromatographic purification.[1][2][3]
A. Reaction Mechanism and Rationale
The synthesis proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the primary amine of benzhydrylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This ring-opening is regioselective, with the amine preferentially attacking the less sterically hindered carbon. This step forms a key intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol.
The second step is an intramolecular cyclization of the chlorohydrin intermediate. This is typically effected by the addition of a base, which deprotonates the hydroxyl group, forming an alkoxide. The resulting nucleophilic oxygen then displaces the adjacent chloride ion in an intramolecular SN2 reaction, forming the desired four-membered azetidine ring.
Diagram of the Epichlorohydrin Route Mechanism:
References
1-benzhydrylazetidin-3-ol synthesis versus 1-benzylazetidin-3-ol synthesis
An In-Depth Comparative Guide to the Synthesis of 1-Benzhydrylazetidin-3-ol and 1-Benzylazetidin-3-ol
Introduction: The Azetidine-3-ol Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure allows it to serve as a unique bioisostere for more common rings like piperidine or pyrrolidine, often imparting improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[3] Among azetidine derivatives, azetidin-3-ol is a particularly valuable building block, serving as a key intermediate in the synthesis of numerous pharmaceuticals.
The synthesis of the core azetidin-3-ol structure necessitates the use of a protecting group on the nitrogen atom. Two of the most common choices are the benzhydryl (diphenylmethyl) and benzyl groups, leading to the respective intermediates: 1-benzhydrylazetidin-3-ol and 1-benzylazetidin-3-ol. The selection of which N-protected intermediate to synthesize is a critical decision in process development, with significant implications for yield, purity, scalability, and cost.
This guide provides a detailed, objective comparison of the synthetic routes to these two crucial intermediates. We will delve into the mechanistic rationale behind the experimental choices, present comparative data, and provide field-proven protocols to assist researchers, chemists, and drug development professionals in making informed decisions for their specific applications.
Core Synthetic Strategy: A Unified Approach
At its heart, the synthesis of both N-protected azetidin-3-ols follows the same fundamental two-step pathway starting from readily available commercial materials: a primary amine and epichlorohydrin.
-
Epoxide Ring-Opening: The synthesis commences with the nucleophilic attack of the primary amine (benzhydrylamine or benzylamine) on the terminal carbon of epichlorohydrin. This reaction opens the strained epoxide ring to form a key haloalcohol intermediate, 1-amino-3-chloropropan-2-ol.
-
Intramolecular Cyclization: The crucial four-membered ring is then formed via an intramolecular SN2 reaction. The secondary amine, formed in the first step, acts as an internal nucleophile, displacing the chloride on the adjacent carbon to forge the azetidine ring. This cyclization is typically promoted by heat or the addition of a base.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Enantioselective Synthesis of 1-Benzhydrylazetidin-3-ol Derivatives
Introduction: The Value of a Strained Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a uniquely powerful scaffold in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry make it a valuable isostere for larger, more flexible rings, often leading to improved physicochemical properties, metabolic stability, and binding affinity in drug candidates.[1] Specifically, the chiral 1-benzhydrylazetidin-3-ol framework is a key building block for a multitude of pharmacologically active compounds. The benzhydryl group offers steric bulk and lipophilicity, while the 3-hydroxyl moiety provides a crucial handle for further functionalization.
However, the construction of this strained ring system in an enantiomerically pure form presents a significant synthetic challenge. This guide provides an in-depth comparison of the three principal strategies for accessing enantiopure 1-benzhydrylazetidin-3-ol and its derivatives:
-
Asymmetric Reduction of a Prochiral Ketone
-
Enzymatic Kinetic Resolution of a Racemic Alcohol
-
Direct Asymmetric Synthesis from Chiral Precursors
We will dissect the underlying principles of each approach, compare their performance using literature-derived data, and provide detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific research and development goals.
Strategy 1: Asymmetric Reduction of 1-Benzhydrylazetidin-3-one
The most direct route to a chiral alcohol is often the asymmetric reduction of its corresponding prochiral ketone. This strategy is predicated on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group. The synthesis of the starting material, 1-benzhydrylazetidin-3-one, is readily achieved via oxidation (e.g., Swern or Dess-Martin oxidation) of the racemic alcohol, which itself is commonly prepared from the reaction of benzhydrylamine and epichlorohydrin.[2][3]
Core Principle & Workflow
The ketone's two faces are enantiotopic. A chiral catalyst, typically a metal complex with a chiral ligand or a chiral organocatalyst, creates a transient diastereomeric complex with the ketone. This complex favors one geometry, sterically shielding one face of the carbonyl and allowing the reducing agent to attack preferentially from the other, less hindered face.
References
A Senior Scientist's Guide to Purity Validation of 1-benzhydrylazetidin-3-ol HCl: An HPLC-UV Method with Comparative Analysis
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the purity assessment of 1-benzhydrylazetidin-3-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and establishing a self-validating system for robust and reliable purity determination. We will explore the analyte's characteristics, detail a complete HPLC-UV methodology, outline a validation strategy according to international guidelines, and provide a critical comparison with Gas Chromatography-Mass Spectrometry (GC-MS) to underscore the chosen method's suitability.
Part 1: Foundational Principles & Analyte Characterization
The successful development of any analytical method begins with a thorough understanding of the analyte. This compound (C₁₆H₁₈ClNO, MW: 275.77 g/mol ) is a key intermediate in pharmaceutical synthesis.[1][2] Its structure, featuring a polar azetidine ring with a hydroxyl group and a large, non-polar benzhydryl moiety, dictates the analytical approach.
-
Polarity and Solubility: The molecule possesses both hydrophilic (hydroxyl group, hydrochloride salt) and hydrophobic (benzhydryl group) regions. It is slightly soluble in polar organic solvents like methanol and DMSO.[3] This amphiphilic nature makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where a polar mobile phase is used with a non-polar stationary phase.[4]
-
Chromophoric Properties: The two phenyl rings of the benzhydryl group act as strong chromophores, meaning they absorb UV light. This intrinsic property allows for sensitive detection using a UV detector without the need for derivatization. Molecules containing benzene rings are often readily detectable at a wavelength of 254 nm.[5]
Given these characteristics, RP-HPLC with UV detection stands out as the most direct, robust, and efficient method for routine purity analysis. It is well-suited for separating the main compound from potential non-volatile, process-related impurities or degradation products.[6]
Part 2: The HPLC-UV Method: Protocol and Rationale
The following protocol is designed for optimal resolution, peak shape, and sensitivity. The causality behind each parameter is critical for understanding and troubleshooting the method.
Experimental Protocol: HPLC-UV
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides a non-polar environment, promoting hydrophobic interactions with the benzhydryl group for effective retention and separation.[7] The specified dimensions offer a good balance of resolution, backpressure, and analysis time for routine QC.[8] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous mobile phase is essential to maintain a consistent low pH. This suppresses the silanol activity on the silica-based column and ensures the tertiary amine in the azetidine ring is protonated, leading to sharp, symmetrical peaks.[9] Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds. |
| Gradient Elution | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B | A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and separated. It starts with a higher aqueous content to retain polar impurities, then increases the organic content to elute the main analyte and any non-polar impurities, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe without generating excessive backpressure.[10] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase and improving mass transfer kinetics. |
| Detection | UV at 254 nm (or λmax determined by PDA) | The benzhydryl group strongly absorbs UV radiation. 254 nm is a robust choice for aromatic systems.[5] A Photodiode Array (PDA) detector is recommended during development to determine the absorbance maximum (λmax) for optimal sensitivity.[11] |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while providing a sufficient mass of analyte for sensitive detection. |
| Sample Preparation | Dissolve 1 mg/mL in Diluent (Acetonitrile/Water 50:50 v/v) | The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure proper injection and prevent precipitation on the column. The chosen diluent mirrors the mobile phase's characteristics. |
Experimental Workflow Diagram
Caption: High-level workflow for HPLC-UV purity analysis.
Part 3: Method Validation According to ICH Q2(R1) Guidelines
A method is only useful if it is proven to be reliable. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] The following steps, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, form a self-validating framework.[13][14]
Caption: Core parameters for analytical method validation.
-
Specificity: This ensures the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol: Analyze a blank (diluent), a placebo, a sample of 1-benzhydrylazetidin-3-ol HCl, and a sample spiked with known related substances or potential synthesis impurities.[15]
-
Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis using a PDA detector should confirm homogeneity.
-
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of 1-benzhydrylazetidin-3-ol HCl at different concentrations (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This is confirmed by the linearity and accuracy data.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform a recovery study by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Importance: Essential for quantifying trace impurities.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase buffer (±0.2 units).
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
-
Part 4: Comparative Analysis: HPLC-UV vs. GC-MS
While HPLC-UV is the proposed primary method, it is instructive to compare it with an alternative technique like Gas Chromatography-Mass Spectrometry (GC-MS) to provide a full analytical perspective.[7][16]
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Compatibility | Excellent. Ideal for non-volatile, polar, and thermally labile compounds like 1-benzhydrylazetidin-3-ol HCl.[6] | Poor. The analyte is non-volatile and, as an HCl salt, is thermally unstable. It would likely decompose in the hot GC inlet.[16] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Complex. Would require derivatization (e.g., silylation of the hydroxyl group) to increase volatility and thermal stability, adding time, cost, and potential for error. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gas mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[17] |
| Detection | UV absorbance, highly sensitive for chromophoric compounds. Good for quantification. | Mass spectrometry, provides structural information and highly specific identification. Excellent for identifying unknown volatile impurities. |
| Primary Application | Ideal for routine purity testing, quantification of the main component, and analysis of non-volatile impurities. | Best suited for analyzing volatile impurities (e.g., residual solvents from synthesis) that would not be detected by this HPLC method. |
| Overall Suitability | High. The method of choice for routine quality control and purity validation of 1-benzhydrylazetidin-3-ol HCl. | Low. Not suitable for direct analysis of the primary compound but could serve as a complementary technique for specific investigations (e.g., volatile organic impurities). |
Conclusion
The Reverse-Phase HPLC-UV method detailed in this guide provides a robust, reliable, and scientifically sound approach for validating the purity of 1-benzhydrylazetidin-3-ol HCl. The rationale for each parameter choice is grounded in the physicochemical properties of the analyte, ensuring effective separation and quantification. By following a rigorous validation protocol based on ICH Q2(R1) guidelines, laboratories can generate data that is trustworthy and meets stringent regulatory expectations.[18] While alternative techniques like GC-MS have their place, the comparative analysis clearly demonstrates the superiority of HPLC-UV for the routine analysis of this specific non-volatile pharmaceutical intermediate. This guide serves as a comprehensive resource for developing and implementing a self-validating purity method, ensuring the quality and consistency of critical materials in the drug development pipeline.
References
- 1. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 18. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of Azetidin-3-ol Intermediates: A Cost-Benefit Analysis for Drug Development Professionals
Introduction: The Rising Prominence of Azetidin-3-ol in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational constraints and ability to serve as a versatile synthetic handle have led to its incorporation into a multitude of biologically active molecules. Among its derivatives, azetidin-3-ol and its protected intermediates are of particular importance, serving as key building blocks for a wide range of therapeutic agents. The hydroxyl group at the 3-position provides a convenient point for further functionalization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to azetidin-3-ol intermediates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis of each route. This analysis will consider not only the cost of raw materials but also factors such as operational complexity, energy consumption, waste generation, safety, and scalability. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether for early-stage discovery or large-scale manufacturing.
Key Synthetic Pathways: A Head-to-Head Comparison
We will focus on three primary and distinct approaches to the synthesis of azetidin-3-ol intermediates:
-
The Workhorse: The Epichlorohydrin Route
-
The Modern Approach: Photochemical Synthesis via Norrish-Yang Cyclization
-
The Convergent Strategy: Aza-Michael Addition
The Epichlorohydrin Route: A Cost-Effective and Scalable Pathway
The reaction of primary amines with epichlorohydrin is a well-established and widely implemented method for the synthesis of azetidin-3-ols, particularly on an industrial scale. This pathway is often favored for its use of readily available and relatively inexpensive starting materials.[1][2]
Causality Behind Experimental Choices
The selection of a primary amine is a critical parameter in this synthesis. Benzylamine is a common choice due to its low cost and the fact that the resulting N-benzyl group can be readily removed via hydrogenolysis to afford the free azetidin-3-ol.[1] The reaction proceeds via a nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization. The choice of solvent and temperature is crucial to control the regioselectivity of the initial epoxide opening and to promote the subsequent cyclization while minimizing the formation of side products, such as the di-addition product.[3] An aqueous reaction medium has been shown to surprisingly give good yields of the desired 1-benzylazetidin-3-ol.[4]
Workflow Diagram: Epichlorohydrin Route
Caption: Synthesis of Azetidin-3-ol from Epichlorohydrin.
Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Water
-
Sodium Carbonate
-
Ethyl acetate
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
Procedure:
-
Ring Formation: To a solution of benzylamine in water, slowly add epichlorohydrin while maintaining the temperature between 0-5 °C.[5]
-
The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by TLC or GC).
-
A solution of sodium carbonate is then added to the reaction mixture to induce cyclization.
-
The mixture is heated to reflux for several hours.
-
After cooling, the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzylazetidin-3-ol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
-
Deprotection: The purified 1-benzylazetidin-3-ol is dissolved in methanol, and 10% palladium on carbon is added. The mixture is then subjected to hydrogenation at a suitable pressure until the debenzylation is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield azetidin-3-ol.
Photochemical Synthesis: A Mild and Innovative Approach via Norrish-Yang Cyclization
Photochemical methods, particularly the Norrish-Yang cyclization, offer a modern and elegant approach to the synthesis of highly strained azetidin-3-ols under mild conditions.[1][6] This intramolecular reaction involves the irradiation of an α-amino ketone, leading to a 1,5-hydrogen abstraction followed by radical recombination to form the four-membered ring.[6]
Causality Behind Experimental Choices
The choice of the starting α-amino ketone is dictated by the desired substitution pattern on the final azetidin-3-ol. The photochemical nature of this reaction allows for the use of substrates with a wide range of functional groups that might not be compatible with the harsher conditions of traditional methods.[7] The reaction is typically carried out in a suitable solvent that does not interfere with the photochemical process, such as acetonitrile or acetone.[7] The use of a specific wavelength of light is crucial to initiate the desired photochemical transformation while minimizing side reactions.[8]
Workflow Diagram: Norrish-Yang Cyclization
Caption: Norrish-Yang Cyclization for Azetidin-3-ol Synthesis.
Experimental Protocol: Photochemical Synthesis of a 3-Hydroxyazetidine Derivative
Materials:
-
α-Aminoacetophenone derivative
-
Acetonitrile (spectroscopic grade)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
A dilute solution of the α-aminoacetophenone derivative in acetonitrile is prepared.[1]
-
The solution is placed in the quartz reaction vessel of the photoreactor.
-
The solution is degassed with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
The solution is then irradiated with the UV lamp while maintaining a constant temperature, often near room temperature.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired azetidin-3-ol derivative.
Aza-Michael Addition: A Convergent and Flexible Strategy
The aza-Michael addition is a powerful C-N bond-forming reaction that can be employed for the synthesis of 3-functionalized azetidines.[9] This approach typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, which can be followed by a subsequent cyclization to form the azetidine ring.
Causality Behind Experimental Choices
This route offers significant flexibility as the starting materials, an amine and a Michael acceptor, can be varied to generate a diverse library of substituted azetidines.[9] The choice of catalyst is critical for promoting the aza-Michael addition and can range from strong bases to Lewis acids, depending on the specific substrates.[10] The subsequent cyclization to form the four-membered ring often requires a separate step involving the activation of a leaving group.
Workflow Diagram: Aza-Michael Addition Route
Caption: Aza-Michael Addition Pathway to Azetidin-3-ol Derivatives.
Experimental Protocol: Synthesis of a 3-Hydroxyazetidine Derivative via Aza-Michael Addition
Materials:
-
A primary amine (e.g., benzylamine)
-
An α,β-unsaturated ester with a leaving group precursor (e.g., methyl 2-(bromomethyl)acrylate)
-
A suitable base (e.g., DBU)
-
Solvent (e.g., acetonitrile)
-
Reducing agent (e.g., lithium aluminum hydride)
Procedure:
-
Aza-Michael Addition: To a solution of the α,β-unsaturated ester in acetonitrile, the primary amine and the base (e.g., DBU) are added.[9]
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the addition is complete.
-
Cyclization: The intermediate β-amino ester can cyclize in situ or may require a separate step with a stronger base to form the azetidine ring.
-
The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is purified by column chromatography.
-
Reduction: The purified azetidine-3-carboxylate is then reduced to the corresponding azetidin-3-ol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent like THF.
-
The reaction is carefully quenched, and the product is extracted and purified.
Cost-Benefit Analysis: A Comparative Summary
| Parameter | Epichlorohydrin Route | Photochemical Synthesis (Norrish-Yang) | Aza-Michael Addition |
| Starting Material Cost | Low (Epichlorohydrin and benzylamine are inexpensive)[7][11][12] | Moderate to High (Specialized α-amino ketones may need to be synthesized) | Moderate (Depends on the complexity of the amine and Michael acceptor) |
| Reagent Cost | Low (Common bases and catalysts) | High (Photocatalysts, specialized solvents) | Moderate (Variety of bases and catalysts can be used) |
| Yield | Good to Excellent (Often >80% for the cyclization step)[2] | Variable (Can be high, but often substrate-dependent and may have side reactions)[13] | Good (Yields for both addition and cyclization are generally good)[9] |
| Purity & Side Products | Can have issues with di-addition products and other impurities requiring careful purification.[3] | Can be very clean, but potential for Norrish Type II cleavage and other photochemical side products.[14] | Generally clean, but regioselectivity of the Michael addition can be an issue with certain substrates. |
| Scalability | Excellent (Well-established for industrial production)[2] | Challenging (Requires specialized photoreactors, light penetration can be an issue on a large scale)[8][15] | Good (Generally scalable with standard chemical engineering equipment) |
| Energy Consumption | Moderate (Requires heating for cyclization) | Potentially Lower (Can be run at room temperature, but lamps consume electricity; flow reactors can be more efficient)[16][17][18] | Moderate (May require heating for cyclization) |
| Waste Generation | Moderate (Generates inorganic salts and solvent waste)[12] | Low (High atom economy, but solvent waste from purification)[12] | Moderate (Depends on the specific reagents and workup) |
| Safety & Handling | High (Epichlorohydrin is toxic and a suspected carcinogen; requires careful handling)[19] | Moderate (UV radiation hazard, handling of potentially flammable solvents) | Moderate to High (Depends on the reagents; some bases and reducing agents are hazardous, e.g., organolithiums)[20][21][22][23] |
| Environmental Impact | Moderate (Use of hazardous materials and generation of waste)[24][25] | Low to Moderate (Potentially greener due to mild conditions and high atom economy, but depends on the energy source for the lamp)[18][24][25] | Moderate (Depends on the choice of reagents and solvents)[24][25] |
| Versatility | Good (A variety of primary amines can be used) | Excellent (Tolerates a wide range of functional groups)[7] | Excellent (Highly modular, allowing for diverse substitution patterns)[9] |
Conclusion and Recommendations
The choice of a synthetic pathway for azetidin-3-ol intermediates is a multifaceted decision that requires careful consideration of various factors beyond just the chemical yield.
-
For large-scale, cost-driven production of simple azetidin-3-ol structures, the Epichlorohydrin Route remains the industry standard. Its reliance on inexpensive and readily available starting materials makes it economically attractive, despite the safety concerns associated with epichlorohydrin and the potential for side product formation that necessitates robust purification protocols.
-
For the synthesis of complex, highly functionalized azetidin-3-ol derivatives, particularly in the context of early-stage drug discovery, Photochemical Synthesis via the Norrish-Yang cyclization offers significant advantages. The mild reaction conditions and tolerance for a wide array of functional groups allow for the rapid generation of diverse molecular architectures. While scalability can be a challenge, recent advances in flow photochemistry are beginning to address this limitation, making it a more viable option for producing larger quantities of material.
-
The Aza-Michael Addition represents a highly flexible and convergent approach that is well-suited for medicinal chemistry programs. The modularity of this pathway allows for the systematic variation of substituents on the azetidine ring, facilitating structure-activity relationship (SAR) studies. While it may involve multiple steps, the overall efficiency and adaptability of this route make it a valuable tool for accessing novel azetidin-3-ol analogs.
Ultimately, the optimal synthetic strategy will depend on the specific goals of the project. A thorough evaluation of the cost, efficiency, safety, and environmental impact of each potential route, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate pathway to accelerate their research and development efforts.
References
- 1. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0125714B1 - Preparation of 1-substituted azetidin-3-ol and acid halid thereof - Google Patents [patents.google.com]
- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. Synthesis of Cycloheptatriene-containing Azetidine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. On-Site Solvent Recycling in Pharma | SepPure — SepPure Technologies [seppure.com]
- 12. monash.edu [monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.red [2024.sci-hub.red]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 17. Systems level roadmap for solvent recovery and reuse in industries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. ehs.ucr.edu [ehs.ucr.edu]
- 22. researchgate.net [researchgate.net]
- 23. ehs.uci.edu [ehs.uci.edu]
- 24. chemistryjournals.net [chemistryjournals.net]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Oxidation of 1-Benzhydrylazetidin-3-ol: A Senior Application Scientist's Perspective
For researchers and professionals in drug development, the oxidation of 1-benzhydrylazetidin-3-ol to its corresponding ketone, 1-benzhydrylazetidin-3-one, is a critical transformation. This ketone is a valuable intermediate in the synthesis of various biologically active compounds. The choice of oxidizing agent for this conversion is far from trivial, impacting yield, purity, scalability, safety, and overall process efficiency. This guide provides an in-depth comparison of alternative oxidizing agents, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
The Landscape of Oxidation: Beyond Standard Protocols
The oxidation of a secondary alcohol to a ketone is a cornerstone of organic synthesis. For a substrate such as 1-benzhydrylazetidin-3-ol, the bulky N-benzhydryl protecting group and the strained four-membered azetidine ring present unique challenges. Steric hindrance can affect reagent accessibility to the hydroxyl group, while the potential for ring-opening or other side reactions under harsh conditions necessitates the use of mild and selective oxidizing agents.
This guide will explore a range of methodologies, from the classic Swern and Dess-Martin periodinane (DMP) oxidations to more modern, "greener" alternatives like TEMPO-catalyzed and aerobic oxidations. Each method will be evaluated based on its mechanism, operational complexity, safety profile, and suitability for different scales of production.
Established Methods: The Workhorses of Oxidation
The Swern Oxidation: A Low-Temperature Stalwart
The Swern oxidation is a widely used method known for its mild conditions and high yields.[1][2][3] It relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures (-78 °C) to form the reactive chlorosulfonium salt.[2]
Mechanism of Action:
The reaction proceeds through the formation of an alkoxysulfonium salt upon reaction of the alcohol with the activated DMSO species. A hindered non-nucleophilic base, such as triethylamine, then facilitates an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[2]
Caption: Mechanism of the Swern Oxidation.
Experimental Protocol:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.0 eq.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous DCM is then added slowly.
-
After stirring for 1 hour, triethylamine (5.0 eq.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature, then quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Field Insights:
The primary drawbacks of the Swern oxidation are the requirement for cryogenic temperatures and the production of malodorous dimethyl sulfide.[1] Careful temperature control is crucial to prevent side reactions. On a larger scale, the handling of oxalyl chloride, a toxic and moisture-sensitive reagent, poses significant challenges.
The Dess-Martin Periodinane (DMP) Oxidation: A Mild and Versatile Alternative
The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing alcohols to aldehydes and ketones.[4][5][6][7]
Mechanism of Action:
The reaction involves a ligand exchange between the alcohol and an acetate group on the iodine center. Subsequent intramolecular elimination, facilitated by the displaced acetate acting as a base, yields the ketone, iodinane, and acetic acid.[5]
Caption: Mechanism of the Dess-Martin Oxidation.
Experimental Protocol:
-
To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.).
-
The reaction mixture is stirred for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Field Insights:
DMP oxidation is often favored for its operational simplicity, as it can be performed at room temperature and typically gives high yields with a straightforward workup.[5] However, DMP is relatively expensive and potentially explosive under certain conditions, which can be a concern for large-scale synthesis.[4] The workup requires quenching of the excess hypervalent iodine reagent, typically with sodium thiosulfate.[8]
Activated DMSO Variants: The Parikh-Doering Oxidation
The Parikh-Doering oxidation is another activated DMSO method that utilizes a sulfur trioxide-pyridine complex (SO3·Py) as the activating agent.[9][10] This method offers a significant advantage over the Swern oxidation by avoiding cryogenic temperatures.[9]
Mechanism of Action:
Similar to the Swern oxidation, the reaction proceeds through the formation of an alkoxysulfonium salt. The sulfur trioxide-pyridine complex activates DMSO, which then reacts with the alcohol. A base, such as triethylamine, facilitates the final elimination step.[9]
Experimental Protocol:
-
To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) and triethylamine (3.0-5.0 eq.) in a mixture of anhydrous DMSO and DCM at 0 °C is added the sulfur trioxide-pyridine complex (3.0 eq.) in portions.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated to afford the ketone.
Field Insights:
The Parikh-Doering oxidation is often considered a more practical alternative to the Swern oxidation for larger-scale reactions due to its milder temperature requirements (0 °C to room temperature).[9] The SO3·Py complex is a stable, non-volatile solid, which is easier and safer to handle than oxalyl chloride. However, it may require a larger excess of reagents to achieve high conversions.
Hypervalent Iodine Reagents: The IBX Oxidation
2-Iodoxybenzoic acid (IBX) is another hypervalent iodine(V) reagent that can be used for the oxidation of alcohols.[11][12][13] It is the precursor to DMP and is known for its mildness and selectivity.[11]
Mechanism of Action:
The mechanism of IBX oxidation is believed to be similar to that of DMP, involving the formation of an intermediate that undergoes intramolecular elimination.
Experimental Protocol:
-
A suspension of IBX (1.5 eq.) in a suitable solvent (e.g., DMSO, EtOAc, or a mixture) is prepared.
-
1-Benzhydrylazetidin-3-ol (1.0 eq.) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
The reaction mixture is filtered to remove the insoluble by-product, 2-iodobenzoic acid.
-
The filtrate is concentrated, and the residue is purified by chromatography.
Field Insights:
A major drawback of IBX is its insolubility in most common organic solvents, often necessitating the use of DMSO.[12] Like DMP, IBX can be explosive upon impact or heating.[12] However, stabilized formulations of IBX are commercially available. The heterogeneous nature of the reaction in many solvents can sometimes lead to longer reaction times.
Catalytic and Greener Alternatives
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly oxidation methods. These approaches often rely on catalytic amounts of a reagent in conjunction with a terminal oxidant, such as air or sodium hypochlorite.
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that can act as a catalyst for the oxidation of alcohols in the presence of a co-oxidant, such as sodium hypochlorite (bleach).[14]
Mechanism of Action:
The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species by the co-oxidant. This species then oxidizes the alcohol to the ketone, regenerating TEMPO in the process.
Caption: Catalytic cycle of TEMPO-mediated oxidation.
Experimental Protocol:
-
To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in DCM is added an aqueous solution of sodium bicarbonate and potassium bromide.
-
A catalytic amount of TEMPO (0.01-0.1 eq.) is added.
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite is added dropwise while maintaining the temperature.
-
The reaction is monitored by TLC, and upon completion, the layers are separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
Field Insights:
TEMPO-catalyzed oxidation is an attractive "green" alternative due to the use of inexpensive and environmentally benign bleach as the terminal oxidant.[14] The reaction is typically fast and efficient at or near room temperature. However, careful control of the pH and temperature is necessary to avoid over-oxidation or side reactions, particularly with sensitive substrates.
Catalytic Aerobic Oxidation
The ultimate green oxidation method utilizes molecular oxygen from the air as the terminal oxidant, with water as the only byproduct.[15][16][17] These reactions are typically catalyzed by transition metal complexes. For substrates containing nitrogen, like 1-benzhydrylazetidin-3-ol, catalysts that are not poisoned by the amine functionality are essential.[15][16]
Mechanism of Action:
The mechanism of aerobic oxidation is complex and catalyst-dependent but generally involves the coordination of the alcohol to the metal center, followed by a dehydrogenation step to form the ketone and a reduced metal species. The catalyst is then re-oxidized by molecular oxygen.
Experimental Protocol (General):
-
A solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) and a suitable transition metal catalyst (e.g., a copper/AZADO system) in an appropriate solvent is prepared.[15]
-
The reaction mixture is stirred under an atmosphere of air or oxygen at a specified temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC, LC-MS).
-
Upon completion, the catalyst is removed (e.g., by filtration if heterogeneous), and the product is isolated and purified.
Field Insights:
Catalytic aerobic oxidation represents the pinnacle of green chemistry for this transformation.[17] However, finding a catalyst that is both highly active and selective for a specific substrate can be challenging. Catalyst deactivation and the need for elevated temperatures or pressures can sometimes be drawbacks. The AZADO/copper catalytic system has shown promise for the chemoselective aerobic oxidation of unprotected amino alcohols.[15]
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key performance indicators for each oxidation method. It is important to note that for some of the newer methods, direct experimental data for 1-benzhydrylazetidin-3-ol may not be readily available in the public domain, and in such cases, data for structurally similar N-protected secondary alcohols are used as a reasonable approximation.
| Oxidizing Agent/System | Typical Yield (%) | Reaction Temp. (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages | Scalability | Safety Concerns |
| Swern Oxidation | >90 | -78 | 1-3 | High yields, mild conditions, wide functional group tolerance.[1][2] | Cryogenic temperatures, malodorous byproduct, toxic reagent.[1][2] | Moderate | Oxalyl chloride is toxic and corrosive. |
| Dess-Martin Periodinane | >90 | Room Temp. | 2-4 | Mild, room temp., simple workup, high selectivity.[4][5] | Expensive, potentially explosive.[4] | Moderate | Potentially explosive. |
| Parikh-Doering | 80-95 | 0 to Room Temp. | 1-4 | Milder temp. than Swern, stable solid reagent.[9] | May require excess reagents. | Good | SO3·Py is corrosive. |
| IBX | 80-95 | Room Temp. to 50 | 2-12 | Mild, selective.[11][12] | Poor solubility, potentially explosive.[12] | Moderate | Potentially explosive. |
| TEMPO/NaOCl | >90 | 0 to Room Temp. | 0.5-2 | Catalytic, "green" co-oxidant, fast.[14] | pH and temp. control needed. | Good | Handling of bleach on a large scale. |
| Catalytic Aerobic | 80-95 | Room Temp. to 80 | 4-24 | "Greenest" method, uses air as oxidant.[15][17] | Catalyst development can be challenging, may require higher temps. | Potentially Excellent | Flammability of organic solvents with oxygen. |
Conclusion and Recommendations
The choice of an oxidizing agent for the synthesis of 1-benzhydrylazetidin-3-one is a multifaceted decision that requires careful consideration of scale, cost, safety, and environmental impact.
-
For small-scale laboratory synthesis where high yield and reliability are paramount, the Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its mild conditions and operational simplicity.
-
The Parikh-Doering oxidation presents a more practical alternative to the Swern oxidation for medium- to large-scale preparations due to its less stringent temperature requirements and the use of a more manageable activating agent.
-
For process development and manufacturing , where green chemistry principles are a major driver, TEMPO-catalyzed oxidation and catalytic aerobic oxidation are the most promising long-term solutions. While they may require more initial optimization, the benefits of using inexpensive, environmentally benign terminal oxidants and catalytic quantities of reagents are substantial. The development of robust and recyclable catalysts for aerobic oxidation will likely make this the method of choice in the future.
Ultimately, the optimal choice will depend on the specific priorities of the research or development program. By understanding the underlying chemistry and practical considerations of each of these alternative oxidizing agents, scientists can make informed decisions to achieve their synthetic goals efficiently, safely, and sustainably.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update [frontiersin.org]
- 12. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 16. Catalytic Aerobic Dehydrogenation of Nitrogen Heterocycles Using Heterogeneous Cobalt Oxide Supported on Nitrogen-Doped Carbon [organic-chemistry.org]
- 17. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
A Comparative Guide to FTIR and Raman Spectroscopy for the Characterization of 1-benzhydrylazetidin-3-ol Hydrochloride
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and quality. For a molecule such as 1-benzhydrylazetidin-3-ol hydrochloride, a key intermediate in the synthesis of various therapeutic agents, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of two powerful, non-destructive vibrational spectroscopy techniques—Fourier Transform Infrared (FTIR) and Raman spectroscopy—for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and analyze the complementary data they provide to yield a complete molecular fingerprint.
The Complementary Nature of Vibrational Spectroscopy
FTIR and Raman spectroscopy are often considered complementary rather than competing techniques.[1][2] Both probe the vibrational energy levels of a molecule, which are dictated by the masses of the atoms and the strength of the chemical bonds connecting them, providing a unique "fingerprint" of the molecular structure.[3] However, they operate on fundamentally different principles.
-
FTIR spectroscopy measures the absorption of infrared radiation by a molecule.[4] A vibrational mode is "IR-active" if it results in a change in the molecule's net dipole moment.[5] Consequently, FTIR is highly sensitive to polar functional groups like the hydroxyl (O-H) and amine hydrochloride (N-H⁺) groups present in our target molecule.[4][6]
-
Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser.[7] A vibration is "Raman-active" if it causes a change in the polarizability of the molecule's electron cloud.[5] This makes Raman spectroscopy particularly adept at detecting vibrations of non-polar, symmetric bonds and aromatic systems, such as the C=C bonds within the phenyl rings of the benzhydryl group.[6]
By leveraging both techniques, we can obtain a more complete vibrational profile of this compound than either method could provide alone.
Experimental Design: Acquiring High-Quality Spectra
The following protocols are designed to be self-validating, ensuring reproducible and high-quality data for the analysis of solid this compound.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
ATR-FTIR is the preferred method for solid powders as it requires minimal to no sample preparation, avoiding issues associated with traditional KBr pellets.[8]
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two™, Thermo Fisher Nicolet™ iS™5)
-
Single-bounce Diamond ATR accessory
Step-by-Step Protocol:
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol. Once dry, collect a background scan (typically 16-24 scans at a resolution of 4 cm⁻¹) to account for atmospheric CO₂ and H₂O, as well as any intrinsic instrument signals.[9][10]
-
Sample Application: Place a small amount of this compound powder (a few milligrams is sufficient) directly onto the center of the diamond ATR crystal, ensuring the crystal surface is completely covered.[7][10]
-
Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the powder. This ensures intimate contact between the sample and the crystal, which is critical for achieving a strong, high-quality spectrum.[8]
-
Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 24 scans).[9][11]
-
Data Processing: The resulting spectrum should be automatically ratioed against the background. If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
Raman Spectroscopy Protocol
Raman spectroscopy is also well-suited for direct analysis of solid samples, often requiring no sample preparation at all.[12]
Instrumentation:
-
Raman Spectrometer (e.g., Bruker BRAVO, Metrohm MIRA) with a laser excitation source (e.g., 532 nm or 785 nm). A 785 nm laser is often preferred for pharmaceutical samples to minimize fluorescence.
-
Microscope for sample visualization and laser focusing.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide.
-
Instrument Calibration: Before measurement, ensure the spectrometer is calibrated using a standard reference material (e.g., a silicon wafer).
-
Sample Focusing: Place the slide on the microscope stage. Using the white light illumination and viewing system, bring the sample into focus.
-
Spectrum Acquisition:
-
Select an appropriate laser power and acquisition time. Start with low power to avoid sample degradation. A typical starting point might be 10% laser power with an integration time of 1-10 seconds.
-
Collect a number of accumulations (e.g., 5-10) to improve the signal-to-noise ratio.
-
The spectral range should cover from approximately 200 cm⁻¹ to 3500 cm⁻¹ to capture both the fingerprint region and higher frequency stretches.
-
-
Data Processing: Perform a baseline correction, particularly if fluorescence is present. Cosmic rays, which appear as sharp, random spikes, should be removed using the instrument's software.
Visualizing the Workflow
The following diagram illustrates the logical flow of the characterization process, from sample handling to final data analysis.
Caption: Experimental workflow for spectroscopic characterization.
Interpreting the Spectra: A Comparative Analysis
The true power of using both FTIR and Raman spectroscopy lies in the complementary information they provide. The following table summarizes the expected key vibrational bands for this compound and their likely activity in each technique.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected FTIR Intensity | Expected Raman Intensity | Rationale for Complementarity |
| ~3400-3200 | O-H stretch (alcohol, H-bonded) | Strong, Broad | Weak | The polar O-H bond leads to a strong change in dipole moment, making it a prominent feature in the IR spectrum.[13][14] |
| ~3100-2800 | Aromatic C-H stretch | Medium | Strong | Aromatic C-H stretches are strong in Raman due to the high polarizability of the π-electron system. |
| ~2980-2850 | Aliphatic C-H stretch (azetidine ring) | Medium | Medium | These symmetric and asymmetric stretches are active in both techniques. |
| ~2700-2400 | N-H⁺ stretch (tertiary amine hydrochloride) | Strong, Broad | Weak | The charged N-H⁺ group is highly polar, resulting in a strong, broad absorption in the FTIR spectrum. |
| ~1600, ~1490 | Aromatic C=C ring stretch (benzhydryl) | Medium | Strong | The symmetric stretching of the non-polar phenyl rings induces a large change in polarizability, yielding a strong Raman signal.[15] |
| ~1450 | CH₂ Scissoring (azetidine ring) | Medium | Medium | A standard aliphatic bending mode visible in both spectra. |
| ~1260-1000 | C-N stretch (tertiary amine) & C-O stretch (alcohol) | Strong | Medium-Weak | These polar bonds are more intense in FTIR. The C-N stretch for aliphatic amines typically appears in this region.[16] |
| ~850-700 | Aromatic C-H out-of-plane bend | Strong | Weak | These bending motions cause significant changes in the dipole moment perpendicular to the ring plane. |
| ~650 | Azetidine ring deformation/puckering | Medium | Medium | The low-frequency modes of the four-membered ring are observable in both spectra, providing key structural information.[1][4] |
Key Insights from the Comparative Data:
-
Confirmation of Polar Functional Groups (FTIR): The FTIR spectrum would provide definitive evidence for the hydroxyl group (broad O-H stretch ~3300 cm⁻¹) and the successful formation of the hydrochloride salt (very broad N-H⁺ stretch ~2700-2400 cm⁻¹). These features would be weak or absent in the Raman spectrum.
-
Elucidation of the Carbon Skeleton (Raman): The Raman spectrum would excel at characterizing the aromatic benzhydryl moiety. The strong ring-stretching modes around 1600 cm⁻¹ and the sharp aromatic C-H stretch above 3000 cm⁻¹ would be prominent features, confirming the presence of the two phenyl rings.
-
Structural Fingerprinting: The combination of both spectra provides a dense and unique set of data points in the fingerprint region (<1500 cm⁻¹). Features like the azetidine ring deformations[1][4] and C-N/C-O stretching vibrations, while appearing in both spectra with varying intensities, collectively create a high-fidelity fingerprint for positive identification and for distinguishing it from related impurities or starting materials.
Visualizing the Molecular Vibrations
This diagram highlights the key functional groups within this compound and their characteristic vibrational modes best observed by either FTIR or Raman.
Caption: Key functional groups and their primary spectroscopic signatures.
Conclusion
For the comprehensive characterization of this compound, both FTIR and Raman spectroscopy are indispensable analytical tools. FTIR provides unambiguous confirmation of critical polar functional groups, namely the hydroxyl group and the protonated tertiary amine, which are fundamental to the molecule's identity and salt form. In parallel, Raman spectroscopy offers superior characterization of the non-polar aromatic benzhydryl substituent and the overall carbon skeleton.
By employing these techniques in concert, researchers and drug development professionals can build a robust, multi-faceted analytical data package. This dual-spectroscopic approach ensures a high degree of confidence in the structural elucidation, aids in the identification of potential impurities, and serves as a reliable method for quality control throughout the pharmaceutical manufacturing process. The synergy between FTIR and Raman allows for a more complete and trustworthy characterization than could be achieved with either technique alone.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jascoinc.com [jascoinc.com]
- 9. mdpi.com [mdpi.com]
- 10. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to Azetidine Ring-Opening Reactions: A Comparative Analysis of Nucleophilic Pathways
For the modern researcher in drug discovery and development, the azetidine ring is a privileged scaffold. Its inherent strain and three-dimensional character offer a unique tool for rigidifying molecules, improving potency, and modulating physicochemical properties. However, this same ring strain, which makes azetidines synthetically attractive, also renders them susceptible to nucleophilic attack and ring-opening. Understanding and controlling these ring-opening reactions is paramount to leveraging the full potential of the azetidine motif in medicinal chemistry and organic synthesis.
This guide provides a comparative analysis of azetidine ring-opening reactions with different classes of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide supporting experimental data, and offer detailed protocols for key reactions. Our focus is on providing a practical, field-proven perspective for researchers aiming to harness the reactivity of this versatile four-membered heterocycle.
The Necessity of Activation: Unlocking the Azetidine Ring
Unlike their more strained three-membered cousins, aziridines, azetidines are relatively stable and often require activation to undergo nucleophilic ring-opening.[1] The lone pair on the nitrogen atom can be protonated or coordinated to a Lewis acid, or the nitrogen can be quaternized to form a highly reactive azetidinium ion. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.
The choice of activation method is critical and depends on the nucleophile and the desired outcome. Lewis acids, such as copper(II) triflate (Cu(OTf)₂) or boron trifluoride etherate (BF₃·OEt₂), are commonly employed to coordinate to the nitrogen atom and facilitate ring-opening.[1][2] Alternatively, quaternization of the azetidine nitrogen with reagents like methyl trifluoromethanesulfonate creates a permanently activated azetidinium ion that readily reacts with a wide range of nucleophiles.[3][4]
Caption: General strategies for activating the azetidine ring for nucleophilic attack.
The Decisive Factors in Regioselectivity: Electronic vs. Steric Control
In unsymmetrically substituted azetidines, the regioselectivity of the ring-opening is a key consideration. The outcome of the reaction is governed by a delicate interplay of electronic and steric factors.[5]
-
Electronic Effects: When a substituent on the azetidine ring can stabilize a positive charge in the transition state, such as an aryl or vinyl group, the nucleophile will preferentially attack the more substituted carbon (C2). This is often observed in Lewis acid-mediated reactions where there is some degree of carbocationic character in the transition state.[2][5]
-
Steric Effects: In the absence of strong electronic directing groups, or with sterically hindered nucleophiles, the attack generally occurs at the less substituted and more accessible carbon atom (C4), following a classic SN2 trajectory.[5] This is particularly true for the ring-opening of pre-formed azetidinium ions.
The following diagram illustrates the two primary mechanistic pathways for nucleophilic ring-opening of an activated 2-substituted azetidine.
Caption: Competing pathways for nucleophilic attack on a 2-substituted azetidine.
A Comparative Analysis of Nucleophiles
Oxygen Nucleophiles: Alcohols and Phenols
The ring-opening of azetidines with oxygen nucleophiles is a powerful method for the synthesis of γ-amino alcohols and their derivatives, which are important motifs in pharmaceuticals.[6] These reactions are typically promoted by Lewis acids.
Experimental Insights:
Ghorai and co-workers have demonstrated the highly regioselective, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with various alcohols.[2] Their work highlights that the reaction proceeds via an SN2-type mechanism with inversion of configuration at the stereocenter. The use of Cu(OTf)₂ as a Lewis acid provided excellent yields of the corresponding 1,3-amino ethers.
| Entry | Azetidine Substituent (Ar) | Alcohol (ROH) | Time (h) | Yield (%) |
| 1 | Phenyl | Methanol | 0.5 | 95 |
| 2 | Phenyl | Ethanol | 1.0 | 94 |
| 3 | Phenyl | Isopropanol | 1.5 | 92 |
| 4 | 4-Chlorophenyl | Methanol | 0.5 | 96 |
| 5 | 4-Methoxyphenyl | Methanol | 0.5 | 94 |
| 6 | 2-Naphthyl | Methanol | 0.5 | 95 |
Table 1: Cu(OTf)₂-Mediated Ring-Opening of 2-Aryl-N-tosylazetidines with Alcohols.[2]
Experimental Protocol: General Procedure for the Cu(OTf)₂-Mediated Ring-Opening of 2-Aryl-N-tosylazetidine with Alcohols [2]
-
To a solution of the 2-aryl-N-tosylazetidine (1.0 eq.) in the corresponding alcohol (used as solvent), add anhydrous Cu(OTf)₂ (1.0 eq.) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-amino ether.
Nitrogen Nucleophiles: Amines and Azides
The reaction of azetidines with nitrogen nucleophiles provides a direct route to valuable 1,3-diamines.[7][8] Similar to oxygen nucleophiles, these reactions often require activation of the azetidine ring.
Experimental Insights:
The ring-opening of azetidinium ions with nitrogen nucleophiles such as benzylamine and sodium azide has been shown to be highly regioselective.[3][4] For azetidinium salts without a substituent at the C4 position, the attack occurs exclusively at C4.
| Entry | Azetidinium Salt | Nucleophile | Product | Regioselectivity (C4:C2) |
| 1 | N,N-Dimethyl-2-phenylazetidinium triflate | Benzylamine | N¹-Benzyl-N³-methyl-3-phenylpropane-1,3-diamine | >95:5 |
| 2 | N,N-Dimethyl-2-phenylazetidinium triflate | Sodium Azide | 3-Azido-1-(dimethylamino)-1-phenylpropane | >95:5 |
Table 2: Regioselective Ring-Opening of a 2-Phenylazetidinium Ion with Nitrogen Nucleophiles. (Data synthesized from[3][4])
Experimental Protocol: General Procedure for the Ring-Opening of an Azetidinium Ion with Benzylamine [3]
-
To a solution of the azetidinium triflate salt (1.0 eq.) in a suitable solvent such as acetonitrile, add benzylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding 1,3-diamine.
Sulfur Nucleophiles: Thiols
The synthesis of γ-aminothiols and their derivatives via the ring-opening of azetidines with sulfur nucleophiles is a valuable transformation, particularly for the preparation of biologically active compounds and chiral ligands. Recent advances have focused on the catalytic, enantioselective desymmetrization of meso-azetidines using thiols.
Experimental Insights:
Sun and coworkers have developed a highly enantioselective desymmetrization of N-acyl-meso-azetidines with thiols catalyzed by a chiral phosphoric acid.[9] This methodology provides access to enantioenriched γ-aminosulfides with excellent yields and enantioselectivities.
| Entry | Azetidine | Thiol | Yield (%) | ee (%) |
| 1 | N-(3,4,5-trimethoxybenzoyl)-cis-2,4-dimethylazetidine | Thiophenol | 98 | 95 |
| 2 | N-(3,4,5-trimethoxybenzoyl)-cis-2,4-dimethylazetidine | 4-Methoxythiophenol | 97 | 96 |
| 3 | N-(3,4,5-trimethoxybenzoyl)-cis-2,4-dimethylazetidine | 4-Chlorothiophenol | 99 | 94 |
| 4 | N-(3,4,5-trimethoxybenzoyl)-2-azaspiro[3.4]octane | Thiophenol | 95 | 97 |
Table 3: Catalytic Enantioselective Desymmetrization of Azetidines with Thiols.[9]
Experimental Protocol: General Procedure for the Enantioselective Ring-Opening of meso-Azetidines with Thiols [9]
-
To a solution of the N-acyl-meso-azetidine (0.1 mmol) and the chiral phosphoric acid catalyst (5 mol%) in toluene (1.0 mL) at -20 °C, add the thiol (0.12 mmol).
-
Stir the reaction mixture at this temperature for the specified time.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate, and the combined organic layers are washed with brine and dried over Na₂SO₄.
-
After removal of the solvent, purify the residue by flash chromatography on silica gel.
Carbon Nucleophiles: Organometallic Reagents
The formation of new carbon-carbon bonds through the ring-opening of azetidines with carbon nucleophiles is a highly desirable transformation for the synthesis of complex molecular scaffolds. This has been achieved using organotrifluoroborates under cooperative Brønsted/Lewis acid catalysis.
Experimental Insights:
May and co-workers have reported a transition-metal-free, regioselective ring-opening of aziridines and azetidines with organotrifluoroborate salts. This method allows for the introduction of alkenyl, alkynyl, and aryl groups at the C2 position of 2-aryl-N-tosylazetidines with high diastereoselectivity.
| Entry | Azetidine | Organotrifluoroborate | Product | Yield (%) |
| 1 | N-Tosyl-2-phenylazetidine | Potassium vinyltrifluoroborate | N-Tosyl-1-phenylbut-3-en-1-amine | 85 |
| 2 | N-Tosyl-2-phenylazetidine | Potassium phenylethynyltrifluoroborate | N-Tosyl-1,3-diphenylprop-2-yn-1-amine | 78 |
| 3 | N-Tosyl-2-phenylazetidine | Potassium phenyltrifluoroborate | N-Tosyl-1,2-diphenylethanamine | 92 |
| 4 | N-Tosyl-2-(4-chlorophenyl)azetidine | Potassium vinyltrifluoroborate | N-Tosyl-1-(4-chlorophenyl)but-3-en-1-amine | 88 |
Table 4: Ring-Opening of 2-Aryl-N-tosylazetidines with Organotrifluoroborates.
Experimental Protocol: General Procedure for the Ring-Opening of Azetidines with Organotrifluoroborates
-
To a mixture of the N-tosylazetidine (0.2 mmol), organotrifluoroborate salt (0.3 mmol), LiClO₄ (0.1 mmol), and (n-Bu)₄NHSO₄ (0.1 mmol) in 1,2-dichloroethane (2 mL), add trifluoroacetic acid (0.2 mmol).
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract with CH₂Cl₂ (3 x 5 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
The nucleophilic ring-opening of azetidines is a versatile and powerful tool for the synthesis of a diverse array of functionalized amine derivatives. The outcome of these reactions is highly dependent on the choice of nucleophile, the method of azetidine activation, and the substitution pattern of the azetidine ring. By understanding the interplay of electronic and steric effects, researchers can control the regioselectivity of these reactions and access a wide range of valuable building blocks for drug discovery and organic synthesis. This guide provides a solid foundation for researchers to confidently navigate the rich and rewarding chemistry of the azetidine ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Guide to the Orthogonal Purity Assessment of 1-Benzhydrylazetidin-3-ol Hydrochloride Against a Certified Reference Standard
This guide provides a comprehensive framework for confirming the purity of a test sample, or "Test Article," of 1-benzhydrylazetidin-3-ol hydrochloride. The central pillar of this process is the direct comparison against a highly characterized, certified Reference Standard, such as one traceable to the United States Pharmacopeia (USP).[1][2][3][4] The quality and purity of reference standards are paramount for generating scientifically valid results in pharmaceutical analysis.[5]
In modern pharmaceutical development, relying on a single analytical method is insufficient for a definitive purity statement. Instead, we employ an orthogonal approach , which involves using multiple, distinct analytical techniques that measure different physicochemical properties of the molecule. This strategy provides a robust and self-validating system, ensuring that the purity value is accurate and not an artifact of a single method's limitations. This guide will detail the synergistic use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to establish the identity, purity, and impurity profile of this compound.
The entire analytical process is governed by principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), particularly the Q3A guidelines which address impurities in new drug substances.[6][7][8][9]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. USP Reference Standards [usp.org]
- 3. labmix24.com [labmix24.com]
- 4. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-benzhydrylazetidin-3-ol Hydrochloride
For the researcher dedicated to advancing drug discovery, the lifecycle of a chemical intermediate like 1-benzhydrylazetidin-3-ol hydrochloride extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond generic protocols to explain the scientific rationale behind each procedural step.
Section 1: Hazard Profile & Core Safety Principles
This compound is a heterocyclic compound that presents several key hazards that directly inform its disposal requirements.[1] Understanding these hazards is fundamental to appreciating the necessity of the rigorous disposal protocols outlined below.
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H335: May cause respiratory irritation.[2]
Some suppliers also classify the non-hydrochloride parent compound, 1-benzhydrylazetidin-3-ol, as causing severe skin burns and eye damage (H314), warranting a high degree of caution.[3] The hydrochloride salt form may contribute to its corrosive potential in aqueous solutions.
The core principle for managing this waste stream is isolation and destruction . Due to its reactivity and potential environmental impact, it must never be disposed of via standard laboratory drains or in general waste. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the drain disposal (sewering) of hazardous waste pharmaceuticals, a category under which research chemicals like this fall.[4]
Section 2: Regulatory Framework: RCRA Classification
In the United States, the disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[5] As a specific research chemical, this compound is not typically found on RCRA's "listed" wastes (F, K, P, or U lists).[6][7][8] Therefore, it must be managed as a "characteristic" hazardous waste .
Its hazardous characteristics are determined by its properties:
-
Corrosivity (EPA Waste Code D002): While the solid itself is an irritant, aqueous solutions of this hydrochloride salt can be acidic and may meet the criteria for corrosivity (pH ≤ 2).[9]
-
Toxicity (Inferred): The GHS hazard statements for skin, eye, and respiratory irritation are indicators of biological activity and toxicity that necessitate its management as hazardous waste to prevent release into the environment.
All waste containers must be labeled and managed in accordance with this classification.
| Parameter | Classification/Specification | Source |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [2] |
| Signal Word | Warning | [2][3] |
| Primary RCRA Class | Characteristic Hazardous Waste | [5][6] |
| EPA Waste Code | D002 (Corrosivity) - Applicable if in aqueous solution with pH ≤ 2 | [9] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [2][5] |
Section 3: Personnel Protection & Spill Management
Before handling the compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) is mandatory. The causality is clear: to prevent skin, eye, and respiratory irritation, physical and respiratory barriers are essential.
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear a lab coat and impervious gloves (nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Emergency Spill Protocol
In the event of a spill, the objective is to contain, collect, and containerize the material without creating additional hazards.
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate personnel.
-
Don PPE: Wear the full PPE described above.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Report: Seal and label the waste container and report the spill to your institution's Environmental Health & Safety (EHS) department.
Section 4: Disposal Procedures
The ultimate disposal method for chlorinated, nitrogen-containing organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[10][11] This method ensures the complete destruction of the molecule into simpler, less harmful components like CO₂, H₂O, HCl, and nitrogen oxides (NOx), which are then treated by the facility's scrubbing systems.[2]
Protocol A: Disposal of Bulk/Solid Waste & Contaminated Materials
This protocol applies to the pure compound, reaction residues, and heavily contaminated disposable materials (e.g., gloves, weigh paper, absorbent pads from spills).
-
Waste Segregation: Designate a specific, properly labeled hazardous waste container for this compound waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the waste.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Irritant," "Corrosive"
-
The date accumulation started.
-
-
Accumulation: Place contaminated solids directly into the labeled container. Keep the container closed at all times except when adding waste.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the lab, under the control of the generating personnel. The SAA should be in a secondary containment tray to prevent spills.
-
Disposal Request: Once the container is full, or before the designated accumulation time limit is reached (per institutional policy), submit a chemical waste pickup request to your EHS office.
Protocol B: Decontamination of Glassware & Management of Dilute Aqueous Solutions
For trace amounts of residue on glassware or very dilute aqueous solutions, a neutralization pre-treatment can be employed. This converts the amine hydrochloride to its free amine form, but the resulting solution must still be disposed of as hazardous aqueous waste.
Causality: Neutralizing the hydrochloride with a weak base like sodium bicarbonate (NaHCO₃) mitigates the immediate corrosivity hazard, making the aqueous waste safer to handle before collection.
-
Perform in Fume Hood: Conduct all steps inside a certified chemical fume hood while wearing full PPE.
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol) to dissolve the organic residue. Pour this solvent rinse into a designated "Hazardous Organic Waste" container.
-
Prepare Neutralizing Solution: Prepare a saturated solution of sodium bicarbonate in water.
-
Neutralization: Carefully rinse the glassware with the sodium bicarbonate solution. For dilute aqueous waste, slowly add the bicarbonate solution while stirring until effervescence (release of CO₂) ceases. This indicates that the acid has been neutralized.
-
Collect Aqueous Waste: Collect all neutralized aqueous rinses and solutions in a separate, clearly labeled "Hazardous Aqueous Waste" container that includes "1-benzhydrylazetidin-3-ol" and "sodium bicarbonate" in its contents list.
-
Final Cleaning: Wash the glassware with soap and water as usual.
-
Disposal: Arrange for the pickup of the hazardous aqueous waste container through your EHS office.
Section 5: Disposal Decision Pathway
The following diagram provides a logical workflow for managing waste streams associated with this compound.
Caption: Disposal Decision Pathway for 1-benzhydrylazetidin-3-ol HCl waste.
References
- 1. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [amp.chemicalbook.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-benzhydrylazetidin-3-ol Hydrochloride
This guide provides an in-depth operational plan for the safe handling of 1-benzhydrylazetidin-3-ol Hydrochloride in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to ensure a safe working environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and educational resource grounded in scientific principles to foster a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound is an organic compound with a molecular formula of C16H18ClNO.[1][2][3] A comprehensive hazard assessment is the foundation of any effective safety plan.[4][5] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards. It is crucial to recognize that different suppliers may report slightly varying classifications, so it is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using.
Generally, 1-benzhydrylazetidin-3-ol and its hydrochloride salt are classified as:
-
Skin Corrosion/Irritation: Causes skin irritation, and in some classifications, severe skin burns.[1][6][7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent exposure through dermal contact, ocular contact, and inhalation. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[8][9][10][11]
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory operations being performed.[12] The hierarchy of controls should always be prioritized, with engineering controls (e.g., fume hoods) and administrative controls being the first lines of defense.[4][13] PPE is the final, but critical, barrier between the researcher and the hazardous material.
The following sections detail the minimum and enhanced PPE requirements for handling this compound, with a focus on the rationale behind each selection.
Recommended PPE for Handling this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE | Enhanced PPE (for larger quantities or high-risk operations) |
| Handling solid compound (weighing, transfers) | - Safety glasses with side shields- Nitrile gloves (single pair)- Laboratory coat- Closed-toe shoes and long pants | - Chemical splash goggles- Face shield- Double-gloving (nitrile)- Chemical-resistant laboratory coat or apron- Respiratory protection (N95 respirator) if not in a fume hood |
| Preparing solutions | - Safety glasses with side shields- Nitrile gloves (single pair)- Laboratory coat- Closed-toe shoes and long pants | - Chemical splash goggles- Face shield- Double-gloving (nitrile)- Chemical-resistant laboratory coat or apron |
| Running reactions and work-up procedures | - Safety glasses with side shields- Nitrile gloves (single pair)- Laboratory coat- Closed-toe shoes and long pants | - Chemical splash goggles- Face shield- Double-gloving (nitrile)- Chemical-resistant laboratory coat or apron |
| Handling waste and decontamination | - Safety glasses with side shields- Nitrile gloves (single pair)- Laboratory coat- Closed-toe shoes and long pants | - Chemical splash goggles- Face shield- Heavy-duty nitrile or neoprene gloves- Chemical-resistant laboratory coat or apron |
Eye and Face Protection
-
Rationale: this compound is a known eye irritant and can cause serious eye damage.[1][6][7]
-
Minimum Requirement: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards must be worn at all times in the laboratory.[4][14]
-
Enhanced Protection: For activities with a higher risk of splashes, such as preparing solutions or handling larger quantities, chemical splash goggles are required.[4][5] A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.[5][14][15][16]
Hand Protection
-
Rationale: This compound can cause skin irritation or severe burns upon contact.[1][6][7]
-
Minimum Requirement: Disposable nitrile gloves are the standard for incidental contact.[4] It is crucial to remove and replace gloves immediately after any known contact with the chemical and to wash hands thoroughly.
-
Enhanced Protection: For prolonged handling or when there is a greater risk of exposure, double-gloving with nitrile gloves is recommended.[4] For tasks involving significant potential for contamination, such as cleaning spills or handling waste, heavier-duty, chemical-resistant gloves (e.g., neoprene) may be more appropriate.[13]
Body Protection
-
Rationale: To protect the skin and personal clothing from spills and contamination.
-
Minimum Requirement: A standard laboratory coat, fully buttoned, is required.[4][5] Long pants and closed-toe shoes are also mandatory to ensure full skin coverage.[4][14]
-
Enhanced Protection: For procedures with a higher splash risk, a chemical-resistant apron worn over the laboratory coat is recommended.[15] In some cases, a fire-resistant lab coat may be advisable, especially if flammable solvents are also in use.[5]
Respiratory Protection
-
Rationale: this compound may cause respiratory irritation.[1][6]
-
Primary Control: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
When Required: If a fume hood is not available or as a supplementary measure, a NIOSH-approved N95 respirator should be used.[5][17] The use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[11][13]
Procedural Workflow for PPE Donning and Doffing
Proper donning and doffing procedures are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal of Contaminated PPE
All disposable PPE, such as gloves and any contaminated lab coats, should be considered hazardous waste.
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in a designated hazardous waste container immediately after use.
-
Lab Coats: If a lab coat becomes grossly contaminated, it should be carefully removed and placed in a sealed, labeled bag for disposal as hazardous waste. Do not take contaminated lab coats home.
-
Waste Streams: It is imperative to avoid mixing incompatible waste streams. While specific guidance for azetidine derivatives is not as common as for azides, it is prudent to avoid mixing waste containing this compound with strong acids, reducing agents, or oxidizing agents.[6]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Always have the Safety Data Sheet readily available for emergency responders.[9]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound, as with any laboratory chemical, is not merely about following a set of rules but about understanding the principles behind them. By integrating this guidance into your laboratory's Chemical Hygiene Plan and ensuring all personnel are thoroughly trained, you are building a robust and resilient safety culture. This proactive approach not only protects researchers but also enhances the integrity and reproducibility of your scientific work.
References
- 1. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound - CAS:90604-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. osha.gov [osha.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. hazmatschool.com [hazmatschool.com]
- 16. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 17. About National Personal Protective Technology Laboratory | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
